Boron trifluoride
Description
Properties
IUPAC Name |
trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF3/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOIRVLGSZEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF3 | |
| Record name | BORON TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | BORON TRIFLUORIDE | |
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| Record name | boron trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron_trifluoride | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7041677 | |
| Record name | Boron trifluoride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.] | |
| Record name | BORON TRIFLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Borane, trifluoro- | |
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| Record name | BORON TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F | |
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| Record name | BORON TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Boron trifluoride | |
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Solubility |
106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O) | |
| Record name | BORON TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Boron trifluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density) | |
| Record name | BORON TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/255 | |
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| Record name | BORON TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Density |
2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38 | |
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| URL | https://cameochemicals.noaa.gov/chemical/255 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | BORON TRIFLUORIDE | |
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| URL | https://www.osha.gov/chemicaldata/615 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/615 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen. | |
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Color/Form |
Colorless gas | |
CAS No. |
7637-07-2, 20654-88-0 | |
| Record name | BORON TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/255 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Melting Point |
-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F | |
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Foundational & Exploratory
boron trifluoride lewis acid properties
An In-depth Technical Guide to the Lewis Acid Properties of Boron Trifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BF₃) is a potent and versatile Lewis acid widely employed in academic research and industrial chemical synthesis. Its strong electrophilic character, stemming from the electron-deficient nature of its central boron atom, enables it to serve as an effective catalyst for a vast array of organic transformations. This technical guide provides a comprehensive overview of the fundamental Lewis acid properties of BF₃, supported by quantitative data, detailed experimental methodologies for its characterization and application, and mechanistic visualizations to elucidate its catalytic action. This document is intended to be a critical resource for professionals in chemistry and drug development seeking to leverage the unique reactivity of this compound.
Core Lewis Acid Properties of this compound
The Lewis acidity of this compound is a direct consequence of its electronic structure and molecular geometry. The central boron atom possesses only six valence electrons, leaving it with a vacant p-orbital and a strong propensity to accept an electron pair from a Lewis base.[1][2][3] This electron deficiency is the cornerstone of its reactivity.[4][5]
The molecule adopts a trigonal planar geometry, which minimizes steric hindrance and allows for facile approach of nucleophiles to the acidic boron center.[6] While fluorine is highly electronegative, leading to a significant positive partial charge on the boron atom, the observed Lewis acidity of BF₃ is tempered by π-backbonding from the fluorine lone pairs into the vacant boron p-orbital.[7][8] This effect is significant, and explains the counterintuitive trend in Lewis acidity among boron trihalides (BF₃ < BCl₃ < BBr₃), where the heavier halides exhibit less effective π-backbonding, resulting in a more electron-deficient and thus more acidic boron center.[4][9]
BF₃ readily forms stable coordination complexes, or adducts, with a wide range of Lewis bases such as ethers, amines, phosphines, and water.[8] The formation of these adducts is typically an exothermic process.[6] Complexes like this compound diethyl etherate (BF₃·OEt₂) are particularly valuable as they are conveniently handled liquids that serve as a practical source for the gaseous BF₃ in laboratory settings.[8]
Quantitative Measures of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. This section summarizes key quantitative descriptors for this compound.
Table 1: Gutmann-Beckett Acceptor Number (AN)
The Gutmann-Beckett method is a widely used technique to empirically determine Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon coordination with a Lewis acid.[10] The acceptor number is a dimensionless value calculated from this shift.[11]
| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ, ppm) | Acceptor Number (AN) |
| Hexane (Reference) | Et₃PO | Hexane | 41.0 | 0 |
| SbCl₅ (Reference) | Et₃PO | 1,2-Dichloroethane | 86.1 | 100 |
| BF₃·OEt₂ | Et₃PO | CDCl₃ | 79.0 | 89[3][10] |
| BF₃·OPEt₃ | Et₃PO | CDCl₃ | 79.0 | 89[12] |
| BCl₃ | Et₃PO | - | - | 105.7[4] |
| BBr₃ | Et₃PO | - | - | 109.3[4] |
Table 2: Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion (F⁻). It provides a direct measure of the intrinsic Lewis acidity towards a hard Lewis base.
| Lewis Acid | Method | Fluoride Ion Affinity (kJ/mol) | Reference |
| BF₃ | Calculation | 349.7 | [2] |
| BF₃ | Calculation | 342 | [2] |
| BF₃ | Experiment | > 335 | [1] |
| BCl₃ | Experiment | > 351 | [1] |
| B(C₆F₅)₃ | Calculation | 441.1 | [2] |
Table 3: Enthalpies of Adduct Formation
The enthalpy of formation (-ΔH) for a Lewis acid-base adduct in the gas phase or in solution is a thermodynamic measure of the interaction strength.
| Lewis Base | Medium | -ΔH (kJ/mol) | Reference |
| Trimethylamine | Gas Phase | 126.4 (Calculated) | [6] |
| Dimethyl ether | Gas Phase | 62.4 (Calculated) | [6] |
| Tetrahydrofuran | Gas Phase | 72.5 (Calculated) | [6] |
| Ethyl acetate | Gas Phase | 55.9 (Calculated) | [6] |
| Pyridine | Dichloromethane | 128.1 ± 0.5 | [13] |
| Acetonitrile | Dichloromethane | 60.4 ± 0.5 | [13] |
| Acetone | Dichloromethane | 76.0 ± 0.2 | [13] |
Table 4: Catalytic Effect on Reaction Energetics
BF₃ catalysis significantly lowers the activation energy (Ea) for many organic reactions, thereby accelerating the reaction rate. The Diels-Alder reaction between butadiene and methyl acrylate serves as a well-studied example.
| Reaction Condition | Activation Energy (Ea, kcal/mol) | Reference |
| Non-catalyzed (Gas Phase) | 20.68 | [14][15] |
| BF₃-catalyzed (Gas Phase) | 15.61 | [14] |
| Non-catalyzed (Aqueous Solution) | 15.71 | [14] |
| BF₃-catalyzed (Aqueous Solution) | 9.06 | [14][15] |
Experimental Protocols
Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the procedure for determining the Acceptor Number (AN) of a Lewis acid like BF₃·OEt₂ using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid (e.g., this compound diethyl etherate, BF₃·OEt₂)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes (dried)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Probe Solution: Inside an inert atmosphere glovebox, prepare a stock solution of Et₃PO in the chosen anhydrous deuterated solvent (e.g., 0.05 M).
-
Sample Preparation: To a dry NMR tube, add a precise volume of the Et₃PO stock solution. Add the Lewis acid to be analyzed in a stoichiometric amount (e.g., 1.0 equivalent). Ensure all manipulations are performed under an inert atmosphere to prevent hydrolysis of the Lewis acid.
-
NMR Acquisition: Cap the NMR tube and acquire a proton-decoupled ³¹P NMR spectrum at a constant temperature. Use an external reference if necessary, although the chemical shift of the uncomplexed probe can serve as an internal reference point if an excess of the probe is used.
-
Data Analysis:
-
Record the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.
-
Calculate the Acceptor Number (AN) using the established formula:[10] AN = 2.21 × (δ_sample − 41.0)
-
Where δ_sample is the observed ³¹P chemical shift in ppm and 41.0 ppm is the chemical shift of Et₃PO in the reference non-coordinating solvent, hexane.[10]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enthalpies of Adduct Formation between this compound and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. s3.smu.edu [s3.smu.edu]
- 15. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study [mdpi.com]
An In-depth Technical Guide to the Molecular Geometry and Bonding of Boron Trifluoride (BF₃)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the molecular structure, bonding characteristics, and experimental determination of boron trifluoride (BF₃). BF₃ serves as a classic example of electron deficiency and trigonal planar geometry, making it a subject of fundamental importance in chemical theory and a versatile reagent in industrial applications, including catalysis in polymerization reactions and as a Lewis acid in organic synthesis.[1]
Molecular Geometry
The three-dimensional arrangement of atoms in this compound is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory.
VSEPR Theory and Shape Prediction
In the BF₃ molecule, the central boron atom is bonded to three fluorine atoms and has no lone pairs of electrons.[2][3][4] The VSEPR notation for this arrangement is AX₃E₀, where 'A' is the central atom, 'X' represents the bonded atoms, and 'E' denotes lone pairs on the central atom.[5] To minimize electrostatic repulsion, the three B-F bonding pairs position themselves as far apart as possible, resulting in a trigonal planar geometry.[2][6][7][8] In this configuration, all four atoms lie in the same plane, and the fluorine atoms are situated at the vertices of an equilateral triangle around the central boron atom.[6][8]
Bond Angles
The symmetrical arrangement of the electron domains leads to ideal bond angles. The F-B-F bond angle is 120° .[5][6][7][8][9][10] The absence of lone pairs on the central boron atom ensures that there are no lone pair-bonding pair repulsions, which would otherwise distort the bond angles from the ideal value.[11]
Caption: VSEPR model of BF₃ showing its trigonal planar geometry.
Bonding and Electronic Structure
The bonding in BF₃ is a key example of an exception to the octet rule and involves orbital hybridization.
Lewis Structure and Valence Electrons
To construct the Lewis structure, the total number of valence electrons is calculated. Boron (Group 13) contributes 3 valence electrons, and each of the three fluorine atoms (Group 17) contributes 7, for a total of 24 valence electrons.[3][12][13] The boron atom is the central atom as it is less electronegative than fluorine.[3][12] The structure consists of a central boron atom single-bonded to three fluorine atoms.[1] Each fluorine atom is surrounded by three lone pairs, satisfying the octet rule for fluorine.[14] However, the central boron atom is surrounded by only six electrons, making it an electron-deficient molecule and an exception to the octet rule.[1][12][13] This electron deficiency makes BF₃ a potent Lewis acid (electron pair acceptor).[1]
Hybridization
The boron atom in BF₃ undergoes sp² hybridization .[1][7][14] One 2s and two 2p orbitals of the boron atom mix to form three equivalent sp² hybrid orbitals. These three orbitals lie in a plane and are oriented 120° apart, consistent with the trigonal planar geometry.[11] Each of these sp² hybrid orbitals on boron overlaps with a 2p orbital from a fluorine atom to form three strong B-F sigma (σ) bonds.[1]
Caption: Orbital hybridization scheme for boron in BF₃ and subsequent sigma bond formation.
Resonance
While the most common Lewis structure shows only single bonds and an electron-deficient boron, resonance structures involving a double bond between boron and one of the fluorine atoms can be drawn. In such structures, boron would have a formal charge of -1 and the double-bonded fluorine a formal charge of +1. However, due to the high electronegativity of fluorine, these resonance structures are energetically unfavorable and contribute minimally to the overall bonding picture.[15] The B-F bonds are best described as having a slight partial double-bond character.[15]
Quantitative Data Summary
The structural parameters of this compound have been determined through various experimental techniques.
| Parameter | Value | Source(s) |
| Molecular Geometry | Trigonal Planar | [6][7][9] |
| F-B-F Bond Angle | 120° | [9] |
| B-F Bond Length | ~137 pm | [9] |
| Hybridization of Boron | sp² | [7] |
Experimental Protocols for Structural Determination
The planar structure of BF₃ has been confirmed through spectroscopic methods. An early and seminal study utilized infra-red spectroscopy.
Synthesis and Infra-Red Spectroscopy of BF₃
The following protocol is based on the methodology described by Bailey, Hale, and Thompson in 1937.[16]
Objective: To synthesize this compound gas and analyze its vibrational spectra to determine its molecular structure.
Materials:
-
Fused and powdered boron oxide (B₂O₃)
-
100% Sulphuric acid (H₂SO₄)
-
Calcium fluoride (B91410) (CaF₂)
-
Carbon dioxide-alcohol trap (for purification)
-
Liquid air (for liquefaction)
-
Prism infra-red spectrometer
Methodology:
-
Preparation of BF₃ Gas:
-
Fused and powdered boron oxide is dissolved in 100% sulphuric acid in a reaction vessel.
-
Calcium fluoride is added to the solution. The reaction proceeds as: B₂O₃ + 3H₂SO₄ + 3CaF₂ → 2BF₃ + 3CaSO₄ + 3H₂O.
-
-
Purification:
-
The resulting gas stream, containing BF₃ along with impurities like sulphur trioxide (SO₃) and hydrogen fluoride (HF), is passed through a carbon dioxide-alcohol trap. This trap freezes and removes the less volatile SO₃ and HF.
-
-
Isolation:
-
The purified this compound gas is then collected and liquefied by cooling with liquid air.
-
The liquefied BF₃ is subjected to fractional distillation to achieve high purity.
-
-
Spectroscopic Analysis:
-
The purified BF₃ gas is introduced into a gas cell of an infra-red spectrometer.
-
The infra-red spectrum is recorded. The presence and absence of specific vibrational bands are analyzed. For a D₃h symmetry (trigonal planar) molecule like BF₃, certain vibrational modes are infra-red active while others are only Raman active.
-
The observation of a strong Raman band at 886 cm⁻¹ with no corresponding infra-red absorption, along with the pattern of observed infra-red bands, provided conclusive evidence for the trigonal planar structure.[16]
-
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Other advanced techniques, such as neutron diffraction, have also been employed to study the structure of BF₃ in its liquid and supercritical states, providing further insight into its intramolecular and intermolecular arrangements.[17]
References
- 1. This compound | BF3 Lewis Structure, Properties & Molar Mass | Study.com [study.com]
- 2. homework.study.com [homework.study.com]
- 3. lewistructure.com [lewistructure.com]
- 4. Student Question : Provide an example of a molecule with trigonal planar geometry. | Chemistry | QuickTakes [quicktakes.io]
- 5. Unit Basic VSPER Theory Model Set-6 Molecules [indigoinstruments.com]
- 6. BF3 Molecular Geometry and Bond Angles [unacademy.com]
- 7. topblogtenz.com [topblogtenz.com]
- 8. Explain the structure of BF3 according to VSEPR theory | Filo [askfilo.com]
- 9. Page loading... [guidechem.com]
- 10. youtube.com [youtube.com]
- 11. app.studyraid.com [app.studyraid.com]
- 12. Lewis Structure for BF3 (this compound) [terpconnect.umd.edu]
- 13. youtube.com [youtube.com]
- 14. app.studyraid.com [app.studyraid.com]
- 15. app.studyraid.com [app.studyraid.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Preparation of Boron Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and preparation of boron trifluoride (BF₃). This compound is a versatile and powerful Lewis acid, indispensable as a catalyst and reagent in a multitude of chemical transformations, ranging from industrial-scale polymerization and alkylation to nuanced applications in pharmaceutical synthesis. This document details key industrial and laboratory-scale production methods, offering in-depth experimental protocols, quantitative data for comparison, and visualizations of reaction pathways.
Industrial Production Methods
The large-scale manufacturing of this compound is dominated by processes that utilize readily available and cost-effective raw materials. The annual production of this compound is estimated to be between 2,300 and 4,500 tonnes.[1]
Reaction of Boron Oxides with Hydrogen Fluoride (B91410)
A primary industrial route involves the reaction of boron trioxide (B₂O₃) or boric acid (H₃BO₃) with hydrogen fluoride (HF).[1][2] The hydrogen fluoride is often generated in situ from the reaction of sulfuric acid (H₂SO₄) with fluorite (calcium fluoride, CaF₂).[1]
Overall Reaction: B₂O₃ + 6HF → 2BF₃ + 3H₂O
In-situ HF Generation: CaF₂ + H₂SO₄ → 2HF + CaSO₄
This method is advantageous due to the relatively low cost of fluorite and sulfuric acid.
Borax (B76245) and Fluorspar Process
Another established industrial method involves the reaction of borax (Na₂B₄O₇) with fluorspar (CaF₂) in the presence of concentrated sulfuric acid.[3][4] This two-stage process leverages common boron and fluorine sources.
Fluorosulfonic Acid Method
This compound can also be produced by treating fluorosulfonic acid (HSO₃F) with boric acid (H₃BO₃).[3]
Reaction: 3HSO₃F + H₃BO₃ → BF₃ + 3H₂SO₄
Hexafluorosilicic Acid Process
A multi-stage process utilizing hexafluorosilicic acid (H₂SiF₆), an inexpensive raw material, offers a high-yield route to pure this compound.[5] The process involves an initial reaction with a boron oxygen acid or boron oxide to form hydroxyfluoroboric acid, followed by treatment with oleum (B3057394) to liberate gaseous BF₃.[5]
Laboratory-Scale Synthesis Methods
In a laboratory setting, this compound is often generated in situ or prepared using methods that offer high purity and convenient handling.
Thermal Decomposition of Diazonium Tetrafluoroborates (Balz-Schiemann Reaction)
A well-documented laboratory route to this compound involves the thermal decomposition of aryldiazonium tetrafluoroborates.[1] This reaction, known as the Balz-Schiemann reaction, produces aryl fluoride, nitrogen gas, and this compound.[6][7][8][9]
Reaction: [ArN₂]⁺[BF₄]⁻ → ArF + N₂ + BF₃
This method is particularly useful for generating BF₃ in a controlled manner for immediate use in subsequent reactions.
From Ammonium (B1175870) Fluoroborate
A common laboratory preparation involves the reaction of ammonium fluoroborate (NH₄BF₄) with boric oxide (B₂O₃) and concentrated sulfuric acid.[10][11][12] This method provides a reliable source of BF₃ gas.
From Sodium Tetrafluoroborate (B81430)
Similarly, a mixture of sodium tetrafluoroborate (NaBF₄), boron trioxide, and sulfuric acid can be heated to produce this compound.[1]
Reaction: 6NaBF₄ + B₂O₃ + 6H₂SO₄ → 8BF₃ + 6NaHSO₄ + 3H₂O[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthesis methods of this compound.
| Industrial Synthesis Method | Reactants | Reaction Conditions | Yield | Purity | Reference |
| Hexafluorosilicic Acid Process | Hexafluorosilicic acid, Boric acid, Oleum | Stage 1: 98°C, 1 hr. Stage 2: Heating to 130°C. | 87% (based on boric acid) | 99.94% (0.06% SiF₄) | [5] |
| Borax and Fluorspar Process | Borax, Fluorspar, Sulfuric Acid | High Temperature | Data not available | Data not available | [3][4] |
| Fluorosulfonic Acid Method | Fluorosulfonic Acid, Boric Acid | Data not available | Data not available | Data not available | [3] |
| Laboratory Synthesis Method | Reactants | Reaction Conditions | Yield | Purity | Reference |
| From Ammonium Fluoroborate | Ammonium fluoroborate, Boric oxide, Sulfuric acid | Gentle heating | Data not available | High | [10][11][12] |
| Thermal Decomposition of Diazonium Tetrafluoroborates | Aryldiazonium tetrafluoroborate | Heating | Varies with substrate | High | [6][7][9] |
Experimental Protocols
Industrial Method: Preparation of Pure this compound from Hexafluorosilicic Acid
This protocol is based on a patented multi-stage process.[5]
Step 1: Formation of Hydroxyfluoroboric Acid
-
In a suitable reactor, charge 670 g of 30.1% hexafluorosilicic acid.
-
With stirring, add 247 g of boric acid at 25°C.
-
Heat the mixture to 98°C.
-
Uniformly add another 447 g of 30.1% hexafluorosilicic acid over 20 minutes. The molar ratio of Boron to H₂SiF₆ is approximately 1.71:1.
-
Maintain the reaction at 98°C for 1 hour to complete the reaction.
-
Filter the precipitated silica (B1680970) (SiO₂) and wash the filter cake with hot water.
-
Combine the filtrate and washings.
Step 2: Concentration
-
Concentrate the combined filtrate under reduced pressure to achieve a solution with a fluorine-to-boron atomic ratio of ≤ 3.6.
Step 3: Liberation of this compound
-
To the concentrated hydroxyfluoroboric acid solution, carefully add oleum (e.g., 65% SO₃) in a quantity sufficient to convert at least 80% of the water to sulfuric acid.
-
Heat the mixture to a temperature between 80°C and 150°C to expel gaseous this compound. For example, heating to 130°C over 80 minutes has been shown to yield BF₃.[5]
-
The resulting BF₃ gas can be collected and purified as needed. This process has been reported to yield BF₃ with a purity of 99.94% (containing 0.06% SiF₄ as the main impurity) and a yield of approximately 87% based on the initial boric acid.[5]
Laboratory Method: Preparation of this compound from Ammonium Fluoroborate
This procedure is adapted from standard inorganic laboratory manuals.[10][11]
Materials:
-
Ammonium fluoroborate (50 g)
-
Finely powdered boric oxide (6 g)
-
Concentrated sulfuric acid (40 mL)
-
Diethyl ether (30 mL, for trapping as etherate)
-
Apparatus: 500 mL generating flask, trap, gas washing bottle with sulfuric acid, and a receiving vessel with diethyl ether cooled in an ice bath.
Procedure:
-
Set up the apparatus in a fume hood. Use an all-glass setup for a very pure product.
-
In the 500 mL generating flask, thoroughly mix 50 g of ammonium fluoroborate and 6 g of finely powdered boric oxide.
-
The gas washing bottle should contain concentrated sulfuric acid saturated with boric acid to trap any hydrogen fluoride gas.
-
Place 30 mL of diethyl ether in the receiving vessel and cool it in an ice bath.
-
Carefully pour 40 mL of concentrated sulfuric acid into the generating flask and immediately stopper it.
-
A vigorous reaction will occur initially. The reaction rate can be maintained by gentle heating.
-
The evolved this compound gas will be absorbed by the diethyl ether, forming the this compound diethyl etherate complex (BF₃·O(C₂H₅)₂).
-
Any unreacted gas should be directed to a scrubber containing a caustic soda solution.
Purification Methods
High-purity this compound is essential for many applications, particularly in the semiconductor industry.
Cryogenic Distillation
Cryogenic distillation is a highly effective technology for purifying this compound.[13] This process can upgrade BF₃ from 99.5% to 99.99% purity by removing volatile impurities.[13] The process involves cooling the gas to its liquefaction point and then fractionally distilling it to separate components based on their boiling points.
Absorption for Impurity Removal
Impurities such as sulfur dioxide (SO₂) can be removed by passing the impure BF₃ gas through a mixture of boric and sulfuric acids.[14] This mixture selectively absorbs the this compound, while the less soluble SO₂ can be removed. The purified BF₃ can then be recovered from the acid mixture.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and workflows.
Caption: Industrial Synthesis of BF₃ from B₂O₃ with in-situ HF generation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Introduction to this compound - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. niir.org [niir.org]
- 5. US4830842A - Preparation of pure this compound - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 8. youtube.com [youtube.com]
- 9. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 10. prepchem.com [prepchem.com]
- 11. Sciencemadness Discussion Board - this compound etherate synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Search results [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. US4943423A - Process for recovering this compound from an impure gaseous this compound residue - Google Patents [patents.google.com]
Boron Trifluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride (BF₃) is a colorless, pungent, and toxic gas that serves as a versatile and powerful Lewis acid in a multitude of chemical transformations. Its unique electronic structure and high reactivity have established it as an indispensable tool in organic synthesis, polymer chemistry, and various industrial processes. This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key reaction pathways.
Physical Properties
This compound is a gas at standard temperature and pressure, forming white fumes in moist air. It is characterized by a trigonal planar geometry with D₃h symmetry, resulting in a nonpolar molecule with no dipole moment. The boron-fluorine bonds in BF₃ are shorter than typical single bonds, suggesting a degree of π-bonding.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | BF₃ | |
| Molar Mass | 67.81 g/mol | |
| Appearance | Colorless gas | |
| Odor | Pungent, suffocating | |
| Melting Point | -126.8 °C (-196.2 °F; 146.3 K) | |
| Boiling Point | -100.3 °C (-148.5 °F; 172.8 K) | |
| Density (gas) | 2.76 g/L | |
| Vapor Density (air=1) | 2.38 | |
| Solubility in Water | 332 g/100 g at 0 °C (with hydrolysis) | |
| Solubility in other solvents | Soluble in concentrated sulfuric acid, nitric acid, benzene, toluene, hexane, chloroform, carbon tetrachloride, and methylene (B1212753) chloride. | |
| Critical Temperature | -12.3 °C | |
| Critical Pressure | 49.85 bar (4.985 MPa) | |
| Dipole Moment | 0 D | |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1137 kJ/mol |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its nature as a strong Lewis acid, readily accepting electron pairs from a wide range of donors. This property underpins its extensive use as a catalyst in organic synthesis.
Lewis Acidity
The boron atom in BF₃ possesses an incomplete octet, having only six valence electrons, which makes it highly electron-deficient and a potent electron pair acceptor. It forms stable adducts with Lewis bases such as ethers, amines, and phosphines. The reaction with diethyl ether to form this compound diethyl etherate (BF₃·O(C₂H₅)₂) is a common method for handling this gaseous reagent in the laboratory.
While fluorine is highly electronegative, the Lewis acidity of boron trihalides follows the trend: BF₃ < BCl₃ < BBr₃. This is attributed to the degree of π-bonding from the halogen p-orbitals to the empty p-orbital of boron, which is strongest for fluorine and reduces the electron deficiency of the boron center.
Hydrolysis
This compound reacts with water in a process of hydrolysis to produce boric acid (H₃BO₃) and fluoroboric acid (HBF₄). The reaction begins with the formation of an aquo adduct, H₂O-BF₃, which then eliminates hydrogen fluoride (B91410) (HF). The released HF subsequently reacts with more BF₃ to form fluoroboric acid. The hydrolysis is slow in cold water but more rapid in hot water.
Overall Hydrolysis Reaction: 4 BF₃ + 3 H₂O → 3 HBF₄ + H₃BO₃
Reactivity with Other Substances
-
Alkali and Alkaline Earth Metals: Reacts with incandescence when heated with alkali metals (like sodium and potassium) and alkaline earth metals (except magnesium).
-
Organic Compounds: It is a widely used catalyst in organic reactions, including:
-
Friedel-Crafts Alkylation and Acylation: Activates alkyl and acyl halides.
-
Polymerization: Initiates polymerization of unsaturated compounds like alkenes and epoxides.
-
Esterification and Condensation Reactions.
-
-
Halide Exchange: Undergoes rapid halide exchange reactions with other boron trihalides.
Experimental Protocols
Determination of Physical Properties
1. Melting and Boiling Point Determination: The melting and boiling points of this compound, being a gas at room temperature, are determined using a cryostat. A sample of the gas is condensed in a cooled sample holder. For the melting point, the temperature is slowly increased, and the point at which the solid transitions to a liquid is observed. For the boiling point, the liquid is slowly warmed, and the temperature at which it boils at a controlled pressure (typically atmospheric pressure) is recorded.
2. Gas Density Measurement: The density of this compound gas can be determined using the ideal gas law (or more accurately, the van der Waals equation) by measuring the pressure, volume, and temperature of a known mass of the gas. A gas-tight syringe or a calibrated gas bulb can be used for this purpose.
Investigation of Chemical Properties
1. Lewis Acidity Studies (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study the formation and properties of Lewis acid-base adducts of this compound. By monitoring the chemical shifts of nuclei such as ¹¹B, ¹⁹F, and ¹H upon addition of a Lewis base to BF₃, the formation of an adduct can be confirmed, and the equilibrium constant for the association can be determined.
2. Hydrolysis Kinetics (Stopped-Flow Spectroscopy): The kinetics of the rapid hydrolysis of this compound can be studied using a stopped-flow apparatus coupled with a spectrophotometer. Solutions of this compound and water are rapidly mixed, and the change in absorbance of a pH indicator or a species involved in the reaction is monitored over a short timescale (milliseconds to seconds). This allows for the determination of the rate law and mechanism of the hydrolysis reaction.
Visualizations
Reaction Mechanisms and Workflows
Caption: Proposed mechanism for the hydrolysis of this compound.
Boron Trifluoride: A Comprehensive Technical Guide on its History, Discovery, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and fundamental properties of boron trifluoride (BF₃). This compound, a compound of significant interest in organic synthesis and various industrial applications, has a rich history that laid the groundwork for its modern uses. This document provides a detailed overview of its discovery, historical and contemporary synthesis methods, key physicochemical properties, and essential safety protocols.
History and Discovery
This compound was first synthesized and identified in 1808 by the French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard.[1][2] Their work was part of a broader investigation into the nature of "fluoric acid" (hydrofluoric acid).
The Initial Synthesis by Gay-Lussac and Thénard (1808)
In their seminal experiments, Gay-Lussac and Thénard combined calcium fluoride (B91410) (CaF₂) with vitrified boric acid (B₂O₃). Upon heating this mixture, they observed the evolution of a new gas. A key observation they made was that the resulting vapors did not etch glass, a characteristic property of hydrofluoric acid. This led them to name the substance "fluoboric gas."
B₂O₃(s) + 3CaF₂(s) → 2BF₃(g) + 3CaO(s)
This pioneering work not only introduced a new compound to the scientific community but also contributed to the developing understanding of elemental boron, which Gay-Lussac and Thénard also isolated around the same time.[2]
Diagram 1: Historical Timeline of this compound Discovery
A timeline highlighting the key figures and publication related to the discovery of this compound.
Synthesis of this compound
While the initial synthesis method was groundbreaking, more efficient and higher-yielding methods have since been developed for both laboratory and industrial-scale production.
Modern Laboratory Synthesis
A common laboratory method for preparing this compound involves the reaction of ammonium (B1175870) fluoroborate with boric oxide and concentrated sulfuric acid.
Experimental Protocol:
-
Apparatus Setup: A generating flask is equipped with a dropping funnel and a gas outlet. The outlet is connected to a series of wash bottles, the first containing concentrated sulfuric acid saturated with boric acid (to trap any hydrogen fluoride impurity), followed by a cold trap to collect the this compound. All glassware should be thoroughly dried before use.
-
Reactants: In the generating flask, a mixture of ammonium fluoroborate ((NH₄)BF₄) and finely powdered boric oxide (B₂O₃) is placed.
-
Reaction Initiation: Concentrated sulfuric acid (H₂SO₄) is added dropwise from the dropping funnel to the flask.
-
Reaction Progression: A vigorous reaction ensues, which may require gentle heating to maintain a steady evolution of gas. The reaction is: (NH₄)BF₄(s) + B₂O₃(s) + H₂SO₄(l) → 2BF₃(g) + NH₄HSO₄(s) + H₂O(l)
-
Purification and Collection: The evolved this compound gas is passed through the sulfuric acid wash bottle and then collected in the cold trap, typically cooled with a dry ice/acetone bath.
Industrial Production
On an industrial scale, this compound is typically manufactured by the reaction of boron oxides with hydrogen fluoride.
Process Overview:
The primary reaction is: B₂O₃(s) + 6HF(g) → 2BF₃(g) + 3H₂O(g)
Often, the hydrogen fluoride is generated in situ by the reaction of sulfuric acid with fluorite (calcium fluoride, CaF₂). The overall process can be summarized as:
B₂O₃(s) + 3CaF₂(s) + 3H₂SO₄(l) → 2BF₃(g) + 3CaSO₄(s) + 3H₂O(l)
The this compound gas is then purified to remove any unreacted starting materials and byproducts.
Diagram 2: this compound Synthesis Pathways
A diagram illustrating the historical, laboratory, and industrial synthesis routes for this compound.
Physicochemical Properties of this compound
This compound is a colorless, pungent, and toxic gas at standard conditions. It is a versatile Lewis acid and a crucial building block for other boron compounds. A summary of its key quantitative properties is presented in the table below.
Table 1: Quantitative Properties of this compound
| Property | Value |
| Molecular Formula | BF₃ |
| Molar Mass | 67.81 g/mol |
| Appearance | Colorless gas |
| Odor | Pungent, suffocating |
| Melting Point | -127.1 °C |
| Boiling Point | -100.3 °C |
| Density (gas, at STP) | 3.077 g/L |
| Solubility in Water | Reacts to form boric acid and fluoroboric acid |
| Vapor Pressure | >1 atm at 20 °C |
| Dipole Moment | 0 D |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1135.6 kJ/mol |
| Standard Molar Entropy (S⦵₂₉₈) | 254.3 J/(mol·K) |
Applications in Research and Drug Development
The primary utility of this compound in a research and development setting stems from its strong Lewis acidity.
-
Catalysis: It is widely used as a Lewis acid catalyst in a variety of organic reactions, including:
-
Alkylation and acylation reactions.
-
Isomerization and polymerization reactions.
-
Esterification and condensation reactions.
-
-
Reagent in Organic Synthesis: this compound and its complexes, such as this compound etherate (BF₃·O(C₂H₅)₂), are versatile reagents for various chemical transformations.
-
Fluorinating Agent: It can be used as a source of fluoride in certain synthetic procedures.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is acutely toxic upon inhalation and is corrosive to the skin, eyes, and respiratory tract.
-
Reactivity: It reacts exothermically with water and compounds containing active hydrogen atoms. It forms white fumes in moist air due to hydrolysis, producing boric acid and hydrofluoric acid.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: this compound is supplied as a compressed gas in cylinders. Cylinders should be stored in a cool, dry, well-ventilated area, away from incompatible materials.
This guide provides a foundational understanding of this compound, from its historical discovery to its key properties and applications. For more detailed information on specific reactions and protocols, consulting peer-reviewed literature and safety data sheets is strongly recommended.
References
boron trifluoride structure and bonding theory
An In-depth Technical Guide to the Structure and Bonding of Boron Trifluoride (BF₃)
Introduction
This compound (BF₃) is an inorganic compound that is a colorless, toxic gas with a pungent odor. It is a key industrial chemical, widely employed as a Lewis acid catalyst in various organic synthesis reactions, such as polymerization, alkylation, and isomerization. The unique electronic structure of BF₃, particularly its electron-deficient nature, is fundamental to its reactivity and has made it a subject of extensive study in chemical bonding theory. This guide provides a detailed examination of the molecular structure and bonding in this compound, integrating theoretical models with experimental data for researchers, scientists, and professionals in drug development.
Molecular Structure and Geometry
Experimental evidence from gas electron diffraction and spectroscopic studies confirms that this compound possesses a highly symmetrical trigonal planar geometry.[1][2][3] In this arrangement, the central boron atom is bonded to three fluorine atoms, which are positioned at the vertices of an equilateral triangle.[1][2] The F-B-F bond angles are all precisely 120°, a direct consequence of the molecule's symmetrical shape.[1][2][3][4] This planarity and symmetry result in a nonpolar molecule, as the individual B-F bond dipoles cancel each other out.[2][5]
Theories of Chemical Bonding in BF₃
The bonding in this compound can be described by several complementary theories, each providing a different level of insight into its electronic structure.
Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory
The Lewis structure of BF₃ shows a central boron atom forming single covalent bonds with three fluorine atoms.[6] Boron, a Group 13 element, has three valence electrons, all of which are used in forming these bonds.[7][8] A key feature of the BF₃ Lewis structure is that the central boron atom has only six valence electrons, making it an exception to the octet rule and rendering it "electron-deficient".[6][9]
VSEPR theory accurately predicts the trigonal planar geometry of BF₃. The theory posits that regions of electron density around a central atom will arrange themselves to be as far apart as possible to minimize electrostatic repulsion.[7][8] In BF₃, the central boron atom is surrounded by three regions of high electron density, corresponding to the three B-F single bonds, and has no lone pairs of electrons.[1][7][10] The arrangement that maximizes the distance between these three bonding pairs is a trigonal planar geometry, with bond angles of 120°.[7][10]
Valence Bond Theory and Hybridization
Valence Bond Theory explains the formation of the three equivalent B-F sigma (σ) bonds through the concept of orbital hybridization. The ground state electron configuration of boron is 1s²2s²2p¹. To form three bonds, one of the 2s electrons is promoted to an empty 2p orbital.[11][12] The one 2s orbital and two 2p orbitals then mix, or hybridize, to form three new, equivalent sp² hybrid orbitals.[2][9][13][14]
These three sp² hybrid orbitals are arranged in a trigonal planar fashion, pointing towards the corners of an equilateral triangle with 120° angles between them.[2] Each of these sp² hybrid orbitals on the boron atom, containing one unpaired electron, overlaps head-on with a 2p orbital from a fluorine atom (which also contains an unpaired electron) to form three strong B-F sigma bonds.[6][9][14] This sp² hybridization model is consistent with the experimentally observed trigonal planar geometry.[2][13] The remaining 2p orbital on the boron atom is unhybridized and remains empty, perpendicular to the molecular plane.[14][15]
Molecular Orbital (MO) Theory and π-Backbonding
While Valence Bond Theory provides a good description of the σ-framework, Molecular Orbital (MO) Theory offers a more complete picture that accounts for the nuanced electronic structure of BF₃, including the phenomenon of π-backbonding.
In the MO model, the atomic orbitals of boron and the symmetry-adapted linear combinations (SALCs) of the fluorine orbitals combine to form molecular orbitals of varying energies.[16][17][18] A crucial aspect of the bonding in BF₃ is the interaction between the filled p-orbitals on the fluorine atoms and the empty p-orbital on the sp²-hybridized boron atom.[5][19][20] A lone pair of electrons from a fluorine 2p orbital, which is oriented parallel to the empty boron 2p orbital, can be donated into this vacant orbital.[5][19] This side-on overlap of p-orbitals creates a pπ-pπ bond, a phenomenon known as back-bonding.[5][15][19]
This back-donation of electron density from fluorine to boron results in the B-F bonds having some partial double bond character.[19][21] Because this can occur with any of the three fluorine atoms, BF₃ is considered a resonance hybrid of several contributing structures.[15][19] This delocalized π-bonding explains two key experimental observations:
-
The B-F bond is stronger than expected for a single bond.
-
The B-F bond length is shorter than a typical B-F single bond.[5]
The concept of back-bonding helps to partially alleviate the electron deficiency of the central boron atom.[15]
Quantitative Structural and Energetic Data
The structural parameters and bond dissociation enthalpy of this compound have been precisely determined through various experimental and computational methods.
| Parameter | Experimental Value | Method |
| B-F Bond Length (rg) | 1.3133 ± 0.0010 Å | Gas Electron Diffraction[22] |
| B-F Bond Length (rz) | 1.311₂ ± 0.001 Å | Gas Electron Diffraction & IR Spectroscopy[22][23] |
| B-F Bond Length (re) | 1.3070 ± 0.0001 Å | Infrared Diode Laser Spectroscopy[24] |
| F-B-F Bond Angle | 120° | VSEPR Theory, Spectroscopic Studies[1][2][4] |
| B-F Bond Dissociation Enthalpy (0 K) | 712.5 kJ mol⁻¹ | Coupled-Cluster Computational Method[24] |
Experimental Determination of Molecular Structure
The trigonal planar structure of BF₃ has been confirmed by several high-resolution experimental techniques.
Experimental Protocol: Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gas phase.
-
Sample Introduction : A gaseous sample of BF₃ is introduced into a high-vacuum chamber.
-
Electron Beam Interaction : A high-energy beam of electrons is fired at the stream of BF₃ molecules.
-
Scattering : The electrons are scattered by the electrostatic potential of the atoms in the BF₃ molecules. The scattering pattern is dependent on the internuclear distances within the molecules.
-
Detection : The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD sensor).
-
Data Analysis : The intensity of the scattered electrons is measured as a function of the scattering angle. This intensity data is then mathematically transformed (typically via a Fourier transform) to generate a radial distribution function.
-
Structure Refinement : The peaks in the radial distribution function correspond to the internuclear distances (B-F and F-F). By fitting this experimental curve to a theoretical model based on a specific geometry, precise values for the B-F bond length and F-B-F bond angle can be determined.[22][23]
Visualizations of Bonding Theories and Experimental Workflow
References
- 1. BF3 Molecular Geometry and Bond Angles [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. topblogtenz.com [topblogtenz.com]
- 4. youtube.com [youtube.com]
- 5. Back Bonding in BF3: Definition, Types, Examples & Uses [vedantu.com]
- 6. study.com [study.com]
- 7. Explain the structure of BF3 according to VSEPR theory | Filo [askfilo.com]
- 8. homework.study.com [homework.study.com]
- 9. What is Hybridization of BF3 - Structure and Geometry of BF3 [allen.in]
- 10. Student Question : Provide an example of a molecule with trigonal planar geometry. | Chemistry | QuickTakes [quicktakes.io]
- 11. youtube.com [youtube.com]
- 12. sarthaks.com [sarthaks.com]
- 13. Hybridization of BF3 Explained | Shape, Geometry & Shortcuts for JEE [vedantu.com]
- 14. testbook.com [testbook.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Define back bonding in BF3 |Entrancei [pw.live]
- 20. byjus.com [byjus.com]
- 21. quora.com [quora.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acidity of Boron Trifluoride versus Other Boron Trihalides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Lewis acidity of boron trifluoride (BF₃) in comparison to other boron trihalides (BCl₃, BBr₃, and BI₃). It delves into the theoretical underpinnings of their acidity, presents quantitative data for comparison, outlines detailed experimental and computational methodologies for their characterization, and provides visual representations of the key concepts.
Introduction: The Anomaly of this compound's Lewis Acidity
Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry with significant implications in catalysis, organic synthesis, and drug design. The boron trihalides (BX₃) are archetypal Lewis acids due to the electron-deficient nature of the central boron atom, which possesses an empty p-orbital.
Based on the high electronegativity of fluorine, it would be intuitive to assume that this compound is the strongest Lewis acid among the boron trihalides. The highly electronegative fluorine atoms are expected to withdraw electron density from the boron center most effectively, thereby increasing its electrophilicity and its ability to accept a lone pair of electrons. However, experimental evidence consistently demonstrates a reversal of this expected trend. The established order of Lewis acidity for the boron trihalides is:
BF₃ < BCl₃ < BBr₃ < BI₃ [1][2]
This unexpected trend has been a subject of extensive research and debate, with several theoretical models proposed to explain this phenomenon. This guide will explore these models in detail.
Theoretical Frameworks
The anomalous Lewis acidity of this compound is primarily explained by a combination of three key factors: π-back-bonding, reorganization energy, and electrostatic interactions.
The Role of π-Back-bonding
The most widely accepted explanation for the reduced Lewis acidity of BF₃ is the concept of π-back-bonding.[3][4][5] In the planar, sp²-hybridized BF₃ molecule, the empty 2p orbital on the boron atom can overlap with the filled 2p orbitals of the three fluorine atoms. This overlap allows for the delocalization of electron density from the fluorine atoms to the boron atom, forming a partial π-bond. This delocalization of electrons is most effective in BF₃ due to the similar size and energy of the boron 2p and fluorine 2p orbitals.
This back-bonding reduces the electron deficiency of the boron center in BF₃, making it a weaker Lewis acid. As we move down the halogen group to chlorine, bromine, and iodine, the p-orbitals of the halogens become larger and more diffuse (3p for Cl, 4p for Br, 5p for I). The increased size and energy mismatch with the boron 2p orbital leads to less effective orbital overlap and, consequently, weaker π-back-bonding.[3][4] As a result, the boron centers in BCl₃, BBr₃, and BI₃ are progressively more electron-deficient and thus stronger Lewis acids.
Reorganization Energy
Upon forming an adduct with a Lewis base, the boron trihalide molecule must undergo a geometric change from a planar (sp² hybridized) to a pyramidal (sp³ hybridized) geometry. The energy required for this structural change is known as the reorganization energy or pyramidalization energy.
The B-F bond in BF₃ is significantly shorter and stronger than the B-Cl, B-Br, and B-I bonds. This is partly due to the strong π-back-bonding. Consequently, more energy is required to lengthen the B-F bonds and distort the BF₃ molecule into a pyramidal geometry compared to the other boron trihalides.[6] This higher reorganization energy for BF₃ contributes to its lower overall Lewis acidity, as the energetic cost of adduct formation is greater.
Electrostatic Interactions and Ligand Close-Packing
More recent computational studies have highlighted the importance of electrostatic interactions in determining the Lewis acidity trend. While the greater electronegativity of fluorine does lead to a more positive charge on the boron atom in BF₃, it also results in a greater negative charge on the fluorine atoms. This leads to stronger electrostatic repulsion between the incoming Lewis base and the halogen atoms in BF₃ compared to the other trihalides.
Furthermore, the concept of ligand close-packing suggests that the smaller fluorine atoms in BF₃ are more tightly packed around the boron center. Upon adduct formation and pyramidalization, the F-B-F bond angle decreases, leading to increased inter-ligand repulsion. This steric hindrance is less pronounced for the larger halogens in BCl₃, BBr₃, and BI₃, where the longer B-X bonds provide more space for the ligands.
Quantitative Data Summary
The following tables summarize key quantitative data that illustrate the differences in Lewis acidity among the boron trihalides.
Table 1: Enthalpies of Adduct Formation with Common Lewis Bases (kJ/mol)
| Lewis Acid | Pyridine | Trimethylamine | Dimethyl Ether |
| BF₃ | -109 | -111.3 | -57.1 |
| BCl₃ | -130 | -130 | - |
| BBr₃ | -134 | -134 | - |
Note: Data compiled from various sources. The enthalpy of formation becomes more negative with increasing Lewis acidity.
Table 2: Gutmann-Beckett Acceptor Numbers (AN)
| Lewis Acid | Acceptor Number (AN) |
| BF₃ | 89 |
| BCl₃ | 106 |
| BBr₃ | 109 |
| BI₃ | 115 |
The Gutmann-Beckett method uses the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) as a probe for Lewis acidity. A higher AN value indicates stronger Lewis acidity.[3]
Table 3: Structural and Energetic Parameters
| Parameter | BF₃ | BCl₃ | BBr₃ | BI₃ |
| B-X Bond Length (Å) | 1.313 | 1.742 | 1.893 | 2.10 |
| B-N Bond Length in Ammonia Adduct (Å) | 1.60 | 1.58 | 1.57 | - |
| Reorganization Energy (kJ/mol) | ~90-100 | ~90-100 | ~90-100 | - |
| Vertical Electron Affinity (eV) | 0.605 | 0.046 | -0.375 | -0.934 |
Note: Data compiled from various sources. Reorganization energies are similar for the trihalides, suggesting other factors are more dominant in the observed trend.[2][7]
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to quantify and understand the Lewis acidity of boron trihalides.
Experimental Protocols
a) Gutmann-Beckett Method using ³¹P NMR Spectroscopy
This method provides a convenient and widely used scale for Lewis acidity.
-
Objective: To determine the Acceptor Number (AN) of a boron trihalide.
-
Materials:
-
Boron trihalide (BF₃, BCl₃, BBr₃, or BI₃)
-
Triethylphosphine oxide (Et₃PO) as the Lewis base probe
-
An inert, weakly Lewis acidic solvent (e.g., hexane (B92381), dichloromethane)
-
NMR tubes and a high-resolution NMR spectrometer equipped with a phosphorus probe.
-
-
Procedure:
-
Prepare a standard solution of Et₃PO in the chosen solvent (e.g., 0.1 M).
-
Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift (δ) of free Et₃PO in hexane is the reference point (δ = 41.0 ppm, AN = 0).
-
Prepare a solution of the boron trihalide in the same solvent.
-
In a separate NMR tube, mix equimolar amounts of the boron trihalide and Et₃PO solutions.
-
Record the ³¹P NMR spectrum of the resulting adduct solution. The interaction with the Lewis acid will cause a downfield shift in the phosphorus signal.
-
Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the chemical shift of the Et₃PO-BX₃ adduct.[3]
-
b) Calorimetric Determination of Adduct Formation Enthalpy
Calorimetry provides a direct measure of the thermodynamic stability of the Lewis acid-base adduct.
-
Objective: To measure the enthalpy of reaction (ΔH) for the formation of a BX₃-base adduct.
-
Materials:
-
Boron trihalide
-
A chosen Lewis base (e.g., pyridine, trimethylamine)
-
An inert solvent (e.g., 1,2-dichloroethane)
-
A reaction calorimeter (e.g., an isothermal titration calorimeter or a solution calorimeter).
-
-
Procedure:
-
Accurately weigh the Lewis base and dissolve it in the solvent inside the calorimeter cell.
-
Allow the system to reach thermal equilibrium.
-
Introduce a known amount of the boron trihalide into the calorimeter cell, either as a gas or a solution.
-
Monitor the heat change associated with the reaction until the system returns to thermal equilibrium.
-
The integrated heat flow over time gives the enthalpy of the reaction.
-
Repeat the experiment with different concentrations to ensure complete adduct formation and to check for any side reactions.
-
Computational Protocol
Density Functional Theory (DFT) Calculations
DFT is a powerful tool for investigating the electronic structure and energetics of molecules, providing insights into the factors governing Lewis acidity.
-
Objective: To calculate properties such as reorganization energies, interaction energies, and electron affinities of boron trihalides and their adducts.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Procedure:
-
Geometry Optimization:
-
Build the initial structures of the planar BX₃ molecules and the pyramidal BX₃-Lewis base adducts (e.g., with ammonia).
-
Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP, M06-2X) and a basis set of at least double-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p)).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Calculation of Reorganization Energy:
-
The reorganization energy is the energy difference between the optimized planar BX₃ and a single-point energy calculation of the BX₃ fragment with the geometry it adopts in the optimized adduct.
-
-
Calculation of Interaction Energy:
-
The interaction energy between the BX₃ and the Lewis base can be calculated by subtracting the energies of the optimized reactants from the energy of the optimized adduct. Counterpoise correction for basis set superposition error (BSSE) should be applied for more accurate results.
-
-
Analysis of Electronic Properties:
-
Analyze the molecular orbitals (e.g., HOMO-LUMO gap), natural bond orbital (NBO) charges, and electron density distribution to understand the nature of the bonding and the extent of charge transfer.
-
-
Logical Relationships and Signaling Pathways
The interplay of various factors determining the Lewis acidity of boron trihalides can be visualized as a logical workflow.
Conclusion
The Lewis acidity of this compound being weaker than its heavier congeners is a classic example of how a combination of electronic and steric factors can lead to counterintuitive chemical reactivity. While π-back-bonding provides a foundational explanation, a more complete picture emerges when considering the energetic cost of molecular reorganization and electrostatic interactions. For researchers in drug development and catalysis, a thorough understanding of these principles is crucial for the rational design of molecules and reaction conditions that leverage the unique properties of boron-based Lewis acids. The experimental and computational methods outlined in this guide provide a robust framework for the quantitative assessment and deeper understanding of these important chemical entities.
References
- 1. magritek.com [magritek.com]
- 2. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
An In-depth Technical Guide to the Reactivity of Boron Trifluoride with Water and Moist Air
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boron trifluoride (BF₃), a potent Lewis acid and versatile reagent in organic synthesis, exhibits complex reactivity with water and moist air. This guide provides a comprehensive technical overview of these reactions, detailing the reaction pathways, intermediates, and final products. It summarizes available quantitative data, outlines experimental protocols for analysis, and presents visual representations of the core chemical processes. Understanding this reactivity is critical for the safe handling, storage, and effective utilization of this compound in research and development settings, particularly within the pharmaceutical industry where it is employed as a catalyst in various synthetic transformations.
Introduction
This compound is a colorless, pungent, and toxic gas that is widely used in the chemical industry as a Lewis acid catalyst for reactions such as polymerization, alkylation, and acylation.[1] Its high reactivity and gaseous nature necessitate a thorough understanding of its behavior in the presence of moisture, with which it readily reacts. When exposed to moist air, BF₃ forms dense white fumes, a visible indication of its reaction with water vapor.[1] This document serves as an in-depth guide to the chemistry of this compound's interaction with water, providing researchers and drug development professionals with the necessary knowledge to handle this compound safely and effectively.
Reactivity with Water and Moist Air
The reaction of this compound with water is not a simple hydrolysis to boric acid and hydrofluoric acid. Instead, it proceeds through a series of equilibria involving the formation of adducts and a variety of fluorinated boron species.
Overall Reaction
The overall stoichiometry of the reaction between this compound and water is typically represented as:
4BF₃ + 3H₂O ⇌ 3HBF₄ + B(OH)₃[2]
This equation, however, is a simplification of a more complex series of reactions.
Reaction Mechanism and Signaling Pathway
The hydrolysis of this compound is a stepwise process that begins with the formation of an adduct, followed by successive substitutions of fluoride (B91410) ions with hydroxyl groups.
-
Adduct Formation: As a strong Lewis acid, BF₃ readily forms a coordinate covalent bond with the Lewis base water to form the aquo adduct, H₂O−BF₃.[1] This initial reaction is exothermic.
-
Formation of Hydroxyfluoroboric Acids: The initial adduct can then undergo further reaction with water to form a series of hydroxyfluoroboric acids. These species exist in equilibrium in aqueous solution.
-
Final Products: The ultimate products of the hydrolysis are tetrafluoroboric acid (HBF₄) and boric acid (H₃BO₃).
The following diagram illustrates the signaling pathway of this compound hydrolysis:
Quantitative Data
Equilibrium Constants
The following table summarizes known equilibrium constants for the hydrolysis of this compound in aqueous solutions.
| Reaction | Equilibrium Constant (K) | Temperature (°C) | Reference |
| Overall Ionic Reaction | 161.6 | 25 | [3] |
| B(OH)₃ + F⁻ ⇌ BF(OH)₃⁻ | log β₁ = -0.30 ± 0.06 | 25 | [3] |
| B(OH)₃ + 2F⁻ ⇌ BF₂(OH)₂⁻ + OH⁻ | log β₂ = -6.27 ± 0.01 | 25 | [3] |
| B(OH)₃ + 3F⁻ ⇌ BF₃(OH)⁻ + 2OH⁻ | log β₃ = -14.23 ± 0.01 | 25 | [3] |
| B(OH)₃ + 4F⁻ ⇌ BF₄⁻ + 3OH⁻ | log β₄ = -21.62 ± 0.01 | 25 | [3] |
Thermodynamic Data
Thermodynamic data for the hydrolysis of this compound is limited. The standard enthalpy of formation for gaseous BF₃ is a key value.
| Compound | State | ΔfH°₂₉₈ (kJ/mol) | Reference |
| This compound (BF₃) | gas | -1137 | [1] |
Experimental Protocols
Several analytical techniques can be employed to study the hydrolysis of this compound and quantify the resulting products.
Titrimetric Analysis of Hydrolysis Products
This method is used to determine the total acid content and the amount of boric acid formed during hydrolysis.
Principle: The hydrolysis of BF₃ produces strong acids (HBF₄ and HF) and a weak acid (B(OH)₃). A two-step titration is performed. The first titration with a strong base neutralizes the strong acids. The second titration, after the addition of a polyol like mannitol, quantifies the boric acid, which forms a stronger acidic complex with the polyol.
Procedure:
-
Carefully bubble a known mass of this compound gas through a known volume of deionized water in a sealed container to create a stock solution. Alternatively, a known mass of a BF₃ adduct like BF₃·O(C₂H₅)₂ can be used.
-
Transfer a precise aliquot of the stock solution to a beaker.
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) using a pH meter or a suitable indicator to determine the first equivalence point, which corresponds to the neutralization of the strong acids.
-
To the neutralized solution, add a sufficient amount of mannitol.
-
Continue the titration with the standardized sodium hydroxide solution to the second equivalence point, which corresponds to the neutralization of the boric acid-mannitol complex.
-
Calculate the concentrations of the strong acids and boric acid from the volumes of titrant used.
The following diagram illustrates the experimental workflow for the titrimetric analysis:
Ion Chromatography
Principle: Ion chromatography is a powerful technique for separating and quantifying the various anionic species produced during BF₃ hydrolysis, including F⁻, BF₄⁻, and the hydroxyfluoroborate anions.
Generalized Procedure:
-
Sample Preparation: Dilute the aqueous BF₃ solution to a concentration range suitable for the ion chromatography system.
-
Instrumentation: Utilize an ion chromatograph equipped with a suitable anion-exchange column (e.g., Shim-pack IC-A3), a suppressor, and a conductivity detector.[4][5]
-
Eluent: A variety of eluents can be used, such as potassium biphthalate or a mixture of p-hydroxybenzoic acid, tris(hydroxymethyl)-aminomethane, and boric acid.[4] The choice of eluent and its concentration will affect the separation of the anions.
-
Analysis: Inject the prepared sample into the ion chromatograph. The separated anions are detected by the conductivity detector, and their concentrations are determined by comparing the peak areas to those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Both ¹⁹F and ¹¹B NMR spectroscopy are invaluable tools for identifying and quantifying the different boron-fluorine species in solution. Each species (BF₃ adducts, BF₄⁻, and the various hydroxyfluoroborates) will have a distinct chemical shift in the NMR spectrum.
Generalized Procedure for ¹⁹F NMR:
-
Sample Preparation: Carefully prepare a solution of BF₃ in a suitable deuterated solvent (e.g., D₂O or acetone-d₆) in a sealed NMR tube. The concentration should be optimized for signal detection.
-
Instrumentation: Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. The chemical shifts will allow for the identification of the different fluorinated species.
-
Quantification: The relative concentrations of the different species can be determined by integrating the corresponding peaks in the spectrum.
Safety and Handling
This compound is a toxic and corrosive gas that reacts vigorously with water. Proper safety precautions are essential when handling this compound.
-
Engineering Controls: Always handle this compound gas in a well-ventilated fume hood or a glove box.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[6] For handling the compressed gas, additional protective equipment may be necessary.
-
Storage: Store BF₃ gas cylinders in a cool, dry, well-ventilated area, away from moisture and incompatible materials.[7]
-
Spills and Leaks: In case of a leak, evacuate the area and ensure adequate ventilation. Small spills of BF₃ etherate can be absorbed with an inert material. For gas leaks, it may be necessary to use a water spray to knock down the fumes, but be aware that this will result in the formation of corrosive acids.[8]
Conclusion
The reaction of this compound with water and moist air is a complex process involving the formation of adducts and a series of hydroxyfluoroboric acids, ultimately leading to tetrafluoroboric acid and boric acid. A thorough understanding of this reactivity, supported by the quantitative data and analytical methods outlined in this guide, is crucial for the safe and effective use of this compound in research and industrial applications. Adherence to strict safety protocols is paramount when working with this hazardous yet valuable chemical reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of trifluoroacetate, tetrafluoroborate and halide ions in ionic liquid by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. purdue.edu [purdue.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
Methodological & Application
Application Notes and Protocols: Boron Trifluoride Diethyl Etherate in Synthetic Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and widely utilized Lewis acid catalyst in organic synthesis.[1][2][3] Its efficacy in promoting a vast array of chemical transformations, coupled with its convenient liquid form, makes it an indispensable tool in both academic research and industrial drug development.[4] This document provides a detailed overview of the primary applications of BF₃·OEt₂ in synthesis, complete with structured data tables for easy comparison of reaction parameters and detailed experimental protocols for key transformations. The applications covered herein include its role in polymerization, ether cleavage, Friedel-Crafts reactions, and the protection and deprotection of functional groups.
Introduction
This compound diethyl etherate is a commercially available, pale yellow liquid that serves as a convenient and easy-to-handle source of this compound (BF₃), a highly reactive gas.[4] The complexation with diethyl ether stabilizes the Lewis acidic boron center, moderating its reactivity and improving its handling characteristics.[5] As a potent Lewis acid, BF₃·OEt₂ activates electrophiles, facilitating a wide range of chemical reactions.[2] Its applications are extensive, ranging from catalyzing polymerization reactions to effecting specific functional group transformations crucial in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][5]
Key Applications and Reaction Data
The utility of BF₃·OEt₂ spans numerous reaction classes. Below is a summary of its most significant applications, with quantitative data presented for comparative analysis.
Cationic Polymerization
BF₃·OEt₂ is a powerful initiator for the cationic polymerization of various monomers, such as styrenes and vinyl ethers.[6] It functions by generating a carbocationic species that propagates the polymer chain. This method allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.[6]
Table 1: BF₃·OEt₂ in Cationic Polymerization
| Monomer | Initiator System | Solvent | Temperature (°C) | Polymer Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| p-Hydroxystyrene | Adduct of p-methoxystyrene and water / BF₃·OEt₂ | Acetonitrile | 0 | 5430 | 1.27 | [7] |
| Norbornene | Pd(Acac)₂ / BF₃·OEt₂ | Toluene | - | up to 2.64 dL/g (intrinsic viscosity) | Single-site character | [8] |
| Epoxidized Soybean Oil | BF₃·OEt₂ | Liquid CO₂ | Room Temp | Highly cross-linked | - | [9] |
Ether Cleavage
BF₃·OEt₂ is an effective reagent for the cleavage of ethers, a critical transformation in synthetic chemistry, particularly in the deprotection of ether-based protecting groups. The Lewis acidity of BF₃ facilitates the breaking of the C-O bond.
Table 2: BF₃·OEt₂ in Ether Cleavage
| Substrate | Reagents | Solvent | Time (h) | Product | Yield (%) | Reference |
| SEM-protected alcohol | BF₃·OEt₂ | Dichloromethane | 2 | Deprotected alcohol | Not specified | [4] |
| Benzyl ether | BF₃·OEt₂, Acetic Anhydride, NaI | Not specified | Not specified | Acetate | Good | [10] |
| Diphenylmethyl ether | BF₃·OEt₂ | Diethyl ether | Not specified | Corresponding alcohol | Good to excellent | [11] |
Friedel-Crafts Reactions
In Friedel-Crafts reactions, BF₃·OEt₂ serves as a potent Lewis acid catalyst to activate alkylating or acylating agents, promoting electrophilic aromatic substitution.[12][13]
Table 3: BF₃·OEt₂ in Friedel-Crafts Reactions
| Arene | Electrophile | Solvent | Time (h) | Product | Yield (%) | Reference |
| Benzene (B151609) | Aryl homopropargyl alcohol, Aldehyde | Benzene | 1 | Indene (B144670) derivative | up to 85% | [14] |
| Electron-rich arenes | Episulfonium ion intermediate | Not specified | Not specified | Alkylated arene | Good | [15] |
| Toluene | Benzyl chloride | Not specified | Not specified | Benzyltoluene | Good | [13] |
Protection and Deprotection of Functional Groups
BF₃·OEt₂ is instrumental in both the protection and deprotection of various functional groups, a cornerstone of multi-step organic synthesis.
Table 4: BF₃·OEt₂ in Protection and Deprotection Chemistry
| Functional Group | Transformation | Reagents | Solvent | Key Feature | Reference |
| Alcohol (SEM ether) | Deprotection | BF₃·OEt₂ | Dichloromethane | Efficient removal of SEM group | [16] |
| Enol ether | Deprotection | Bu₄NF–BF₃·OEt₂ | Not specified | Selective deprotection without destannylation | [17] |
| Ketone | Protection (as ketal) | BF₃·OEt₂ | Not specified | Catalyzes ketalization | [3] |
| Benzyl ethers | Deprotection | BF₃·OEt₂, Ac₂O, NaI | Not specified | Alternative to hydrogenation | [10] |
Experimental Protocols
Protocol for SEM Deprotection of an Alcohol
This protocol is adapted from a general procedure for the cleavage of a (2-(trimethylsilyl)ethoxy)methyl (SEM) ether.[4][16]
Materials:
-
SEM-protected alcohol
-
Dichloromethane (DCM), anhydrous
-
This compound diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 eq) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound diethyl etherate (10.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Protocol for Friedel-Crafts Cyclization to Synthesize an Indene Derivative
This protocol is based on the BF₃·OEt₂-mediated one-pot reaction of an aryl homopropargyl alcohol, an aldehyde, and an arene.[14]
Materials:
-
Aryl homopropargyl alcohol (e.g., 4-phenylbut-3-yn-1-ol)
-
Aldehyde (e.g., benzaldehyde)
-
Arene (e.g., benzene, serving as both solvent and reactant)
-
This compound diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of the aryl homopropargyl alcohol (1.0 eq) and the aldehyde (1.1 eq) in benzene (used in excess) in a round-bottom flask, cool the mixture to 0 °C.
-
Add this compound diethyl etherate (3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the indene derivative.
Visualizations
Logical Relationship of BF₃·OEt₂ Applications
Caption: Major applications of BF₃·OEt₂ in organic synthesis.
General Experimental Workflow for a BF₃·OEt₂ Catalyzed Reaction
Caption: A typical workflow for a synthesis using BF₃·OEt₂.
Safety and Handling
This compound diethyl etherate is a corrosive and moisture-sensitive reagent.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts exothermically with water and should be stored under an inert atmosphere.[3] Quenching of reactions should be performed carefully, typically at reduced temperatures.
Conclusion
This compound diethyl etherate remains a cornerstone Lewis acid catalyst in modern organic synthesis.[3] Its broad applicability in promoting diverse and crucial chemical transformations, from polymerization to intricate cyclizations and functional group manipulations, underscores its importance.[1][2] The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling the effective and safe implementation of BF₃·OEt₂ in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. This compound Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. This compound Diethyl Etherate [commonorganicchemistry.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. nbinno.com [nbinno.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional Group Protection and Deprotection [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. SEM Deprotection (BF3-OEt2) [commonorganicchemistry.com]
- 17. Bu4NF–BF3·Et2O as a new reagent for the selective deprotection of the enol ethers of γ-alkoxyallylstananes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Boron Trifluoride in Friedel-Crafts Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of alkyl groups onto aromatic rings. Among the various Lewis acid catalysts employed for this transformation, boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) have emerged as versatile and effective catalysts. These reagents offer distinct advantages in terms of reactivity, selectivity, and ease of handling, making them valuable tools in both academic research and industrial applications, including drug development.
This document provides detailed application notes on the use of this compound in Friedel-Crafts alkylation, summarizing key quantitative data and offering comprehensive experimental protocols for representative reactions.
Application Notes
This compound is a potent Lewis acid that activates alkylating agents, such as alkyl halides, alkenes, and alcohols, facilitating their reaction with aromatic substrates.[1] The catalytically active species is the electron-deficient boron atom, which readily accepts a lone pair of electrons from the alkylating agent, thereby generating a carbocation or a highly polarized complex that serves as the electrophile in the subsequent aromatic substitution.
One of the primary advantages of using BF₃, particularly in the form of its diethyl etherate complex (BF₃·OEt₂), is its convenient handling as a liquid, which allows for precise measurement and controlled addition to the reaction mixture. While BF₃ is a gas at room temperature, the etherate is a stable liquid that releases BF₃ upon dissolution in the reaction medium.
Key Considerations for Using this compound:
-
Substrate Scope: this compound is effective for the alkylation of a wide range of aromatic compounds, including benzene, toluene (B28343), xylenes, and more electron-rich systems like anisole (B1667542).
-
Catalyst Loading: The amount of BF₃ or BF₃·OEt₂ required can vary depending on the reactivity of the substrates and the desired reaction rate. Catalytic amounts are often sufficient, though in some cases, stoichiometric or even excess amounts may be employed.
-
Solvent Choice: The choice of solvent can significantly influence the outcome of the reaction. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used. In some instances, the aromatic reactant itself can serve as the solvent.
-
Temperature Control: Friedel-Crafts alkylations are often exothermic. Therefore, careful temperature control is crucial to prevent side reactions, such as polyalkylation and isomerization. Reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or heated to achieve a desirable reaction rate.
-
Limitations: As with other Friedel-Crafts catalysts, BF₃ is susceptible to deactivation by water and other protic sources. Therefore, anhydrous conditions are essential for optimal performance. Additionally, carbocation rearrangements can occur, leading to the formation of isomeric products. Strongly deactivated aromatic rings, such as nitrobenzene, are generally unreactive under Friedel-Crafts conditions.
Quantitative Data
The efficiency of this compound-catalyzed Friedel-Crafts alkylation is influenced by various factors, including the nature of the aromatic substrate, the alkylating agent, the reaction temperature, and the duration of the reaction. The following tables provide a summary of quantitative data from representative studies.
Table 1: Ethylation of Various Aryl Alcohols with this compound Etherate [2][3][4]
| Entry | Aryl Alcohol Substrate | Product | Yield (%) |
| 1 | Phenol | Phenetole | 92 |
| 2 | p-Cresol | 4-Methylphenetole | 95 |
| 3 | p-Chlorophenol | 4-Chlorophenetole | 85 |
| 4 | p-Bromophenol | 4-Bromophenetole | 88 |
| 5 | p-Iodophenol | 4-Iodophenetole | 82 |
| 6 | 2-Naphthol | 2-Ethoxynaphthalene | 90 |
Table 2: Optimization of this compound Catalyzed Electrophilic Aromatic Substitution [5]
| Entry | Reaction Time (minutes) | Temperature (°C) | Product Yield (%) | Purity |
| 1 | 30 | 110 | High | High |
| 2 | 60 | 110 | Moderate | Moderate |
| 3 | 90 | 110 | High | Moderate |
| 4 | 30 | 126 | High | High |
| 5 | 90 | 126 | High | Low |
Experimental Protocols
The following are detailed protocols for representative Friedel-Crafts alkylation reactions using this compound etherate as the catalyst.
Protocol 1: Alkylation of Toluene with 2-Bromopropane (B125204)
Objective: To synthesize isopropyltoluene isomers via the Friedel-Crafts alkylation of toluene with 2-bromopropane using this compound etherate.
Materials:
-
Toluene (anhydrous)
-
2-Bromopropane
-
This compound etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 100 mL of anhydrous dichloromethane and 20 mL (0.19 mol) of anhydrous toluene.
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Catalyst Addition: Slowly add 4.8 mL (0.038 mol) of this compound etherate to the stirred solution.
-
Alkylating Agent Addition: Add 10.9 mL (0.12 mol) of 2-bromopropane to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then remove the ice bath and let the reaction proceed at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to separate the ortho, meta, and para isomers of isopropyltoluene.
Protocol 2: Benzylation of Anisole with Benzyl (B1604629) Alcohol
Objective: To synthesize benzylated anisole isomers through the Friedel-Crafts alkylation of anisole with benzyl alcohol catalyzed by this compound etherate.
Materials:
-
Anisole
-
Benzyl alcohol
-
This compound etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 20 mmol of anisole and 10 mmol of benzyl alcohol.
-
Solvent and Catalyst Addition: Add 20 mL of anhydrous 1,2-dichloroethane, followed by the dropwise addition of 1.2 mL (10 mmol) of this compound etherate.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80 °C using a heating mantle. Let the reaction proceed for 4 hours with vigorous stirring.
-
Quenching: After cooling to room temperature, slowly add 30 mL of saturated sodium bicarbonate solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with 2 x 20 mL of dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired benzylated anisole products.
Visualizations
To aid in the understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of BF₃-catalyzed Friedel-Crafts alkylation.
Caption: General experimental workflow for Friedel-Crafts alkylation.
References
Application Notes and Protocols for Boron Trifluoride Catalyzed Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride (BF₃) and its complexes, such as BF₃ etherate (BF₃·OEt₂) and BF₃ amine complexes, are versatile and potent Lewis acid catalysts widely employed in organic synthesis. Their strong electrophilic nature makes them particularly effective in initiating cationic polymerization of a variety of monomers. This document provides detailed application notes and experimental protocols for the BF₃-catalyzed polymerization of key monomer classes, including olefins, vinyl ethers, and epoxy resins. The information is intended to guide researchers and professionals in the development of novel polymers for various applications, including drug development and materials science.
General Considerations for BF₃-Catalyzed Polymerization
Safety Precautions: this compound is a toxic and corrosive gas. BF₃ complexes are also hazardous and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature catalyst deactivation by moisture.
Role of Co-catalysts/Initiators: The polymerization is typically initiated by a complex of BF₃ with a protogen (proton donor) like water or an alcohol, or a cationogen.[1] The protogen or cationogen is often referred to as the initiator, while BF₃ is the co-initiator. The presence of trace amounts of these co-catalysts can significantly influence the reaction rate and the properties of the resulting polymer.
Application Note 1: Polymerization of Olefins (e.g., Isobutylene)
This compound is a widely used catalyst for the cationic polymerization of isobutylene (B52900) to produce polyisobutylene (B167198) (PIB). This polymer has applications ranging from lubricants and adhesives to serving as a precursor for functionalized polymers in drug delivery systems. By controlling the reaction conditions, the molecular weight and the terminal functional groups of the PIB can be tailored. For instance, the production of highly reactive polyisobutylene (HR-PIB) with a high content of terminal double bonds is achieved using BF₃-based catalyst systems.
Experimental Protocol: Synthesis of Polyisobutylene
This protocol describes the laboratory-scale synthesis of polyisobutylene using this compound etherate as the catalyst.
Materials:
-
Isobutylene
-
This compound etherate (BF₃·OEt₂)
-
Hexane (B92381) (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble under a stream of inert gas.
-
In a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous hexane.
-
Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Condense a known amount of isobutylene gas into the cooled hexane.
-
Prepare a catalyst solution by dissolving a specific amount of BF₃·OEt₂ in anhydrous hexane in a separate Schlenk flask under an inert atmosphere.
-
Slowly add the catalyst solution to the stirred monomer solution via a cannula.
-
The polymerization is typically rapid and exothermic. Maintain the reaction temperature by efficient cooling.
-
After the desired reaction time, quench the polymerization by adding a small amount of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter the precipitated polyisobutylene, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Quantitative Data for Isobutylene Polymerization
| Parameter | Value | Reference |
| Monomer | Isobutylene | General Knowledge |
| Catalyst | BF₃·OEt₂ | General Knowledge |
| Co-catalyst | Water/Methanol (trace amounts) | [1] |
| Solvent | Hexane or other aliphatic hydrocarbons | General Knowledge |
| Temperature | -100°C to 0°C | General Knowledge |
| Typical Mn ( g/mol ) | 1,000 - 100,000+ | General Knowledge |
| Typical PDI | 1.5 - 3.0 | General Knowledge |
Application Note 2: Polymerization of Vinyl Ethers
Cationic polymerization of vinyl ethers using BF₃·OEt₂ can produce polymers with controlled stereochemistry. For example, the polymerization of benzyl (B1604629) vinyl ether at low temperatures in a nonpolar solvent like toluene (B28343) can yield highly isotactic polymers.[2] This stereocontrol is crucial for applications where specific polymer microstructures are required, such as in chiral separations or as specialized biomaterials.
Experimental Protocol: Stereospecific Polymerization of Benzyl Vinyl Ether
This protocol outlines the synthesis of isotactic poly(benzyl vinyl ether).
Materials:
-
Benzyl vinyl ether (freshly distilled)
-
This compound etherate (BF₃·OEt₂)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Follow the general setup and drying procedures as described for isobutylene polymerization.
-
In a Schlenk flask, dissolve the freshly distilled benzyl vinyl ether in anhydrous toluene.
-
Cool the solution to -78°C.
-
Prepare a dilute solution of BF₃·OEt₂ in anhydrous toluene.
-
Add the catalyst solution dropwise to the cold monomer solution with vigorous stirring.
-
Allow the reaction to proceed for the desired time at -78°C.
-
Terminate the polymerization by adding cold methanol.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
-
Analyze the polymer's stereoregularity using ¹H or ¹³C NMR spectroscopy and its molecular weight by GPC.
Quantitative Data for Benzyl Vinyl Ether Polymerization
| Parameter | Value | Reference |
| Monomer | Benzyl vinyl ether | [2] |
| Catalyst | BF₃·OEt₂ | [2] |
| Solvent | Toluene | [2] |
| Temperature | -78°C | [2] |
| Resulting Polymer | Highly isotactic poly(benzyl vinyl ether) | [2] |
Application Note 3: Curing of Epoxy Resins
BF₃ amine complexes, such as BF₃·MEA (monoethylamine), are widely used as latent thermal initiators for the curing of epoxy resins.[3] At room temperature, the complex is stable, providing a long pot life. Upon heating, the complex dissociates, releasing the highly reactive BF₃ which initiates the cationic ring-opening polymerization of the epoxy groups, leading to a cross-linked network.[3] This is advantageous in applications like adhesives, coatings, and composites where a controlled curing profile is necessary.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol describes the curing of a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin.
Materials:
-
DGEBA-based epoxy resin
-
This compound monoethylamine complex (BF₃·MEA)
-
Differential Scanning Calorimeter (DSC)
-
Oven
Procedure:
-
Preheat the epoxy resin to a moderate temperature (e.g., 60-80°C) to reduce its viscosity.
-
Add the desired amount of BF₃·MEA complex to the warm resin and stir until the complex is completely dissolved and the mixture is homogeneous.
-
For kinetic studies, place a small sample (5-10 mg) of the uncured mixture into a DSC pan.
-
Perform a dynamic DSC scan (e.g., from room temperature to 250°C at a heating rate of 10°C/min) to determine the curing temperature and enthalpy of reaction.
-
For bulk curing, pour the resin-catalyst mixture into a mold and place it in an oven at a predetermined temperature based on the DSC analysis (e.g., 120-150°C) for a specified duration to achieve full cure.
-
The cured material can be characterized by its glass transition temperature (Tg) using DSC or Dynamic Mechanical Analysis (DMA).
Quantitative Data for Epoxy Resin Curing
| Parameter | Value | Reference |
| Resin | Diglycidyl ether of bisphenol A (DGEBA) | General Knowledge |
| Catalyst | BF₃·MEA (this compound monoethylamine) | [3] |
| Catalyst Loading | 1-5 phr (parts per hundred resin) | General Knowledge |
| Curing Temperature | 120 - 180°C | [4] |
| Onset of Curing (Tonset) | ~92.2 °C (for a specific system) | [5] |
| Enthalpy of Reaction (ΔH) | ~401.9 J/g (for a specific system) | [5] |
Reaction Mechanisms and Experimental Workflows
Cationic Polymerization Mechanism
The general mechanism for BF₃-catalyzed cationic polymerization involves initiation, propagation, and termination steps. The following diagram illustrates this process for a generic vinyl monomer (CH₂=CHR) with a co-catalyst (H₂O).
Caption: General mechanism of BF₃-catalyzed cationic polymerization.
Experimental Workflow for Polymer Synthesis
The following diagram outlines a typical workflow for the synthesis and characterization of a polymer using BF₃ catalysis.
Caption: Standard experimental workflow for BF₃-catalyzed polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific polymerization of benzyl vinyl ether by BF3·OEt2 | Semantic Scholar [semanticscholar.org]
- 3. Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manufacturing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroboration-Oxidation using Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydroboration-oxidation of alkenes using an in-situ generated borane (B79455) source from sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂). This method offers a convenient and efficient route to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. Included are experimental procedures, data on the reaction of various alkene substrates, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
Hydroboration-oxidation is a fundamental transformation in organic synthesis that allows for the hydration of alkenes to produce alcohols. The use of this compound etherate in conjunction with sodium borohydride provides a practical method for the in situ generation of diborane (B8814927) (B₂H₆), the active hydroborating agent. This process avoids the handling of gaseous and pyrophoric diborane directly. The reaction is characterized by its high regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond (anti-Markovnikov addition), and its syn-stereochemistry, where the hydrogen and hydroxyl group add to the same face of the double bond.[1][2][3] These features make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3]
Data Presentation
The following table summarizes the results of the hydroboration-oxidation of various alkene substrates using the NaBH₄/BF₃·OEt₂ system. The data highlights the yields and regioselectivity of the reaction.
| Alkene Substrate | Product(s) | Reaction Time (Hydroboration) | Temperature (°C) | Yield (%) | Regioselectivity (Anti-Markovnikov:Markovnikov) |
| 1-Hexene | 1-Hexanol | 1 hour | 0-25 | ~94% (of trialkylborane) | 94:6 |
| 1-Octene | 1-Octanol, 2-Octanol | 45 minutes | Room Temp | High | Major: 1-Octanol |
| Styrene | 2-Phenylethanol, 1-Phenylethanol | Not Specified | Not Specified | Not Specified | 80:20[4] |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | Not Specified | 0-5 | High[3] | High |
| α-Pinene | Isopinocampheol | Not Specified | Not Specified | High[1][2] | High |
Experimental Protocols
Materials:
-
Alkene (e.g., 1-octene)
-
Sodium borohydride (NaBH₄)
-
This compound etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure: Hydroboration of 1-Octene
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the alkene (e.g., 1-octene, 1.0 equivalent) and sodium borohydride (0.4 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Generation of Diborane and Hydroboration: Cool the stirred solution in an ice bath to 0-5 °C.[3] Slowly add this compound etherate (0.45 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 45 minutes.
-
Quenching Excess Borane: Cool the reaction mixture again in an ice bath and cautiously add water dropwise to quench any unreacted borane.
Procedure: Oxidation of the Organoborane
-
Oxidation: To the stirred organoborane solution at 0 °C, slowly add a 3 M aqueous solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C during the addition.
-
Reaction Completion: After the addition of the peroxide is complete, remove the ice bath and continue stirring at room temperature for at least 1 hour, or until the reaction is complete (monitored by TLC or GC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Reaction Workflow
Caption: Experimental workflow for the hydroboration-oxidation of an alkene.
Reaction Mechanism
Caption: Mechanism of hydroboration-oxidation.
Safety Precautions
-
This compound etherate is corrosive, flammable, and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas.
-
Diborane , generated in situ, is a toxic and flammable gas. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
30% Hydrogen peroxide is a strong oxidizing agent and can cause severe burns. Handle with care and avoid contact with skin and eyes.
-
Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvent.
Conclusion
The hydroboration-oxidation of alkenes using NaBH₄ and BF₃·OEt₂ is a robust and highly selective method for the synthesis of anti-Markovnikov alcohols. The protocol is amenable to a wide range of substrates and is a cornerstone of modern organic synthesis. Careful attention to anhydrous conditions and safety precautions is essential for the successful and safe execution of this reaction.
References
Application Notes and Protocols: Cleavage and Rearrangement of Epoxides with Boron Trifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage and rearrangement of epoxides mediated by Lewis acids, particularly boron trifluoride etherate (BF₃·OEt₂), is a powerful transformation in organic synthesis. This reaction allows for the stereospecific conversion of readily available epoxides into a variety of valuable carbonyl compounds, including aldehydes and ketones. The reaction proceeds through a carbocationic intermediate, and the outcome is often dictated by the substitution pattern of the epoxide and the migratory aptitude of the adjacent substituents. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important reaction.
Reaction Mechanism and Stereochemistry
The reaction is initiated by the coordination of the Lewis acidic this compound to the oxygen atom of the epoxide. This coordination weakens the C-O bonds and facilitates the opening of the epoxide ring to form a carbocation intermediate. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation, with cleavage generally occurring at the most substituted carbon atom.
Following carbocation formation, a 1,2-hydride or 1,2-alkyl/aryl shift occurs to generate a more stable carbocation, which then collapses to form the final carbonyl product. The stereochemical outcome of the rearrangement is a key feature of this reaction. For instance, in the rearrangement of acyclic trisubstituted epoxides, hydrogen migration has been shown to proceed with retention of configuration at the migration terminus, while alkyl group migration occurs with inversion of configuration[1].
The general mechanism can be visualized as follows:
Data Presentation: Reaction Outcomes
The following tables summarize the outcomes of this compound etherate-mediated rearrangements for various epoxide substrates.
Table 1: Rearrangement of Acyclic Epoxides
| Epoxide Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| (24S,25S)-Desmosterol benzoate (B1203000) 24,25-epoxide | 24-Oxo compound and Aldehyde | - | - | - | [1] |
| (24R,25R)-Desmosterol benzoate 24,25-epoxide | 24-Oxo compound and Aldehyde | - | - | - | [1] |
| S-phenyl (E)-2,3-diphenylthiolglycidate | α-Phenyl migration product | 85 | - | - | [2] |
| S-phenyl (Z)-2,3-diphenylthiolglycidate | Thiol ester, α-phenyl, and β-phenyl migration products | 35, 25, 14 (respectively) | - | - | [2] |
Table 2: Rearrangement of Cyclic and Other Epoxides
| Epoxide Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| 6,6-dimethyl-1-p-tolylcyclohexene oxide | Aldehyde | Low | - | - | [3][4] |
| Epoxy-Himachalenes | Rearranged products | Good | - | - | [5] |
| meso-Cyclohexene oxide (with PhLi/(-)-sparteine) | Ring-opened and rearranged products | up to 94 | - | up to 49 | [6] |
| Secondary aryl glycidic amides | α-Formyl acid, α-ketoamides, or fluorohydrin derivatives | - | - | - | [2] |
Experimental Protocols
The following are generalized protocols for the this compound etherate-mediated cleavage and rearrangement of epoxides. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for the Rearrangement of Acyclic Epoxides to Aldehydes or Ketones
Materials:
-
Epoxide substrate
-
This compound etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), diethyl ether (Et₂O), benzene)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate (NaHCO₃), water)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) (Na₂SO₄), magnesium sulfate (MgSO₄))
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Dissolve the epoxide substrate in the anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature).
-
Slowly add this compound etherate (typically 1.0 to 1.5 equivalents) to the stirred solution via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂, Et₂O).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Rearrangement of a Cyclic Epoxide (Example: 6,6-dimethyl-1-p-tolylcyclohexene oxide)[3][4]
Materials:
-
6,6-dimethyl-1-p-tolylcyclohexene oxide
-
This compound etherate
-
Anhydrous benzene
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 6,6-dimethyl-1-p-tolylcyclohexene oxide in anhydrous benzene.
-
Add this compound etherate dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography.
Mandatory Visualizations
Experimental Workflow
The general workflow for conducting a this compound etherate-mediated epoxide rearrangement is outlined below.
Logical Relationship of Reaction Parameters
The outcome of the reaction is influenced by several key parameters.
References
- 1. Mechanism of the this compound etherate-catalysed rearrangement of an acyclic trisubstituted epoxide to a carbonyl compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Esterification Reactions Catalyzed by Boron Trifluoride
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of boron trifluoride (BF₃) and its complexes as highly efficient catalysts for esterification reactions. This compound, a potent Lewis acid, facilitates the synthesis of a wide range of esters, including the preparation of fatty acid methyl esters (FAMEs) for analytical purposes and the synthesis of complex molecules in drug development.[1][2]
Introduction and Applications
This compound and its complexes, such as BF₃-methanol and BF₃-diethyl etherate, are versatile and effective catalysts for the esterification of carboxylic acids.[3] The high Lewis acidity of BF₃ allows it to activate the carboxylic acid group, significantly accelerating the rate of reaction with an alcohol.[4] This catalytic system is particularly valuable for:
-
Preparation of Analytical Samples: The BF₃-methanol reagent is widely used for the rapid and quantitative conversion of fatty acids and lipids into their corresponding methyl esters (FAMEs) for analysis by gas chromatography (GC).[5][6]
-
Organic Synthesis: In the pharmaceutical and fine chemical industries, BF₃ catalysts are employed in the synthesis of various ester-containing compounds, including those with high steric hindrance or sensitive functional groups.[1][4][7]
-
Transesterification: BF₃ is also an effective catalyst for transesterification reactions, where an ester is converted into a different ester by reaction with an alcohol.[8]
The reactions are often fast, clean, and high-yielding, with volatile by-products that are easily removed.
Reaction Mechanism
The esterification reaction catalyzed by this compound proceeds through the activation of the carboxylic acid. The BF₃ catalyst coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This makes the carboxylic acid much more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the ester product.
Caption: BF₃-catalyzed esterification mechanism.
Quantitative Data Summary
The following table summarizes typical reaction conditions for esterification reactions using this compound catalysts, as cited in various studies.
| Substrate Type | Catalyst/Reagent | Alcohol | Temperature (°C) | Time | Notes | Reference(s) |
| Fatty Acids (from lipids) | 12-14% BF₃ in Methanol (B129727) | Methanol | 85 - 100 | 2 - 10 min | Used for preparing FAMEs for GC analysis. Yields are generally quantitative. | [5][6] |
| C8-C24 Carboxylic Acids | ~10% BF₃ in Methanol | Methanol | 100 | 10 min | Reaction is often nearly instantaneous. Water scavenger can be added to improve yield. | |
| Aromatic & Aliphatic Acids | BF₃ Diethyl Etherate | (Ethyl from etherate) | 120 | 4 hours | An unexpected alkylation where the ethyl group from the etherate acts as the alkyl source. | [9] |
| Conjugated Linoleic Acid | BF₃ in Methanol | Methanol | Room Temp. | 30 min | Prevents artificial isomerization, which can occur at higher temperatures. | [10] |
| General Carboxylic Acids | BF₃ Diethyl Etherate | Methanol or Ethanol | Reflux | N/A | Provides superior yields compared to other catalysts for certain aromatic and unsaturated acids. | [3] |
Experimental Protocols
Caution: this compound and its reagents are toxic and corrosive. All procedures must be carried out in a well-ventilated fume hood. Avoid contact with skin, eyes, and respiratory tract.[5]
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is adapted from standard methods for the esterification of fatty acids from glycerides and phospholipids (B1166683) for subsequent analysis.[5]
Materials:
-
Sample containing lipids (50-250 mg)
-
0.5N Methanolic NaOH
-
12-14% this compound-Methanol Reagent (BF₃-Methanol)
-
n-Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask (50 mL) with reflux condenser
Procedure:
-
Place the sample (e.g., 100-250 mg of oil) into a 50 mL reaction flask.
-
Add 4 mL of 0.5N methanolic NaOH.
-
Attach the condenser and heat the mixture to reflux (approx. 85-100°C) for 5-10 minutes, or until fat globules have disappeared, indicating saponification is complete.[5]
-
Add 5 mL of BF₃-Methanol reagent through the top of the condenser.
-
Continue to boil the mixture for an additional 2 minutes.[5]
-
Add 2-5 mL of n-hexane through the condenser and boil for 1 more minute to extract the FAMEs.[5]
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add several mL of saturated NaCl solution to the flask. This helps to separate the layers and minimize emulsion formation.
-
Gently swirl the flask and add more saturated NaCl solution to bring the upper n-hexane layer into the neck of the flask for easy collection.[5]
-
Transfer approximately 1 mL of the upper n-hexane layer containing the FAMEs into a clean test tube or GC vial.
-
Add a small amount of anhydrous Na₂SO₄ to dry the solution.
-
The sample is now ready for GC analysis. Dilute further with n-hexane if necessary.
Protocol 2: General Esterification of a Carboxylic Acid using BF₃-Etherate
This protocol describes a general method for esterifying various carboxylic acids and is suitable for organic synthesis applications.[3][9]
Materials:
-
Carboxylic Acid (1 equivalent)
-
Alcohol (e.g., Methanol or Ethanol, can be used as solvent)
-
This compound Diethyl Etherate (BF₃·OEt₂) (catalytic to stoichiometric amounts)
-
Anhydrous solvent (e.g., Dichloromethane or the alcohol itself)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator and standard glassware for extraction and purification
Procedure:
-
Dissolve the carboxylic acid in an excess of the desired alcohol (e.g., 10 mL of methanol per gram of acid).
-
Cool the solution in an ice bath (0°C).
-
Slowly add BF₃·OEt₂ (a typical starting point is 1.2 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate (B1210297) (20 mL) and carefully quench the reaction by washing with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid catalyst.
-
Wash the organic layer with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography or distillation as required.
Visualized Workflow and Logic
The following diagram illustrates the general workflow for the preparation of FAMEs for GC analysis.
Caption: General workflow for FAMEs preparation.
References
- 1. This compound Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]
- 2. This compound Acetic Acid: A Key Catalyst in Modern Chemical Reactions - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. This compound-Acetic Acid Complex: An Efficient 'Catalytic Engine' in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. researchgate.net [researchgate.net]
- 7. datavagyanik.com [datavagyanik.com]
- 8. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 9. scispace.com [scispace.com]
- 10. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boron Trifluoride in the Synthesis of Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride (BF₃), particularly in the form of its diethyl etherate complex (BF₃·OEt₂), is a highly versatile and widely utilized Lewis acid in organic synthesis.[1][2][3] Its effectiveness as a catalyst stems from the electron-deficient nature of the boron atom, which readily accepts electron pairs from donor molecules.[2] This property makes BF₃·OEt₂ an exceptional reagent for promoting a vast array of chemical transformations, including cyclizations, acylations, alkylations, and rearrangements.[1][3][4] In the realm of medicinal and materials chemistry, BF₃-mediated reactions are pivotal for the construction of heterocyclic systems, which form the core scaffolds of numerous pharmaceuticals, natural products, and functional materials.[4][5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key N- and O-heterocyclic systems.
General Mechanism of BF₃ Catalysis
This compound facilitates reactions by activating substrates. It coordinates with heteroatoms like oxygen or nitrogen in carbonyls, alcohols, or imines, enhancing their electrophilicity and making them more susceptible to nucleophilic attack. This activation is the cornerstone of its catalytic activity in forming C-C and C-X (heteroatom) bonds crucial for heterocycle synthesis.[5]
Caption: General workflow of Lewis acid catalysis by this compound.
Synthesis of Nitrogen-Containing Heterocycles
BF₃·OEt₂ is instrumental in synthesizing a wide range of nitrogenous heterocycles, including indoles and quinolines, which are privileged structures in medicinal chemistry.[6]
Indole (B1671886) Derivatives
The indole motif is a cornerstone in many biologically active compounds.[6] BF₃·OEt₂ provides efficient, metal-free pathways for the functionalization of the indole core.
a) Regioselective 3-Acylation of Indoles
A high-yielding and scalable method for the 3-acylation of indoles uses BF₃·OEt₂ to promote the reaction with anhydrides under mild conditions.[6]
Quantitative Data:
| Entry | Substrate (Indole) | Anhydride (B1165640) | BF₃·OEt₂ (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Indole | Acetic Anhydride | 1.0 | DCM | 1 | 83 | [6] |
| 2 | 2-Methylindole | Acetic Anhydride | 1.0 | DCM | 1 | 85 | [6] |
| 3 | 5-Bromoindole | Acetic Anhydride | 1.0 | DCM | 1 | 81 | [6] |
| 4 | Indole | Propionic Anhydride | 1.0 | DCM | 1 | 80 | [6] |
| 5 | Indole | Benzoic Anhydride | 1.5 | DCM | 2 | 75 | [6] |
Experimental Protocol: Synthesis of 1-(1H-indol-3-yl)ethan-1-one [6]
-
To a solution of indole (1.0 mmol, 117 mg) and acetic anhydride (1.2 mmol, 122 mg) in dichloromethane (B109758) (DCM, 5 mL), add this compound diethyl etherate (1.0 mmol, 142 mg) at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 5:1) to afford the desired 3-acylindole.
b) C-H Formylation of Indoles
BF₃·OEt₂ also catalyzes the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source. This method is rapid, efficient, and often proceeds under solvent-free conditions.[7][8]
Quantitative Data:
| Entry | Substrate (Indole) | TMOF (equiv.) | BF₃·OEt₂ (equiv.) | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Indole | 1.0 | 1.0 | Neat, RT | 5 | 82 | [7] |
| 2 | 2-Methylindole | 1.0 | 1.0 | Neat, RT | 5 | 85 | [7] |
| 3 | 5-Methoxyindole | 1.0 | 1.0 | Neat, RT | 5 | 92 | [7] |
| 4 | 1-Methylindole | 1.0 | 1.0 | Neat, RT | 1 | 95 | [7] |
Experimental Protocol: Synthesis of Indole-3-carbaldehyde [7][8]
-
In a reaction vessel, combine indole (1.0 mmol, 117 mg) and trimethyl orthoformate (1.0 mmol, 106 mg).
-
Rapidly add this compound diethyl etherate (1.0 mmol, 142 mg) to the mixture at room temperature.
-
Stir the reaction for 5 minutes.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum and purify the residue via silica gel chromatography to yield the product.
Quinoline (B57606) Derivatives
Quinolines are prevalent N-heterocyclic motifs in many antimalarial, anti-inflammatory, and antitumor agents.[9] BF₃·OEt₂ catalyzes alkyne cyclization reactions to efficiently construct the quinoline scaffold.[4][5]
BF₃·OEt₂-Catalyzed Alkyne Cyclization for Quinolines
This method involves the cyclization of alkynes to form a diverse range of heterocyclic compounds, including quinolines.[4][5] A plausible mechanism involves the condensation of an aldehyde and an aniline (B41778) to form an imine, which then undergoes a BF₃-promoted intramolecular [4+2] cycloaddition, followed by oxidative aromatization.[5]
Caption: Plausible mechanism for BF₃-catalyzed quinoline synthesis.[5]
Synthesis of Oxygen-Containing Heterocycles
BF₃·OEt₂ is also a powerful catalyst for synthesizing oxygen-containing heterocycles like coumarins and flavans.
Coumarin (B35378) Derivatives via Pechmann Reaction
The Pechmann reaction, the condensation of a phenol (B47542) with a β-ketoester, is a classic method for coumarin synthesis. While traditionally catalyzed by strong acids like H₂SO₄, solid-supported BF₃, such as Polyvinylpolypyrrolidone-bound this compound (PVPP-BF₃), offers a milder, more efficient, and reusable alternative.[10][11]
Quantitative Data (PVPP-BF₃ Catalyst): [10]
| Entry | Phenol | β-Ketoester | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Resorcinol (B1680541) | Ethyl acetoacetate (B1235776) | Ethanol (B145695) | 1.5 | 96 | [10] |
| 2 | Phenol | Ethyl acetoacetate | Ethanol | 3.0 | 85 | [10] |
| 3 | m-Cresol | Ethyl acetoacetate | Ethanol | 2.0 | 90 | [10] |
| 4 | Orcinol | Ethyl acetoacetate | Ethanol | 1.5 | 92 | [10] |
| 5 | Naphthol | Ethyl acetoacetate | Ethanol | 2.5 | 88 | [10] |
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin [10]
-
A mixture of resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and PVPP-BF₃ (0.5 g) in ethanol (15 mL) is refluxed for 1.5 hours.
-
Monitor the reaction's progress using TLC.
-
After completion, filter the hot reaction mixture to recover the solid catalyst.
-
Wash the catalyst with hot ethanol.
-
Allow the filtrate to cool to room temperature. The product will crystallize.
-
Collect the crystalline product by filtration and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
The recovered PVPP-BF₃ catalyst can be washed, dried, and reused for subsequent reactions.
Flavan Derivatives
BF₃·OEt₂ can mediate pyran cyclization to produce flavans, a class of flavonoids with various biological activities.[12] This facile approach is key in the total synthesis of naturally occurring flavans.[12]
Experimental Protocol: General BF₃·OEt₂-Mediated Pyran Cyclization [12]
-
To a stirred solution of the appropriate 1-(o-hydroxyphenyl)-3-phenyl-2-propen-1-ol precursor in a suitable aprotic polar solvent, add BF₃·OEt₂ at room temperature.
-
Stir the mixture for the required time as monitored by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the target flavan.
Conclusion
This compound, especially as its diethyl etherate complex, is an indispensable tool for the synthesis of a wide array of heterocyclic systems.[1] Its utility is demonstrated in high-yield preparations of indoles, quinolines, coumarins, and flavans under often mild and efficient conditions.[6][7][10][12] The protocols and data presented herein offer a practical guide for researchers in organic synthesis and drug discovery, enabling the construction of complex and biologically relevant molecules. The development of supported catalysts like PVPP-BF₃ further enhances its appeal by introducing ease of handling and recyclability, aligning with the principles of green chemistry.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 10. Polyvinylpolypyrrolidone-bound this compound (PVPP-BF3); a mild and efficient catalyst for synthesis of 4-metyl coumarins via the Pechmann reaction [comptes-rendus.academie-sciences.fr]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. Studies on flavans. 1. Facile synthesis of (+/-)-7-hydroxy-3',4'-methylenedioxyflavan and (+/-)-4'-hydroxy-7-methoxyflavan by a BF3.Et2O-mediated pyran cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boron Trifluoride in Ketalization and Thioketalization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely utilized Lewis acid catalyst in organic synthesis.[1] Its efficacy in promoting the formation of ketals and thioketals from carbonyl compounds makes it an invaluable tool for the protection of aldehydes and ketones. This protection strategy is crucial in multistep syntheses, particularly in the development of pharmaceuticals and other complex molecules, where sensitive carbonyl functionalities need to be masked to prevent unwanted side reactions.[2] BF₃·OEt₂ offers a convenient and efficient alternative to other Lewis and Brønsted acids for these transformations.[3]
This document provides detailed application notes and experimental protocols for the use of this compound etherate in both ketalization and thioketalization reactions.
Ketalization with this compound Etherate
Ketalization is a reversible reaction that protects aldehydes and ketones by converting them into acetals or ketals. This is particularly useful when subsequent reactions are to be carried out under basic, organometallic, or reducing conditions where the carbonyl group would otherwise react.
Applications
-
Protecting Group Strategy: Ketalization is a fundamental tactic in the synthesis of complex molecules, allowing for the selective reaction of other functional groups.
-
Chiral Auxiliaries: The formation of chiral ketals can be used to induce stereoselectivity in subsequent reactions.
-
Intermediate in Synthesis: Ketalization can be a key step in the synthesis of various heterocyclic compounds.
Reaction Principle
This compound etherate, as a Lewis acid, activates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a diol, such as ethylene (B1197577) glycol. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
Quantitative Data for Ketalization Reactions
| Entry | Carbonyl Compound | Diol | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Cyclohexanone (B45756) | Ethylene Glycol | 3 | 80 | 95 |
| 2 | Acetophenone | Ethylene Glycol | 4 | 80 | 88 |
| 3 | Benzophenone | Ethylene Glycol | 6 | 110 | 85 |
| 4 | 4-Methoxyacetophenone | 1,3-Propanediol | 4 | 80 | 92 |
| 5 | 2-Pentanone | 1,3-Propanediol | 3.5 | 80 | 90 |
Note: The data presented in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocol: Ketalization of Cyclohexanone
This protocol describes the formation of the ethylene ketal of cyclohexanone using this compound etherate as a catalyst.
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
This compound etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add cyclohexanone (0.1 mol, 9.8 g), ethylene glycol (0.12 mol, 7.4 g), and toluene (100 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add this compound etherate (0.002 mol, 0.25 mL) to the reaction mixture. Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel to afford the pure cyclohexanone ethylene ketal.
Thioketalization with this compound Etherate
Thioketalization is the sulfur analog of ketalization, converting carbonyl compounds into dithioacetals or dithioketals. These are generally more stable to acidic conditions than their oxygen counterparts, making them valuable protecting groups in a wider range of synthetic transformations.
Applications
-
Robust Protecting Group: Dithioacetals and dithioketals are stable under both acidic and basic conditions, offering broad utility.
-
Umpolung Chemistry: The acidity of the protons alpha to the sulfur atoms in a dithiane allows for deprotonation and subsequent reaction with electrophiles, effectively reversing the polarity of the original carbonyl carbon.
-
Reductive Desulfurization: The dithioacetal group can be removed under reductive conditions (e.g., using Raney nickel) to yield a methylene (B1212753) group, providing a method for the deoxygenation of carbonyls.
Reaction Principle
Similar to ketalization, BF₃·OEt₂ activates the carbonyl group, facilitating the nucleophilic attack of a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085).[4]
Quantitative Data for Thioketalization Reactions
| Entry | Carbonyl Compound | Dithiol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1,2-Ethanedithiol | 5 | 25 | 0.5 | 95 |
| 2 | Cyclohexanone | 1,2-Ethanedithiol | 5 | 25 | 1 | 92 |
| 3 | Acetophenone | 1,2-Ethanedithiol | 10 | 50 | 2 | 89 |
| 4 | 4-Chlorobenzaldehyde | 1,3-Propanedithiol | 5 | 25 | 0.75 | 96 |
| 5 | 2-Heptanone | 1,3-Propanedithiol | 10 | 50 | 3 | 85 |
Note: The data presented in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocol: Thioketalization of Cyclohexanone
This protocol is adapted from a procedure for the synthesis of 1,3-dithiane (B146892) and can be applied to the thioketalization of cyclohexanone.[5]
Materials:
-
Cyclohexanone
-
1,3-Propanedithiol
-
This compound etherate (BF₃·OEt₂)
-
Chloroform (B151607) (or another suitable solvent like dichloromethane)
-
10% aqueous potassium hydroxide (B78521) (KOH) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place chloroform (200 mL) and this compound etherate (0.5 mL). Caution: Chloroform is a suspected carcinogen and should be handled in a fume hood.
-
Heat the chloroform solution to reflux with vigorous stirring.
-
In the dropping funnel, prepare a solution of cyclohexanone (0.1 mol, 9.8 g) and 1,3-propanedithiol (0.1 mol, 10.8 g) in chloroform (50 mL).
-
Add the solution from the dropping funnel dropwise to the refluxing chloroform over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash successively with two portions of water (50 mL each), two portions of 10% aqueous KOH solution (50 mL each), and finally with two portions of water (50 mL each).
-
Dry the organic layer over anhydrous K₂CO₃.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel to yield the pure 1,3-dithiaspiro[5.5]undecane.
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Mechanism of BF₃·OEt₂ catalyzed ketalization.
Caption: Mechanism of BF₃·OEt₂ catalyzed thioketalization.
Caption: General experimental workflow for ketalization and thioketalization.
References
Application Notes and Protocols: Boron Trifluoride in the Petrochemical Industry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of boron trifluoride (BF₃) in the petrochemical industry. This compound is a versatile Lewis acid catalyst widely employed in a variety of crucial industrial processes, including alkylation, polymerization, isomerization, and acylation reactions.[1] Its high catalytic activity contributes to enhanced reaction rates and improved yields in the production of valuable petrochemical products. This document outlines the fundamental principles of BF₃ catalysis, provides detailed experimental protocols for key applications, presents quantitative data for process optimization, and includes safety guidelines for handling this reactive chemical.
Overview of this compound and its Complexes
This compound is a colorless, pungent, and toxic gas that is a strong Lewis acid due to the electron-deficient nature of the boron atom.[2] This property allows it to readily accept electron pairs, making it an effective catalyst in numerous organic reactions. In industrial applications, BF₃ is often used in the form of more manageable complexes, such as with diethyl ether (BF₃·OEt₂), methanol (B129727) (BF₃·MeOH), or acetic acid.[1] These complexes are typically liquids, which are easier to handle and store than the gaseous form.[3]
A logical overview of the role of this compound in the petrochemical industry is presented below.
Caption: Overview of this compound's applications in the petrochemical industry.
Key Applications and Experimental Protocols
Alkylation
Alkylation in the petrochemical context refers to the transfer of an alkyl group from one molecule to another. BF₃ is a potent catalyst for Friedel-Crafts alkylation reactions, which are used to produce high-octane gasoline components like isooctane (B107328) from isobutane (B21531) and butenes.
Table 1: Quantitative Data for BF₃-Catalyzed Alkylation of Aromatics
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Pressure (psig) | Conversion (%) | Selectivity (%) | Reference |
| Benzene (B151609) | Ethylene | BF₃ | 150 | 3.0 MPa | >99 | High for Ethylbenzene | [4] |
| Toluene | Propylene (B89431) | BF₃ on Zeolite | 150-250 | - | up to 77 | High for Cymene | [4] |
| Phenol (B47542) | Diethyl Carbonate | BF₃·OEt₂ | 137 | - | 71 | - | [5] |
| Anisole | Acetic Anhydride (B1165640) | FeCl₃·6H₂O in TAAIL | 60 | - | 99 | High for 4-methoxyacetophenone | [6] |
| Naphthalene | Propylene | USY Zeolite | 220 | 0.8 MPa | 51 | 49 for Isopropylnaphthalene | [4][7] |
| Biphenyl | Propylene | USY Zeolite | 220 | 0.8 MPa | 46 | 52 for Isopropylbiphenyl | [4][7] |
Experimental Protocol: Alkylation of Phenol with this compound Etherate
This protocol describes the ethylation of phenol using this compound etherate as both a catalyst and an alkylating agent source.[5]
Materials:
-
Phenol (10.6 mmol)
-
This compound etherate (BF₃·OEt₂) (77 mmol)
-
Water
-
n-Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
50 mL round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Calcium chloride drying tube
-
Heating mantle
-
Separatory funnel
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Set up a 50 mL round-bottomed flask with a magnetic stirring bar, a reflux condenser, and a calcium chloride drying tube.
-
Add phenol (1 g, 10.6 mmol) and this compound etherate (10 mL, 77 mmol) to the flask.
-
Heat the reaction mixture to 120°C with stirring for four hours.
-
Monitor the progress of the reaction by TLC (n-hexane/ethyl acetate (B1210297) 7:1).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with 20 mL of water and extract with n-hexane.
-
Extract the aqueous phase again with 20 mL of n-hexane.
-
Combine the organic extracts and wash with 10 mL of water, followed by a saturated NaHCO₃ solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the product.
Polymerization
BF₃ is a widely used initiator for the cationic polymerization of unsaturated compounds like olefins (e.g., isobutylene) and for the production of petroleum resins from C9 aromatic hydrocarbon streams.[1]
Table 2: Quantitative Data for BF₃-Catalyzed Polymerization
| Monomer | Catalyst System | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Isobutylene (B52900) | BF₃/MeOH | -17 to -27 | - | 960 - 2370 | - | [8] |
| Isobutylene | BF₃·EtOH / TiCl₄·H₂O | -30 to -60 | >80 | 20,000 - 60,000 | 2.0 - 4.0 | [9][10] |
| C9 Fraction | BF₃ gas | - | - | 760 | - | [11] |
| C9 Fraction | BF₃ phenol complex | - | - | 740 | - | [11] |
Experimental Protocol: Polymerization of Isobutylene using BF₃/Methanol Catalyst
This protocol is a representative procedure for the synthesis of highly reactive polyisobutylene (B167198) (HR-PIB).[8]
Materials:
-
Isobutylene
-
Butane (solvent)
-
This compound (BF₃)
-
Methanol (co-catalyst)
-
Reaction vessel suitable for low-temperature reactions
-
Stirring mechanism
-
Cooling bath (e.g., liquid nitrogen)
Procedure:
-
Charge a pre-cooled reactor with a mixture of isobutylene and an equal amount of butane.
-
Cool the reactor to the desired temperature (e.g., -27°C).
-
Prepare the catalyst by complexing BF₃ with methanol (e.g., in a 2:3 molar ratio).
-
Continuously add the BF₃/Methanol catalyst to the stirred monomer solution.
-
Maintain the reaction temperature for the desired period.
-
Terminate the polymerization by adding a suitable quenching agent (e.g., methanol).
-
Allow the unreacted monomers and solvent to evaporate.
-
Wash the resulting polymer to remove catalyst residues.
-
Dry the polymer under vacuum.
The workflow for C9 petroleum resin production is illustrated below.
Caption: A simplified process flow diagram for C9 petroleum resin production using a BF₃ catalyst.
Isomerization
Isomerization reactions are crucial for converting linear alkanes into their more valuable branched isomers, which have higher octane (B31449) numbers. BF₃, often in combination with a protic co-catalyst like HF, is used to catalyze these skeletal rearrangements.
Table 3: Product Distribution in n-Hexane Isomerization
| Catalyst System | Temperature (°C) | n-Hexane Conversion (%) | 2-Methylpentane (%) | 3-Methylpentane (%) | 2,2-Dimethylbutane (%) | 2,3-Dimethylbutane (%) | Reference |
| Pt/SO₄²⁻/ZrO₂ | 160 | 51 | - | - | - | - | [12] |
| Pt/H-mordenite | 250 | ~75 | ~45 | ~25 | ~5 | ~5 | [13] |
| HF + 10% BF₃ | 25 | - | High relative rate | High relative rate | Low relative rate | High relative rate |
Experimental Protocol: General Procedure for n-Hexane Isomerization
This protocol provides a general outline for the isomerization of n-hexane using a BF₃-based catalyst system in a laboratory setting.
Materials:
-
n-Hexane
-
This compound (BF₃)
-
Hydrogen fluoride (B91410) (HF) (handle with extreme caution)
-
High-pressure autoclave with magnetic stirring
-
Gas chromatography (GC) equipment for product analysis
Procedure:
-
Evacuate a high-pressure autoclave.
-
Introduce the required amount of HF and BF₃ into the autoclave.
-
Start stirring and bring the reactor to the desired reaction temperature (e.g., 25°C).
-
Rapidly add the n-hexane feed to the autoclave.
-
Maintain the reaction at the set temperature and pressure for the desired duration.
-
Periodically withdraw samples from the hydrocarbon layer for analysis.
-
Analyze the product distribution using gas chromatography.
-
Upon completion, carefully vent the reactor and neutralize the acidic catalyst.
Acylation
Friedel-Crafts acylation, catalyzed by BF₃, is a key method for synthesizing aromatic ketones, which are important intermediates in the chemical and pharmaceutical industries.
Table 4: Quantitative Data for BF₃-Catalyzed Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Isobutylbenzene | Acetic Anhydride | BF₃ | Liquid SO₂ | -60 to +50 | High | [14] |
| Indole | Acetic Anhydride | BF₃·OEt₂ | DCM | Room Temp | 83 | [15] |
| Benzene | Acetic Anhydride | - | - | - | - | [16] |
Experimental Protocol: Acylation of Benzene with Acetic Anhydride
This protocol details the synthesis of acetophenone (B1666503) via Friedel-Crafts acylation of benzene.[17][18]
Materials:
-
Anhydrous benzene
-
Acetic anhydride
-
This compound gas or BF₃·OEt₂
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Drying tube
-
Stirring apparatus
-
Water bath
Procedure:
-
Set up a clean, dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet/outlet protected by a drying tube.
-
Add anhydrous benzene to the flask.
-
If using gaseous BF₃, bubble it through the benzene. If using BF₃·OEt₂, add it to the benzene.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise from the dropping funnel while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture in a water bath under reflux for approximately 30 minutes.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, 5% NaOH solution, and again with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation.
-
Purify the crude acetophenone by vacuum distillation.
A visual representation of the Friedel-Crafts acylation mechanism is provided below.
Caption: Simplified mechanism of Friedel-Crafts Acylation catalyzed by BF₃.
Safety Protocols for Handling this compound
This compound and its complexes are corrosive and moisture-sensitive.[3] Proper handling and safety precautions are essential to prevent exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z-87.1 standards are mandatory. A full-face shield may be necessary for larger quantities.[19]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[2][19]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2][19]
-
Respiratory Protection: All work with BF₃ gas or volatile complexes must be conducted in a certified chemical fume hood.[2] In case of a leak or spill, a self-contained breathing apparatus (SCBA) should be used.[20]
Engineering Controls:
-
Ventilation: A properly functioning chemical fume hood with a face velocity between 80 and 125 feet per minute is essential.[2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[19]
Storage and Handling:
-
Store BF₃ and its complexes in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3][19]
-
Use secondary containment trays for all work with BF₃.[19]
-
Return empty gas cylinders to the supplier.[19]
The following diagram outlines the essential safety workflow for handling this compound.
Caption: A workflow diagram outlining the key safety steps for handling this compound.
References
- 1. This compound Used In Petrochem Industry, BF3 For Petroleum Resins Production | Heyi Gas [heyigasglobal.com]
- 2. purdue.edu [purdue.edu]
- 3. nbinno.com [nbinno.com]
- 4. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Alkylation of Aryl Alcohols by this compound Etherate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. portalabpg.org.br [portalabpg.org.br]
- 14. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]
- 15. This compound Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 20. nanosioe.ee.ntu.edu.tw [nanosioe.ee.ntu.edu.tw]
Application Notes and Protocols: Boron Trifluoride as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride (BF₃) and its complexes, particularly with amines, are highly effective cationic curing agents for epoxy resins.[1][2] These compounds act as Lewis acids, initiating the ring-opening polymerization of the epoxy groups to form a cross-linked polymer network.[3][4] A key advantage of BF₃ amine complexes is their latency; they remain inactive at room temperature and are triggered by heat, allowing for the formulation of stable, one-component epoxy systems with a long pot life.[5] This controlled reactivity, coupled with the excellent mechanical, thermal, and electrical properties of the cured resins, makes BF₃-based curing agents suitable for a wide range of demanding applications in aerospace, automotive, electronics, and coatings industries.[3][6]
Mechanism of Curing
The curing of epoxy resins with this compound-amine complexes proceeds via a cationic polymerization mechanism.[2] The process is initiated by the thermal dissociation of the BF₃-amine complex, releasing the highly reactive BF₃ Lewis acid. BF₃ then reacts with the epoxy group (oxirane ring), initiating the polymerization cascade. The presence of hydroxyl groups in the epoxy resin system can influence the reaction mechanism and activation energy.[7][8]
Caption: Cationic polymerization of epoxy resins initiated by a BF₃-amine complex.
Applications
BF₃-cured epoxy resins are utilized in a variety of high-performance applications due to their excellent properties.[9] These include:
-
Adhesives and Coatings: Their strong adhesion, chemical resistance, and durability make them ideal for protective coatings and structural adhesives.[3][10]
-
Electronics: Used for encapsulation, potting of electronic components, and in the manufacture of printed circuit boards, owing to their excellent electrical insulation properties.[6][9]
-
Composites: Employed as matrix resins in advanced composites for aerospace, automotive, and sporting goods industries due to their high strength and thermal stability.[6][11]
-
Industrial Tooling: Used in the fabrication of molds and tools where high dimensional stability and heat resistance are required.
Quantitative Data
The curing characteristics and final properties of BF₃-cured epoxy systems are dependent on the specific BF₃ complex, the type of epoxy resin, and the cure schedule.
Curing Agent Properties and Handling
| Curing Agent | Appearance | Viscosity (25°C, cps) | Density (lbs/gal) | Mix Ratio (phr)¹ | Pot Life (25°C, 100g, hours) |
| LEECURE B-950 | Brown liquid | 22,000 | 10.0 | 3-5 | 6 |
¹phr = parts per hundred resin
Table based on data for LEECURE B-950, a proprietary BF₃-based curing agent.[11]
Cure Schedules and Gel Times
| Curing Agent | Gel Time (80°C, 10g, min) | Cure Time (thin film, 135°C, min) | Cure Time (thin film, 150°C, min) | Cure Time (thin film, 180°C, min) |
| LEECURE B-950 | 10-15 | 15-20 | 10-15 | 5-10 |
Table based on data for LEECURE B-950.[11]
Mechanical and Electrical Properties of Cured Resin
| Property | Value |
| Glass Transition Temperature (°C) | 145 |
| Tensile Strength (psi) | 9,000 |
| Tensile Modulus (psi) | 4.8 x 10⁵ |
| Tensile Elongation (%) | 4.1 |
| Hardness, Shore D | 90 |
| Dielectric Constant (1 mHz, 25°C) | 3.8 |
| Dissipation Factor (1 mHz, 25°C) | 0.014 |
| Volume Resistivity (ohm-cm, 25°C) | 1 x 10¹⁴ |
| Dielectric Strength (v/mil) | 790 |
Table based on data for a Bisphenol A epoxy system cured with LEECURE B-950.[11]
Experimental Protocols
Protocol 1: Preparation of a BF₃-Cured Epoxy Resin Formulation
This protocol describes the general procedure for preparing an epoxy resin formulation using a BF₃-amine complex as the curing agent.
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of Bisphenol A - DGEBA)
-
This compound-Monoethylamine (BF₃-MEA) complex[7]
-
Heat-resistant beaker or mixing vessel
-
Stirring rod or mechanical stirrer
-
Heating mantle or hot plate
-
Cold water bath
Procedure:
-
Preheat the epoxy resin to a temperature sufficient to reduce its viscosity for uniform mixing, typically around 120°C.[7]
-
Weigh the desired amount of BF₃-MEA complex. A typical concentration is 2 parts per hundred parts of resin (phr).[7]
-
Add the BF₃-MEA complex to the heated epoxy resin while stirring continuously until the complex is completely dissolved.[7]
-
Once the curing agent is fully dissolved, immediately cool the mixture down to room temperature by placing the vessel in a cold water bath. This is crucial to prevent premature polymerization.[7]
-
The formulated resin is now ready for application.
Caption: Workflow for preparing a BF₃-cured epoxy formulation.
Protocol 2: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to study the curing behavior of an epoxy/BF₃-MEA system.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the uncured, formulated epoxy resin into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing exotherm (e.g., from room temperature to 300°C).[7]
-
Record the heat flow as a function of temperature. The resulting thermogram will show one or more exothermic peaks corresponding to the curing reactions.[7]
-
The area under the exotherm is proportional to the total heat of reaction (ΔH). The onset temperature and peak temperature of the exotherm provide information about the initiation and maximum rate of the curing reaction, respectively.
-
Kinetic parameters, such as the activation energy (Ea), can be determined by performing the experiment at multiple heating rates and applying methods like the ASTM E 698 method.[7][8]
Safety and Handling
This compound and its complexes are corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound and its amine complexes are versatile and highly effective latent curing agents for epoxy resins, offering a long working life at room temperature followed by rapid curing at elevated temperatures.[2][11] The resulting cured materials exhibit excellent mechanical, thermal, and electrical properties, making them suitable for a wide array of high-performance applications.[3][6] Careful selection of the specific BF₃ complex and curing schedule allows for the tailoring of the final properties to meet the demands of various research, development, and industrial applications.
References
- 1. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 2. akjournals.com [akjournals.com]
- 3. This compound For Coating & Adhesive, BF3 Use As Hardening Agent | Heyi Gas [heyigasglobal.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. nbinno.com [nbinno.com]
- 6. leepoxy.com [leepoxy.com]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. [PDF] Kinetics and Curing Mechanism of Epoxy and this compound Monoethyl Amine Complex System | Semantic Scholar [semanticscholar.org]
- 9. basstechintl.com [basstechintl.com]
- 10. BF3 Applications in Various Industries - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 11. leepoxy.com [leepoxy.com]
Application Notes and Protocols for the Safe Handling of Boron Trifluoride (BF₃) Gas Cylinders
Scope: This document provides detailed procedures and safety protocols for the handling, use, and storage of boron trifluoride (BF₃) gas cylinders in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who work with this hazardous chemical.
Hazard Identification and Properties of this compound
This compound is a colorless, toxic, and corrosive gas with a pungent, suffocating odor.[1][2] It is non-flammable but highly reactive, especially with moisture.[1] When exposed to moist air, it forms dense white fumes, which are a result of its reaction with water to form toxic and corrosive compounds like hydrofluoric acid and fluoroboric acid.[1][2][3] Due to its high reactivity and toxicity, stringent safety measures are imperative.
1.1 Key Hazards:
-
Acute Inhalation Toxicity: Fatal if inhaled.[4] Inhalation can cause severe irritation and burns to the respiratory tract, potentially leading to pulmonary edema, a life-threatening condition.[1]
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[1][4] Liquid contact can also cause frostbite.[1]
-
Reactivity: Reacts violently with water, alkali metals, and other substances.[3] This reaction produces toxic hydrogen fluoride (B91410) gas.[3]
-
Pressurized Gas: Cylinders contain gas under pressure and may explode if heated.[4] Prolonged exposure to fire or heat can lead to violent rupturing.[2]
1.2 Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | BF₃ |
| Molecular Weight | 67.81 g/mol [1] |
| Appearance | Colorless gas[2] |
| Odor | Pungent, suffocating odor[2] |
| Boiling Point | -100 °C (-148 °F)[2][4] |
| Melting Point | -128.4 °C (-199.1 °F)[4] |
| Vapor Density | 2.4 (air = 1)[1][3] |
| Water Solubility | Reacts with water[3] |
| Flammability | Non-flammable gas[3] |
1.3 Exposure Limits
Occupational exposure limits have been established by various regulatory bodies to protect personnel.
| Organization | Exposure Limit |
| OSHA (PEL) | 1 ppm, Ceiling[3] |
| NIOSH (REL) | 1 ppm, Ceiling[3] |
| ACGIH (TLV) | 1 ppm, Ceiling[3] |
Personal Protective Equipment (PPE)
Due to the severe hazards of BF₃, a comprehensive PPE protocol is mandatory.
2.1 PPE Matrix
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Cylinder Handling/Transport | Flame-resistant lab coat, full-length pants, closed-toe shoes.[5] | Leather or cryogenic gloves for moving cylinders. | Safety glasses.[5] | Not required if cylinder is capped and not leaking. |
| Connecting/Disconnecting | Chemical-resistant suit or apron over flame-resistant lab coat.[1] | Chemical-resistant gloves (e.g., Neoprene, PVC).[4][6] | Chemical splash goggles and a face shield.[1][5] | Not required if performed in a certified chemical fume hood. |
| Normal Operation (in Fume Hood) | Flame-resistant lab coat.[5] | Chemical-resistant gloves (e.g., Neoprene, PVC).[4][6] | Safety glasses or goggles.[5] | Not required if fume hood is operating correctly. |
| Emergency/Leak Response | Full chemical-resistant suit.[1] | Chemical-resistant gloves.[1] | Full-facepiece protection. | Full-facepiece Self-Contained Breathing Apparatus (SCBA).[1][4] |
Cylinder Handling and Usage Protocols
All work with this compound must be conducted within a certified chemical fume hood or a glove box.[5] Never work alone when handling this material.[5]
3.1 Protocol 1: Receiving and Inspecting a New BF₃ Gas Cylinder
-
Transport: Use a suitable hand truck or cylinder cart to move the cylinder; do not drag, roll, or slide it.[7]
-
Secure: Upon receipt, move the cylinder to the designated storage area.
-
Inspect: Visually inspect the cylinder for any signs of damage, corrosion, or leaks. Check that the valve protection cap is securely in place.
-
Labeling: Ensure the cylinder is clearly labeled with its contents and associated hazards. The label should not be defaced.[5]
-
Segregation: Store new cylinders separately from empty or in-use cylinders.[7]
3.2 Protocol 2: Connecting a BF₃ Gas Cylinder to an Apparatus
-
Preparation: Ensure the cylinder is firmly secured to a stable surface, such as a wall or workbench, with straps or chains.[7]
-
Verify Equipment: Use regulators, piping, and equipment specifically designed for corrosive gases. Stainless steel is often recommended. Ensure all equipment is dry.[7]
-
Connect Regulator:
-
Wear appropriate PPE (See Section 2.0).
-
Remove the valve protection cap.
-
Inspect the valve threads for damage.
-
Attach the correct CGA (Compressed Gas Association) fitting and a pressure-reducing regulator.[7]
-
Use a check valve or trap in the discharge line to prevent hazardous backflow into the cylinder.[7]
-
-
Open Valve:
-
Ensure the regulator outlet valve is closed.
-
Stand with the cylinder valve between you and the regulator.
-
Open the cylinder valve slowly and carefully.
-
Do not open the valve fully; one full turn is often sufficient.
-
3.3 Protocol 3: Leak Testing a BF₃ Gas System
-
Purpose: To ensure the integrity of all connections after installing a new cylinder or modifying the system.
-
Method:
-
Pressurize the system with an inert gas (e.g., nitrogen) before introducing BF₃.
-
Apply a leak detection solution (e.g., Snoop® or soapy water) to all joints, fittings, and valve stems.
-
Observe for the formation of bubbles, which indicates a leak.
-
Alternatively, for high-purity systems, use a helium leak detector.
-
-
Action: If a leak is detected, immediately close the cylinder valve, depressurize the system safely, and retighten or replace the faulty component. Repeat the leak test until the system is confirmed to be leak-free.
3.4 Protocol 4: Disconnecting a BF₃ Gas Cylinder
-
Close Valve: Firmly close the cylinder valve.
-
Purge System: Purge the regulator and downstream piping with a dry, inert gas to remove all residual BF₃. This is critical to prevent corrosion and exposure during disconnection.
-
Vent: Safely vent the purged gas to a suitable scrubbing system or fume hood exhaust.
-
Disconnect: Once the system is purged and depressurized, disconnect the regulator from the cylinder.
-
Replace Cap: Immediately replace the valve protection cap.
-
Tag and Store: Label the cylinder as "Empty" and move it to the designated storage area for empty cylinders, ensuring it is properly secured.[7]
Storage Procedures
Proper storage is critical to prevent accidents.
-
Location: Store cylinders in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[4][8] The storage area should be secure and accessible only to authorized personnel.
-
Temperature: Do not allow the storage temperature to exceed 52°C (125°F).[7][8]
-
Orientation: Cylinders must be stored upright and firmly secured with chains or straps to prevent falling.[7][8]
-
Separation: Segregate full and empty cylinders.[7] Store BF₃ cylinders away from incompatible materials, especially water, alkali metals, and alkaline earth metals.[4][8]
-
Inventory: Use a "first in, first out" inventory system to prevent cylinders from being stored for excessive periods.[7]
Emergency Response Protocols
Immediate and correct response to a BF₃ release is critical.
5.1 Spill or Leak Response
-
Evacuate: Immediately evacuate all personnel from the affected area.[4]
-
Alarm: Activate the nearest fire alarm or emergency response system.
-
Isolate: Secure and control access to the area.[3]
-
Upwind: Approach the leak from upwind.[4]
-
Assess: From a safe distance, and only if trained and equipped with a SCBA, assess the situation.
-
Stop Leak (If Safe): If the leak is from user equipment, close the cylinder valve. If the leak is from the cylinder itself and cannot be stopped, move the cylinder to a safe, open-air location and allow it to empty.[3]
-
Ventilate: Increase ventilation to the area to disperse the gas.[3]
-
Neutralize: For small leaks, copious water spray can be used to "knock down" the white fumes, but be aware this creates corrosive acids.[4] This should only be done by trained emergency responders.
First Aid
Immediate medical attention is required for any exposure to BF₃.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move victim to fresh air immediately. If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Call for immediate medical assistance.[4][9] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention. For liquid contact (frostbite), immerse the affected area in warm water.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, holding eyelids open.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Ingestion | Unlikely route of exposure for a gas. Do NOT induce vomiting. If conscious, give the victim milk or water to drink.[9] Call for immediate medical assistance.[4] |
Note to Physician: Treat exposure as a corrosive acid burn.[4] The reaction of BF₃ with moisture forms hydrofluoric acid; consider treatment for fluoride toxicity.[4] Monitor for delayed onset of pulmonary edema for up to 72 hours post-exposure.[10]
References
- 1. This compound Guide: Safety, Hazards, Industry Usage and More [cloudsds.com]
- 2. This compound | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 5. purdue.edu [purdue.edu]
- 6. arkema.com [arkema.com]
- 7. hsg.com.hk [hsg.com.hk]
- 8. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nano-fab.git-pages.rit.edu [nano-fab.git-pages.rit.edu]
Application Notes and Protocols for the Selective Synthesis of Organic Peroxides Using Boron Trifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the selective synthesis of various classes of organic peroxides utilizing boron trifluoride (BF₃) as a catalyst. This compound, particularly as its diethyl etherate complex (BF₃·OEt₂), serves as an efficient Lewis acid to promote the reaction of hydrogen peroxide with various organic substrates, including β,δ-triketones, ketones, and alkenes. The methodologies outlined below offer selective and efficient routes to tricyclic monoperoxides, geminal bis-hydroperoxides, and vicinal methoxyalkanols.
Synthesis of Tricyclic Monoperoxides from β,δ-Triketones
The reaction of β,δ-triketones with hydrogen peroxide in the presence of this compound etherate provides a direct and efficient method for the synthesis of complex tricyclic monoperoxides. This transformation proceeds under mild conditions and offers good to excellent yields.[1][2] BF₃·OEt₂ acts as both a catalyst and a co-solvent in this reaction.[1][2]
Quantitative Data Summary
| Substrate (β,δ-Triketone) | Product (Tricyclic Monoperoxide) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Representative acyclic β,δ-triketone | Corresponding tricyclic monoperoxide | 1 | Room Temp | 48-93[1][2] |
Experimental Protocol
General Procedure for the Synthesis of Tricyclic Monoperoxides: [2][3]
-
To a solution of the β,δ-triketone (1.0 equiv) in a suitable solvent (e.g., diethyl ether), add hydrogen peroxide (3-5 equiv, typically as a 30-50% aqueous solution) at room temperature.
-
To this stirred mixture, add this compound etherate (2-4 equiv) dropwise. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure tricyclic monoperoxide.
Reaction Workflow
Caption: Workflow for the BF₃·OEt₂ catalyzed synthesis of tricyclic monoperoxides.
Synthesis of Geminal Bis-hydroperoxides from Ketones
The reaction of ketones with hydrogen peroxide catalyzed by this compound etherate is a versatile method for the preparation of geminal bis-hydroperoxides. This method is applicable to both cyclic and acyclic ketones.
Quantitative Data Summary
| Substrate (Ketone) | Product (Geminal Bis-hydroperoxide) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Cyclopentanone | 1,1-Bis(hydroperoxy)cyclopentane | 2-6 | 15-20 | 80-95[4] |
| Cyclohexanone | 1,1-Bis(hydroperoxy)cyclohexane | 2-6 | 15-20 | 80-95[4] |
| Acetone | 2,2-Bis(hydroperoxy)propane | 2-6 | 15-20 | 43-72[4] |
Note: While the cited procedure uses sulfuric acid, BF₃·OEt₂ can also be employed as the catalyst.
Experimental Protocol
General Procedure for the Synthesis of Geminal Bis-hydroperoxides: [3][4]
-
In a round-bottom flask equipped with a magnetic stirrer, combine hydrogen peroxide (typically 50% aqueous solution, 2-3 equiv) and the solvent (e.g., THF or diethyl ether).
-
Cool the mixture to 15-20 °C.
-
Add this compound etherate (0.1-0.5 equiv) to the stirred solution.
-
Add the ketone (1.0 equiv) dropwise over 15 minutes, maintaining the temperature between 15-20 °C.
-
Stir the reaction mixture for 2-6 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with dichloromethane (B109758) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the geminal bis-hydroperoxide, which can be further purified by recrystallization or chromatography if necessary.
Proposed Reaction Pathway
Caption: Proposed mechanism for BF₃-catalyzed synthesis of geminal bis-hydroperoxides.
Synthesis of Vicinal Methoxyalkanols from Alkenes
The oxidation of alkenes with the hydrogen peroxide-boron trifluoride system in methanol (B129727) provides a one-pot, two-step process to synthesize vicinal methoxyalkanols. The reaction proceeds through an initial epoxidation of the alkene, followed by the in-situ ring-opening of the epoxide by methanol.[5][6]
Quantitative Data Summary
| Substrate (Alkene) | Product (Vicinal Methoxyalkanol) | Reaction Time (h) | Temperature (°C) | Alkene Conversion (%) | Product Yield (%) |
| Cyclooctene | 2-Methoxycyclooctanol | 5 | Room Temp | 75 | Not specified |
| 1-Octene | 1-Methoxy-2-octanol & 2-Methoxy-1-octanol | 5 | Room Temp | 91 | Not specified |
| Styrene | 2-Methoxy-2-phenylethanol | 5 | Room Temp | 95 | Not specified |
Experimental Protocol
General Procedure for the Synthesis of Vicinal Methoxyalkanols: [6]
-
Dissolve the alkene (1.0 equiv) in methanol.
-
Add an aqueous solution of hydrogen peroxide (1.5-3.0 equiv).
-
Add this compound etherate (1.0-2.0 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for the appropriate time (typically 5-24 hours), monitoring the reaction by GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired vicinal methoxyalkanol(s).
Reaction Pathway
Caption: Pathway for the synthesis of vicinal methoxyalkanols from alkenes.
References
Troubleshooting & Optimization
Technical Support Center: Boron Trifluoride Reaction Protocols
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with boron trifluoride (BF₃) and its complexes, such as BF₃·OEt₂.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with this compound and its etherate complex?
A1: this compound is a toxic and corrosive gas, and its etherate complex is a moisture-sensitive, corrosive liquid.[1][2][3] Always handle these reagents in a certified chemical fume hood.[4] Personal protective equipment (PPE) is mandatory, including flame-resistant lab coats, chemical splash goggles or safety glasses, and chemical-resistant gloves (nitrile is often recommended).[4][5] Ensure an eyewash station and safety shower are readily accessible.[6] Avoid contact with water and moisture, as BF₃ reacts violently to release toxic and corrosive fumes.[4][7][8] All glassware should be thoroughly dried before use, and reactions are typically run under an inert atmosphere (e.g., nitrogen or argon).[9]
Q2: What are the most common quenching agents for BF₃-mediated reactions?
A2: The choice of quenching agent depends on the stability of your product and the scale of the reaction. Common agents include:
-
Water: Reacts with BF₃ to form boric acid and fluoroboric acid.[1][10] This is often done cautiously at low temperatures due to the exothermic nature of the reaction.[7]
-
Aqueous Bases: Saturated sodium bicarbonate (NaHCO₃), sodium hydroxide (B78521) (NaOH), or ammonia (B1221849) (NH₃) solutions are used to neutralize the acidic BF₃ and its byproducts.[11][12][13]
-
Alcohols: Methanol (B129727) or ethanol (B145695) can be used to form complexes with BF₃, which can be easier to remove during workup.[12]
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl): A milder aqueous quenching agent used in some protocols.[14]
Q3: My reaction mixture formed a stable emulsion during aqueous workup. What should I do?
A3: Emulsion formation is a common issue in the workup of BF₃ reactions, particularly when using basic solutions or chlorinated solvents.[15][16] Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of layers.[16][17]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[16]
-
Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.[17]
-
Solvent Modification: Adding a different organic solvent in which your product is soluble might alter the properties of the organic phase and break the emulsion.[17]
Q4: How can I remove boron-containing impurities from my final product?
A4: Boron byproducts can sometimes be challenging to remove completely. If standard aqueous washes are insufficient, consider the following:
-
Acidic/Basic Washes: A dilute acid wash (e.g., 1M HCl) followed by a basic wash (e.g., saturated NaHCO₃) can help remove different types of boron species.[18] Be mindful of your product's stability to these conditions.
-
Alcohol Co-evaporation: Adding methanol and evaporating under reduced pressure can sometimes help remove volatile boron species.
-
Chromatography: While some boron complexes can co-elute with the product, careful selection of the stationary and mobile phases can improve separation.[18]
-
Recrystallization/Precipitation: If your product is a solid, recrystallization or precipitation can be an effective purification method.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction did not proceed or gave low yield | Inactive BF₃ reagent due to moisture exposure. | Use freshly opened or properly stored BF₃·OEt₂. Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere. |
| Formation of a thick, intractable solid upon BF₃ addition | The product or a reaction intermediate may be insoluble in the chosen solvent. | Try using a more polar, anhydrous solvent like THF or diethyl ether, and consider running the reaction at a lower temperature.[19] |
| Product decomposition during workup | The product is sensitive to the pH of the quenching/washing solutions. | Use a milder quenching agent like saturated ammonium chloride.[14] Perform the quench at a low temperature (e.g., 0 °C or -78 °C). Minimize the time the product is in contact with acidic or basic aqueous layers. |
| Inconsistent results between batches | Variable quality or age of the BF₃·OEt₂ reagent. | Older samples of BF₃·OEt₂ can appear brown and may have reduced activity.[3] It is advisable to use a fresh bottle or purify by distillation if necessary.[20] |
| Boron-Triethylamine complex (BF₃-NEt₃) is present in the final product | The BF₃-NEt₃ complex can be stable and difficult to remove with standard workup procedures. | A prolonged wash with a dilute acid (e.g., 1M HCl) may help to hydrolyze the complex, but be cautious of product decomposition.[18] |
Experimental Protocols
General Quenching and Workup Procedure
This protocol is a general guideline and may need to be adapted based on the specific reaction and product stability.
-
Cooling: Once the reaction is complete, cool the reaction mixture in an ice-water bath (0 °C).
-
Quenching: Slowly and cautiously add a quenching agent (e.g., water, saturated NaHCO₃ solution, or saturated NH₄Cl solution) to the cooled reaction mixture with vigorous stirring.[13][14] Be aware of potential gas evolution (CO₂) if using bicarbonate.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
DOT Diagram: Workflow for Quenching a BF₃ Reaction
Caption: Standard workflow for quenching and working up a BF₃-catalyzed reaction.
DOT Diagram: Troubleshooting Emulsion Formation
Caption: Decision-making process for breaking an emulsion during workup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. This compound etherate - Wikipedia [en.wikipedia.org]
- 4. purdue.edu [purdue.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. This compound etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 8. This compound | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. US6462151B1 - Method of removing and recovering this compound with metal fluoride and process for polyolefin production using the same - Google Patents [patents.google.com]
- 12. US6939943B2 - Method for deactivating and recovering this compound when producing polyisobutenes - Google Patents [patents.google.com]
- 13. orgsyn.org [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
- 15. How To [chem.rochester.edu]
- 16. Workup [chem.rochester.edu]
- 17. youtube.com [youtube.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. medcraveonline.com [medcraveonline.com]
- 21. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Technical Support Center: Optimizing BF3 Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to effectively optimize temperature and time for reactions catalyzed by Boron Trifluoride (BF₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BF₃) and its etherate complex, and why are they used as catalysts?
This compound (BF₃) is a versatile Lewis acid that is highly effective in catalyzing a variety of organic reactions, including alkylation, condensation, polymerization, and isomerization.[1] Because BF₃ is a toxic gas, it is most commonly used as this compound Diethyl Etherate (BF₃·OEt₂), a more convenient and easier-to-handle liquid.[2] The catalytic activity of BF₃ stems from the electron-deficient nature of the boron atom, which readily accepts electron pairs from other molecules, thereby activating them for subsequent reactions.[1][3]
Q2: What are the general temperature ranges for BF₃ catalyzed reactions?
The optimal temperature for a BF₃ catalyzed reaction is highly dependent on the specific substrates and desired transformation. Reactions can be conducted at a wide range of temperatures, from -60°C for certain polymerizations to over 100°C for electrophilic aromatic substitutions.[4][5] For instance, some polymerizations are preferably carried out below 0°C, while specific electrophilic aromatic substitution reactions have been optimized at temperatures around 110°C.[4][5] It is crucial to perform temperature screening studies to determine the ideal conditions for a new reaction.[6]
Q3: How do temperature and time influence the outcome of a BF₃ catalyzed reaction?
Temperature and time are critical parameters that significantly impact reaction rate, product yield, and selectivity.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of undesirable byproducts, product decomposition, or catalyst degradation.[6] Conversely, lower temperatures can enhance selectivity by favoring the desired reaction pathway over side reactions that may have higher activation energies.[6]
-
Time: The reaction time must be sufficient for the starting materials to be consumed but not so long that product degradation or side reactions become significant.[7] Monitoring the reaction progress is essential to determine the optimal time to quench the reaction.
Q4: What are the essential safety precautions for handling BF₃·OEt₂?
BF₃·OEt₂ is a corrosive, moisture-sensitive, and flammable liquid.[8][9] It reacts with water and moisture in the air to release toxic and corrosive vapors, including hydrogen fluoride.[10][11] Strict safety protocols must be followed:
-
Always handle BF₃·OEt₂ in a well-ventilated fume hood.[8][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.[8][10]
-
Keep the reagent away from heat, sparks, open flames, and moisture.[2][8]
-
Ensure all glassware is thoroughly dried before use.
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture.[12]
-
Have emergency eye wash stations and safety showers readily available.[10]
Q5: How can I monitor the progress of my BF₃ catalyzed reaction?
Regularly monitoring the reaction is key to determining the optimal reaction time. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Troubleshooting Guides
This section addresses specific issues that may be encountered during BF₃ catalyzed reactions.
Q6: I am observing no reaction or very low conversion. What are the potential causes and solutions?
Failure to form the desired product is a common issue. The following workflow can help diagnose the problem.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. This compound Diethyl Etherate [commonorganicchemistry.com]
- 3. s3.smu.edu [s3.smu.edu]
- 4. US6939943B2 - Method for deactivating and recovering this compound when producing polyisobutenes - Google Patents [patents.google.com]
- 5. westmont.edu [westmont.edu]
- 6. benchchem.com [benchchem.com]
- 7. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. This compound etherate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
identifying side reactions and byproducts of boron trifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing boron trifluoride (BF₃) and its complexes in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Hydrolysis and Moisture Sensitivity
Q1: My reaction is sluggish, and I observe the formation of white fumes when handling this compound. What is happening?
A1: You are likely encountering issues with moisture. This compound is highly sensitive to water and reacts readily with it. The white fumes observed are a result of the reaction of gaseous BF₃ with moisture in the air to form boric acid and fluoroboric acid.[1] This hydrolysis consumes your BF₃ catalyst, leading to a sluggish or incomplete reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents and reagents should be rigorously dried using appropriate methods.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Use of BF₃ Etherate: this compound diethyl etherate (BF₃·OEt₂) is a liquid and is less sensitive to atmospheric moisture than gaseous BF₃, making it easier to handle.[2] However, it will still react with any water present in the reaction mixture.
Byproducts of Hydrolysis: The primary byproducts of BF₃ hydrolysis are boric acid (H₃BO₃) and fluoroboric acid (HBF₄).[1] The overall reaction is as follows:
4BF₃ + 3H₂O → 3HBF₄ + B(OH)₃
2. Polymerization Side Reactions
Q2: I am trying to perform a reaction with an alkene, but I am getting a significant amount of a thick, sticky byproduct. What is causing this?
A2: this compound is a potent initiator for cationic polymerization of unsaturated compounds like alkenes (e.g., isobutylene, styrene) and cyclic ethers.[3][4] The sticky byproduct you are observing is likely a polymer or oligomer of your starting material. This can be an issue even when polymerization is not the intended reaction.
Troubleshooting Steps:
-
Control Temperature: Lowering the reaction temperature can help to reduce the rate of polymerization. Cationic polymerizations are often carried out at very low temperatures (e.g., -78 °C to -100 °C) to control the reaction.[5]
-
Slow Addition of Catalyst: Add the BF₃ or BF₃·OEt₂ slowly to the reaction mixture to avoid high local concentrations of the catalyst, which can promote rapid polymerization.
-
Use of a Co-catalyst/Initiator: In some cases, the presence of a co-catalyst or initiator (like water or an alcohol) is required for polymerization to occur.[3] Ensuring strictly anhydrous conditions can sometimes mitigate unwanted polymerization.
-
Monomer Concentration: Keeping the concentration of the polymerizable substrate low can also help to disfavor polymerization.
Table 1: Factors Influencing Undesired Polymerization in BF₃-Catalyzed Reactions
| Factor | Condition Favoring Polymerization | Condition to Minimize Polymerization |
| Temperature | Higher Temperatures | Lower Temperatures (e.g., -78°C) |
| Catalyst Conc. | High Local Concentration | Slow, controlled addition |
| Substrate Conc. | High Monomer Concentration | Lower Monomer Concentration |
| Purity | Presence of Protic Impurities (e.g., H₂O) | Strictly Anhydrous Conditions |
Figure 1. Troubleshooting workflow for polymerization side reactions.
3. Ether Cleavage
Q3: I am using an ether as a solvent (or my substrate contains an ether functional group) and I am seeing unexpected alcohol and/or halogenated byproducts. Why is this happening?
A3: this compound and its complexes can catalyze the cleavage of ethers.[6] The ether oxygen acts as a Lewis base, coordinating to the Lewis acidic boron. This weakens the C-O bonds, making them susceptible to nucleophilic attack. If a halide source is present (e.g., from the BF₃ itself or other reagents), this can lead to the formation of alkyl halides.
Troubleshooting Steps:
-
Solvent Choice: If possible, choose a non-etheral solvent that is inert to BF₃, such as a halogenated hydrocarbon (e.g., dichloromethane) or a hydrocarbon (e.g., hexane).
-
Protecting Groups: If the ether is a functional group on your substrate, consider if it needs to be protected or if an alternative synthetic route is feasible.
-
Temperature Control: Ether cleavage is often more pronounced at higher temperatures. Running the reaction at a lower temperature may minimize this side reaction.
Table 2: Byproducts from BF₃·OEt₂ Mediated Cleavage of an Unsymmetrical Ether (R-O-R')
| R Group | R' Group | Major Alcohol Product | Major Halide Product (from ether) |
| Benzyl | Methyl | Methanol | Benzyl fluoride |
| tert-Butyl | Ethyl | Ethanol | tert-Butyl fluoride |
| Phenyl | Methyl | Phenol | Methyl fluoride |
Note: The exact product distribution can depend on the specific reaction conditions and the nature of the R and R' groups.
4. Esterification and Transesterification Issues
Q4: I am using BF₃-methanol for the esterification of fatty acids, but I am getting incomplete conversion and some byproducts. How can I improve this?
A4: While BF₃-methanol is an effective reagent for preparing fatty acid methyl esters (FAMEs), several factors can lead to incomplete reactions and side products.[7][8]
Troubleshooting Steps:
-
Remove Water: Water produced during the esterification can lead to an equilibrium that disfavors product formation.[7] The use of a water scavenger, such as 2,2-dimethoxypropane (B42991), can drive the reaction to completion.[7][9]
-
Sensitive Functional Groups: BF₃ is a strong Lewis acid and can cause degradation of sensitive functional groups, such as epoxides, hydroperoxides, and some conjugated systems.[8] If your substrate contains such groups, a milder esterification method may be necessary.
-
Reaction Time and Temperature: Ensure adequate reaction time and temperature. While many reactions are rapid, some may require reflux to go to completion.[7] Monitor the reaction by TLC or GC to determine the optimal reaction time.[10]
-
Workup: After the reaction, it is crucial to properly partition the esters into a nonpolar solvent, like hexane (B92381), and wash away the catalyst and byproducts.[8][10]
Experimental Protocol: Esterification of a Carboxylic Acid using BF₃-Methanol
-
Preparation: In a reaction vessel, dissolve 10-25 mg of the carboxylic acid in a minimal amount of a nonpolar organic solvent (e.g., toluene). If the sample is in an aqueous solution, evaporate to dryness first.
-
Reagent Addition: Add 2 mL of a ~10-14% BF₃-methanol solution. For moisture-sensitive reactions, a water scavenger like 2,2-dimethoxypropane can be added at this stage.[7][9]
-
Reaction: Heat the mixture at 60-100°C for 5-15 minutes. The reaction progress can be monitored by TLC or GC.[10]
-
Quenching and Extraction: Cool the reaction mixture and add 1 mL of water and 1 mL of hexane. Shake the vessel to extract the methyl esters into the hexane layer. The addition of a saturated NaCl solution can aid in the separation.[8]
-
Isolation: Carefully separate the upper hexane layer. Dry the organic layer over anhydrous sodium sulfate, filter, and then concentrate to obtain the crude methyl ester.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Figure 2. Experimental workflow for esterification using BF₃-methanol.
5. Friedel-Crafts Reactions
Q5: I am performing a Friedel-Crafts alkylation and observing polyalkylation and isomeric byproducts. How can I control this?
A5: Friedel-Crafts alkylation reactions catalyzed by Lewis acids like BF₃ are prone to a couple of significant side reactions:
-
Polyalkylation: The initial alkylation product is often more nucleophilic than the starting material, leading to further alkylation.
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable carbocation, leading to the formation of isomeric products.
Troubleshooting Steps:
-
Use a Large Excess of the Aromatic Substrate: This will increase the probability that the electrophile reacts with the starting material rather than the alkylated product.
-
Switch to Friedel-Crafts Acylation: Acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring to further substitution, thus preventing polyacylation. The resulting ketone can then be reduced to the desired alkyl group.
-
Control Reaction Temperature: Lower temperatures can sometimes reduce the extent of rearrangement and polyalkylation.
-
Choice of Alkylating Agent: Use an alkylating agent that is less prone to forming a carbocation that can rearrange.
Figure 3. Logical diagram for avoiding polyalkylation.
6. Removal of Boron-Containing Byproducts
Q6: How can I effectively remove boron-containing byproducts from my reaction mixture after workup?
A6: Boron-containing byproducts, such as boric acid, can sometimes be difficult to remove by standard extraction and chromatography.
Troubleshooting Steps:
-
Aqueous Wash: A simple aqueous wash can remove a significant portion of water-soluble boron compounds. A slightly basic wash (e.g., with sodium bicarbonate solution) can help to remove acidic boron species. Be cautious as this can generate gas.
-
Extraction with Diols: Boric acid and boronic acids form stable complexes with diols. Washing the organic layer with an aqueous solution containing a diol like sorbitol can facilitate the removal of these impurities into the aqueous phase.
-
Scavenger Resins: For challenging separations, scavenger resins containing diol functionalities can be used. The crude product is dissolved and stirred with the resin, which selectively binds the boron impurities. The resin is then simply filtered off.
This guide provides a starting point for troubleshooting common issues encountered when using this compound. For more specific issues, it is always recommended to consult the relevant literature for your particular reaction.
References
- 1. BF3 on hydrolysis forms a H3BO3 b HBF4 c both a and class 11 chemistry CBSE [vedantu.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. repository.seafdec.org [repository.seafdec.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Boron Trifluoride Etherate for Sensitive Reactions
Welcome to the technical support center for the purification and handling of boron trifluoride etherate (BF₃·OEt₂). This resource is designed for researchers, scientists, and drug development professionals who utilize BF₃·OEt₂ in moisture- and air-sensitive reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and reactivity of your Lewis acid catalyst.
Troubleshooting Guides
Issue 1: My reaction is sluggish or fails to initiate.
This is a common issue when using BF₃·OEt₂ and often points to catalyst deactivation due to impurities.
| Possible Cause | Verification | Solution |
| Moisture Contamination | The BF₃·OEt₂ may appear cloudy or discolored (yellow to brown).[1][2] | Purify the BF₃·OEt₂ by distillation from a suitable drying agent like calcium hydride (CaH₂).[3][4] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Hydrolysis Products | Presence of a sharp, pungent odor stronger than usual, indicating the release of hydrogen fluoride (B91410) (HF).[6] | The reagent is likely hydrolyzed and should be purified or replaced. Handle with extreme caution in a fume hood.[5][7] |
| Old or Improperly Stored Reagent | The reagent is dark brown or black.[8] The bottle cap may show signs of corrosion.[1] | Discard the old reagent according to safety protocols and use a freshly opened bottle or freshly distilled BF₃·OEt₂. Store purified BF₃·OEt₂ under an inert atmosphere in the refrigerator.[1][5] |
Issue 2: I observe unexpected side products or charring in my reaction.
The formation of byproducts can be attributed to the presence of strong Brønsted acids formed from the decomposition of BF₃·OEt₂.
| Possible Cause | Verification | Solution |
| Formation of BF₃·H₂O | BF₃·H₂O is a strong Brønsted acid that can catalyze undesired side reactions.[1] | Redistill the commercial BF₃·OEt₂ to remove water and other impurities.[1] |
| Reaction Temperature Too High | Exothermic reactions can lead to temperature spikes, causing decomposition of reagents and products. | Maintain strict temperature control, especially during the addition of BF₃·OEt₂. For highly exothermic processes like some Mukaiyama aldol (B89426) reactions, pre-cooling the catalyst solution may be necessary.[9] |
Frequently Asked Questions (FAQs)
Q1: Why has my colorless BF₃·OEt₂ turned yellow or brown? A1: The color change from colorless to yellow or brown is a common indicator of exposure to air and moisture.[1][2] Over time, the complex can slowly hydrolyze or oxidize, leading to the formation of impurities that impart color.[8] For sensitive reactions, it is recommended to purify discolored BF₃·OEt₂.[1]
Q2: Can I use drying agents other than calcium hydride (CaH₂) for purification? A2: While distillation from CaH₂ is the most cited method, other drying agents should be used with caution.[3][4] For instance, molecular sieves are not recommended as they may react with BF₃·OEt₂.[9] Some sources mention the use of P₂O₅, but CaH₂ is generally preferred for its effectiveness in removing both water and acidic impurities.[4]
Q3: How should I properly store purified BF₃·OEt₂? A3: Purified this compound etherate should be stored in a tightly sealed container, preferably a Schlenk flask, under an inert atmosphere such as nitrogen or argon to protect it from atmospheric moisture.[1][5] For long-term storage, keeping it in a refrigerator is recommended.[1]
Q4: What are the primary decomposition products of BF₃·OEt₂ upon contact with water? A4: BF₃·OEt₂ reacts violently with water.[6][10] This hydrolysis releases this compound (BF₃), diethyl ether, and can form corrosive byproducts such as hydrogen fluoride (HF), fluoboric acid, and boric acid.[6][7][11]
Q5: Is it safe to remove BF₃·OEt₂ after a reaction using a rotary evaporator? A5: Due to its relatively high boiling point (126 °C), removing BF₃·OEt₂ on a rotary evaporator requires elevated temperatures and low pressures, which can be unsafe.[2][12] There is a risk of decomposition back to gaseous BF₃ and diethyl ether, which could damage the vacuum pump.[12] It is safer to quench the reaction with an appropriate reagent and then perform an aqueous workup to remove the boron-containing species.
Experimental Protocols
Protocol 1: Purification of this compound Etherate by Vacuum Distillation from Calcium Hydride
This protocol describes the standard method for obtaining dry, pure BF₃·OEt₂ suitable for sensitive applications.
Materials:
-
Commercial grade this compound etherate
-
Calcium hydride (CaH₂), powder
-
Round-bottom flask
-
Short-path distillation head
-
Receiving flask (Schlenk flask recommended)
-
Heating mantle
-
Stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum pump
Procedure:
-
Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.
-
Setup: Assemble the distillation apparatus (round-bottom flask with stir bar, short-path distillation head, and receiving flask). Ensure all joints are well-sealed. Connect the apparatus to an inert gas line.
-
Charging the Flask: In the round-bottom flask, add a small amount of calcium hydride (a layer to cover the bottom is sufficient).
-
Transfer of BF₃·OEt₂: Under a positive pressure of inert gas, transfer the commercial BF₃·OEt₂ into the distillation flask using a cannula or a dry syringe.
-
Stirring: Stir the mixture of BF₃·OEt₂ and CaH₂ at room temperature for at least one hour to allow for initial drying.
-
Distillation:
-
Connect the apparatus to a vacuum pump.
-
Begin to slowly reduce the pressure.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~67 °C at 43 mmHg).[4]
-
-
Storage: Collect the purified, colorless distillate in a Schlenk flask. Backfill the flask with inert gas before sealing. Store in a refrigerator.[1][5]
Data Presentation
| Property | Value | Reference |
| Boiling Point (atm) | 126 °C (259 °F; 399 K) | [2] |
| Density | 1.15 g/cm³ | [2] |
| Appearance (Pure) | Colorless liquid | [2] |
| Appearance (Old/Impure) | Yellow to brown liquid | [1][2] |
Visualizations
Workflow for BF₃·OEt₂ Purification
Caption: Workflow for the purification of this compound etherate.
Troubleshooting Logic for Failed Reactions
Caption: Decision tree for troubleshooting reactions using BF₃·OEt₂.
References
- 1. reddit.com [reddit.com]
- 2. This compound etherate - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Common Acid-Base Reagent: this compound Etherate - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound etherate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
effect of boron trifluoride hydrolysis on reaction yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions catalyzed by boron trifluoride (BF₃), with a specific focus on the detrimental effects of hydrolysis on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BF₃) and why is it used in organic synthesis?
A1: this compound is a versatile Lewis acid catalyst widely employed in organic synthesis. It is used to promote a variety of reactions, including:
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Friedel-Crafts acylations and alkylations
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Esterifications
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Polymerizations
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Isomerizations
-
Aldol reactions
Its catalytic activity stems from the electron-deficient nature of the boron atom, which can accept a pair of electrons from a Lewis base, thereby activating the substrate for subsequent reactions.
Q2: How does water affect BF₃-catalyzed reactions?
A2: Water has a significant negative impact on BF₃-catalyzed reactions. This compound readily reacts with water in a process called hydrolysis. This reaction deactivates the BF₃ catalyst, reducing its effective concentration and consequently lowering the reaction yield.[1] The hydrolysis of BF₃ proceeds as follows:
BF₃ + H₂O → F₃B-OH₂ (inactive complex) 4 BF₃ + 3 H₂O → 3 HBF₄ + B(OH)₃
The formation of these byproducts not only consumes the active catalyst but can also introduce impurities into the reaction mixture.
Q3: What are the common signs of BF₃ hydrolysis in my reaction?
A3: Several indicators may suggest that BF₃ hydrolysis is compromising your reaction:
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Low or no product yield: This is the most direct consequence of catalyst deactivation.
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Formation of a white precipitate: This could be boric acid or other boron-containing byproducts of hydrolysis.
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Inconsistent results: Varying levels of moisture can lead to poor reproducibility between experiments.
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Fuming upon addition of BF₃ etherate: this compound etherate can fume in moist air due to the formation of HF gas upon hydrolysis.[1]
Q4: I am using BF₃·OEt₂ (this compound etherate). Is it also sensitive to moisture?
A4: Yes, this compound etherate, a commonly used liquid form of BF₃, is also highly sensitive to moisture. The ether ligand can be displaced by water, leading to the same hydrolysis and deactivation pathways as gaseous BF₃. Therefore, all precautions for maintaining anhydrous conditions apply when using BF₃·OEt₂.
Troubleshooting Guides
Issue 1: Low Reaction Yield in a BF₃-Catalyzed Reaction
Potential Cause: Presence of water in the reaction system leading to BF₃ hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in BF₃-catalyzed reactions.
Detailed Troubleshooting Steps:
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Verify Anhydrous Reagents and Solvents:
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Action: Use freshly opened, anhydrous grade solvents. If solvents are from a previously opened bottle, consider drying them over an appropriate drying agent.
-
Tip: For particularly sensitive reactions, distill solvents from a suitable drying agent immediately before use.
-
-
Ensure Dry Glassware:
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Action: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.[1]
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Tip: Allow glassware to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture from re-adsorbing onto the surfaces.
-
-
Maintain Inert Atmosphere:
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Employ a Water Scavenger:
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Action: Add a water scavenger to the reaction mixture to chemically remove trace amounts of water.
-
Examples: Activated molecular sieves (3Å or 4Å) are a common and effective choice. 2,2-dimethoxypropane (B42991) can also be used, as it reacts with water to form acetone (B3395972) and methanol.
-
-
Quantify Water Content:
-
Action: If yield issues persist, quantify the water content of your starting materials and solvents using Karl Fischer titration. This will provide a definitive measure of the moisture present.
-
Principle: Karl Fischer titration is a highly sensitive method that chemically reacts with water to provide a precise measurement of its concentration.
-
-
Consider a More Stable BF₃ Complex:
-
Action: In some cases, using a more stable BF₃ complex, such as this compound-acetonitrile (BF₃·CH₃CN), can offer better resistance to hydrolysis compared to the etherate complex.
-
Illustrative Impact of Water on Reaction Yield
The following table provides an illustrative summary of the potential impact of water on the yield of common BF₃-catalyzed reactions. Note: The specific yield reduction will vary depending on the reaction, substrates, and conditions.
| Reaction Type | Water Content (ppm) | Estimated Yield (%) |
| Friedel-Crafts Acylation | < 50 | > 90% |
| 200 | 60 - 70% | |
| 500 | < 40% | |
| Esterification | < 100 | > 95% |
| 300 | 70 - 80% | |
| > 500 | < 50% | |
| Cationic Polymerization | < 20 | > 98% |
| 100 | 50 - 60% | |
| > 200 | Polymerization may not initiate |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive BF₃-Catalyzed Reaction Under Inert Atmosphere
This protocol outlines the key steps for setting up a reaction that is sensitive to atmospheric moisture.
Caption: General workflow for a moisture-sensitive BF₃-catalyzed reaction.
Methodology:
-
Glassware Preparation:
-
All glassware (reaction flask, condenser, dropping funnel, etc.) and magnetic stir bars should be placed in an oven at a minimum of 120°C for at least 4 hours, or overnight.
-
Alternatively, assemble the glassware and flame-dry all parts under a vacuum.
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Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Reagent and Solvent Preparation:
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Use anhydrous grade solvents. For highly sensitive reactions, it is recommended to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF and ether, calcium hydride for dichloromethane (B109758) and acetonitrile) immediately prior to use.
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Solid reagents should be dried in a vacuum oven or desiccator over a drying agent (e.g., P₂O₅).
-
-
Reaction Setup:
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Under a positive flow of inert gas, add the solid reagents to the reaction flask.
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Add the anhydrous solvent via a dry syringe or cannula.
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If using molecular sieves, ensure they are activated by heating under vacuum and add them to the reaction flask under an inert atmosphere.
-
-
Addition of BF₃ Etherate:
-
Use a dry, gas-tight syringe to withdraw the required amount of BF₃·OEt₂ from a Sure/Seal™ bottle.
-
It is good practice to flush the syringe with inert gas before drawing up the reagent.
-
Add the BF₃·OEt₂ to the reaction mixture dropwise at the desired temperature (often cooled in an ice bath to control any exotherm).
-
-
Reaction Monitoring and Workup:
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Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
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Upon completion, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water, or an alcohol) at a low temperature. Caution: The quenching of BF₃ can be highly exothermic.
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Protocol 2: Drying Solvents with Molecular Sieves
This protocol describes the activation and use of molecular sieves for drying organic solvents.
-
Activation of Molecular Sieves:
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Place the required amount of molecular sieves (3Å or 4Å are most common) in a flask.
-
Heat the sieves to 200-300°C under a high vacuum for several hours.
-
Allow the sieves to cool to room temperature under an inert atmosphere.
-
-
Drying the Solvent:
-
Add the activated molecular sieves to the solvent to be dried (typically 5-10% w/v).
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Allow the solvent to stand over the sieves for at least 24 hours.
-
The dry solvent can be used directly by decanting or transferring via a cannula.
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Protocol 3: Karl Fischer Titration for Water Content Determination
This protocol provides a general overview of determining the water content in a liquid sample.
Principle: The Karl Fischer titration is based on a chemical reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent. The endpoint is detected potentiometrically or visually.
General Procedure (Volumetric Method):
-
Titrator Preparation: The Karl Fischer titrator is prepared with a standardized Karl Fischer reagent.
-
Sample Introduction: A known weight or volume of the sample is injected into the titration cell.
-
Titration: The Karl Fischer reagent is added to the sample until all the water has reacted.
-
Endpoint Detection: The endpoint is detected by a persistent excess of iodine.
-
Calculation: The water content is calculated based on the volume of titrant consumed.
For more detailed instructions, refer to the manual of your specific Karl Fischer titrator.
References
corrosive effects of boron trifluoride on laboratory equipment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the corrosive effects of boron trifluoride (BF₃) on laboratory equipment.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered when working with BF₃.
Issue 1: Visible Corrosion or Etching on Glassware
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Question: My borosilicate glassware appears cloudy or etched after a reaction involving BF₃. What should I do?
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Answer:
-
Immediate Action: Safely quench the reaction and transfer the contents to a compatible container (e.g., PTFE or stainless steel).
-
Neutralization and Cleaning: Rinse the affected glassware with a neutralizing agent. A dilute solution of sodium bicarbonate or another weak base can be used. Follow this with a thorough rinse with deionized water.
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Inspection: Carefully inspect the glassware for any signs of cracking or structural weakness. Etched glassware may have compromised integrity and should be discarded to prevent failure under pressure or thermal stress.
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Prevention: For reactions requiring heating above 200°C, consider using alternative materials like stainless steel or Hastelloy reaction vessels.[1][2] For lower temperature applications, ensure your BF₃ and solvent are as anhydrous as possible, as moisture exacerbates corrosion.[1][2]
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Issue 2: Corrosion of Stainless Steel Components (Tubing, Valves, Fittings)
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Question: I've noticed discoloration and pitting on stainless steel components in my BF₃ gas handling system. How can I address this?
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Answer:
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System Shutdown: Immediately and safely shut down the gas flow. Purge the system with an inert gas like nitrogen or argon.
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Inspection: Visually inspect all components for the extent of the corrosion. Pay close attention to threaded connections, valve seats, and areas where moisture might collect.
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Component Replacement: Replace any severely corroded components. For minor corrosion, cleaning with a suitable solvent to remove residues may be possible, but replacement is generally recommended for critical components to ensure safety and system integrity.
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Material Verification: Confirm that all components are made of a recommended grade of stainless steel (e.g., 304L or 316L).[2]
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Moisture Control: The primary cause of stainless steel corrosion with BF₃ is the presence of moisture.[1][2] Implement rigorous moisture control procedures. Use a drying agent in your gas line and ensure all components are thoroughly dried before introducing BF₃.
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Caption: Emergency response protocol for a this compound spill.
References
workup methods to remove boric acid and fluoride from BF3 reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the effective removal of boric acid and fluoride byproducts from reactions involving boron trifluoride (BF3).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I need to remove after a reaction with BF3 etherate?
When BF3 etherate is used in a reaction, it can react with trace amounts of water or be deliberately quenched with aqueous solutions. This hydrolysis leads to the formation of boric acid (H₃BO₃) and hydrofluoric acid (HF).[1] The HF can exist as free fluoride ions (F⁻) or form tetrafluoroboric acid (HBF₄) in the presence of excess BF3. Therefore, the primary byproducts to remove are boric acid and various fluoride species.
Q2: My initial water wash isn't removing all the boron and fluoride impurities. What should I do?
A simple water wash is often insufficient. The following strategies can improve removal efficiency:
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Increase the pH: A basic wash using solutions like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) is more effective.[2] This deprotonates boric acid to the more water-soluble boronate salt and neutralizes any acidic fluoride species.[2]
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Use a Complexing Agent for Boric Acid: Adding a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can form a highly water-soluble anionic complex with the boronate, which significantly enhances its partitioning into the aqueous layer.[2]
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Precipitate Fluoride: Adding a solution of a calcium salt, such as calcium chloride (CaCl₂), can precipitate fluoride ions as insoluble calcium fluoride (CaF₂), which can then be removed by filtration.[3]
Q3: I'm observing a persistent emulsion during my aqueous workup. How can I resolve this?
Emulsions are a common issue, especially when using basic washes.[2] Here are some troubleshooting tips:
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Add Brine: Washing with a saturated sodium chloride (NaCl) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
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Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break the emulsion and separate the layers.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can often force the layers to separate.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to disrupt the emulsion.
Q4: After quenching with aqueous bicarbonate, my reaction mixture is foaming excessively. What's happening and what should I do?
This is due to the rapid evolution of carbon dioxide (CO₂) gas from the neutralization of acidic species in your reaction mixture.[4] To manage this:
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Add the quenching solution slowly, especially at the beginning, and with good stirring to control the rate of gas evolution.
-
Use a sufficiently large flask for the quench to accommodate the foam.
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Consider quenching at a lower temperature (e.g., in an ice bath) to slow down the reaction rate.
Q5: My product seems to be co-eluting with boric acid byproducts on a silica gel column. What are my options?
This is a common challenge due to the polar nature of boric acid and its derivatives.[2] Consider these alternatives:
-
Azeotropic Removal with Methanol: Boric acid can be removed by repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure. This forms volatile trimethyl borate, which is removed with the solvent.
-
Boron Scavenger Resins: These are solid-supported reagents with functional groups (often diols) that covalently bind to boronic acids and their derivatives. The resin can be stirred with the crude product solution and then simply filtered off.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| White precipitate forms during aqueous workup | Formation of insoluble borate salts or precipitation of the product. | Acidify the aqueous layer slightly to see if the precipitate redissolves. If it's the product, consider a different workup solvent or pH. |
| Product is lost during basic wash | The product may be base-sensitive (e.g., esters can be hydrolyzed) or acidic and partitioning into the aqueous layer. | Use a milder base like sodium bicarbonate instead of NaOH. Check the pH of the aqueous layer and re-extract if necessary after acidification. |
| Incomplete removal of fluoride | Insufficient precipitation or the formation of soluble fluoride complexes. | Ensure an adequate amount of calcium chloride is added. Allow sufficient time for precipitation. Consider a second wash with the CaCl₂ solution. |
| BF3 complex with product or solvent is not breaking | The BF3 adduct is too stable for simple aqueous quench. | Try quenching with a stronger Lewis base like aqueous ammonia or triethylamine.[5] In some cases, heating gently during the quench can help. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Sodium Bicarbonate
This is the most common and general-purpose workup for BF3 reactions.
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath.
-
Quench the reaction: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.[6] Continue adding until gas evolution ceases.
-
Extract the product: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Extract the aqueous layer one or two more times with the same organic solvent.
-
Wash the organic layer: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Boric Acid Removal via Azeotropic Distillation with Methanol
This method is particularly useful when aqueous washes are problematic or ineffective.
-
Initial Concentration: After the reaction, remove the bulk of the reaction solvent under reduced pressure.
-
Methanol Addition: To the crude residue, add a sufficient amount of methanol to dissolve the material.
-
Evaporation: Remove the methanol under reduced pressure.
-
Repeat: Repeat steps 2 and 3 two to three more times. This process forms volatile trimethyl borate (B(OCH₃)₃), which is removed during evaporation.[7]
-
Final Drying: After the final evaporation, place the flask under high vacuum to remove any remaining traces of methanol and trimethyl borate.
Protocol 3: Fluoride Removal by Precipitation with Calcium Chloride
This protocol can be integrated into the standard aqueous workup.
-
Quench and Extract: Follow steps 1-3 of Protocol 1.
-
Fluoride Precipitation: To the combined aqueous layers from the extractions, add a 1 M aqueous solution of calcium chloride (CaCl₂) with stirring. A white precipitate of calcium fluoride (CaF₂) should form. Allow the mixture to stir for 15-30 minutes to ensure complete precipitation.
-
Filtration (Optional but Recommended): If a significant amount of precipitate forms, it is good practice to filter the entire biphasic mixture through a pad of Celite before separating the layers to remove the solid CaF₂.
-
Separate and Wash: Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with water and brine.
-
Dry and Concentrate: Proceed with step 5 of Protocol 1.
Data Presentation
Table 1: Comparison of Boric Acid Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Basic Aqueous Wash (e.g., 1M NaOH) | Forms water-soluble boronate salts. | Good to Excellent | Simple, fast, and inexpensive. | Can cause emulsions; not suitable for base-sensitive products.[2] |
| Azeotropic Removal with Methanol | Forms volatile trimethyl borate. | Excellent | Effective for non-polar products; avoids aqueous workup. | Requires multiple evaporations; may not be suitable for volatile products.[7] |
| Sorbitol Extraction | Forms a highly water-soluble boronate-sorbitol complex. | Excellent | Significantly enhances removal into the aqueous phase. | Adds an additional reagent to the workup.[2] |
| Boron Scavenger Resin | Covalent binding of boron species to a solid support. | Excellent | High selectivity; simple filtration-based removal. | Resins can be expensive; may require longer reaction times.[2] |
Table 2: Comparison of Fluoride Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Precipitation with CaCl₂ | Forms insoluble calcium fluoride (CaF₂). | Good to Excellent | Effective for moderate to high fluoride concentrations; relatively low cost.[3] | Can result in fine particles that are difficult to filter; may require pH adjustment for optimal precipitation.[3] |
| Aqueous Wash (Water or Brine) | Partitioning of soluble fluoride salts into the aqueous phase. | Low to Moderate | Simple and fast. | Inefficient for complete removal, especially for less soluble fluoride species. |
| Adsorption on Alumina/Silica | Adsorption of fluoride ions onto a solid support. | Good | Can be used for polishing to very low levels. | More commonly used in water treatment; may not be practical for large-scale reaction workups.[8] |
Visualizations
Caption: Standard aqueous workup workflow for BF3 reactions.
Caption: Workflow for azeotropic removal of boric acid with methanol.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. saltworkstech.com [saltworkstech.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
preventing unwanted polymerization with boron trifluoride catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments utilizing boron trifluoride (BF₃) and its complexes as catalysts, with a specific focus on preventing unwanted polymerization.
Troubleshooting Guides
Unwanted polymerization is a frequent side reaction in cationic polymerization initiated by BF₃, leading to decreased yield of the desired product, difficult purification, and potentially hazardous exothermic reactions. The following guides provide a systematic approach to diagnosing and resolving these issues.
Issue 1: Rapid, Uncontrolled Polymerization (Runaway Reaction)
Symptoms:
-
Sudden, rapid increase in reaction temperature.
-
Noticeable increase in viscosity, potentially leading to solidification.
-
Formation of insoluble polymeric byproducts.
-
Vigorous off-gassing.
Possible Causes and Solutions:
| Cause | Solution |
| High Catalyst Concentration | Reduce the concentration of BF₃ or its complex. Start with a lower catalyst loading and titrate up as needed. |
| Presence of Protic Co-catalysts | Ensure all reagents and solvents are scrupulously dry. Water and alcohols can act as co-catalysts, dramatically increasing the rate of polymerization.[1][2][3] |
| High Monomer Concentration | Begin with a lower monomer concentration or add the monomer slowly to the reaction mixture to control the reaction rate. |
| Inadequate Heat Dissipation | Use a larger reaction vessel to increase the surface area-to-volume ratio, ensure efficient stirring, and use a cooling bath to maintain the desired temperature. |
| Incorrect Order of Reagent Addition | Generally, the catalyst should be added last and slowly to a cooled solution of the monomer and other reagents. |
Issue 2: Low Yield of Desired Product Due to Slow Polymerization
Symptoms:
-
Incomplete conversion of starting material.
-
Formation of low molecular weight oligomers instead of the desired polymer.
-
Desired product is contaminated with polymeric byproducts.
Possible Causes and Solutions:
| Cause | Solution |
| Low Reaction Temperature | While low temperatures can control runaway reactions, they can also slow down the desired reaction. Incrementally increase the temperature to find an optimal balance.[4] |
| Insufficient Catalyst Activity | The Lewis acidity of BF₃ can be attenuated by strong coordination with solvents or impurities. Consider using a different solvent or a more active form of the catalyst. |
| Presence of Nucleophilic Impurities | Nucleophiles can react with and deactivate the BF₃ catalyst.[5] Purify all reagents and solvents to remove nucleophilic impurities. |
| Chain Transfer Reactions | Certain solvents or impurities can act as chain transfer agents, terminating the growing polymer chain prematurely.[6][7] Select a solvent that is less likely to participate in chain transfer. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively quench a reaction catalyzed by BF₃ to prevent further polymerization during workup?
A1: Quenching should be performed at a low temperature (e.g., 0 °C or below) by slowly adding a pre-chilled nucleophilic solution. Common quenching agents include:
-
Amine solutions: A solution of a hindered amine, such as triethylamine or diisopropylethylamine, in an appropriate solvent.
-
Alcohol solutions: Methanol or ethanol can be used to quench the reaction.
-
Aqueous solutions: Saturated aqueous solutions of sodium bicarbonate or ammonium chloride can be used, but be aware that the reaction with water is exothermic and can produce corrosive byproducts.[8]
Q2: What are the best practices for handling and storing this compound etherate (BF₃·OEt₂) to prevent decomposition and maintain its catalytic activity?
A2: BF₃·OEt₂ is highly sensitive to moisture and air.[8][9] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[9] It is advisable to handle the reagent in a fume hood using dry syringes or cannulas.[9] Older samples may appear brown due to decomposition and may have reduced activity.[10]
Q3: Can the choice of solvent influence the likelihood of unwanted polymerization?
A3: Yes, the solvent plays a crucial role. Polar solvents can stabilize the cationic intermediates, potentially increasing the rate of polymerization.[11] Halogenated solvents like dichloromethane are common, but their purity is critical. Non-polar hydrocarbon solvents may slow down the polymerization.
Q4: Are there any inhibitors I can add to my reaction to prevent unwanted polymerization?
A4: While specific inhibitors for BF₃-catalyzed reactions are not always commercially available as "off-the-shelf" solutions, the principle of inhibiting cationic polymerization involves introducing a species that can terminate the growing polymer chain. This can include:
-
Hindered amines: These can act as proton scavengers.
-
Certain phenols: These can also terminate cationic chains. The effectiveness and concentration of any potential inhibitor would need to be determined empirically for your specific reaction.
Q5: How does temperature affect the selectivity of my reaction versus the rate of unwanted polymerization?
A5: Lowering the reaction temperature generally favors the desired reaction by reducing the rate of side reactions, including unwanted polymerization.[4][12] Cationic polymerizations are often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.[11] However, excessively low temperatures may slow the desired reaction to an impractical rate.
Experimental Protocols
General Protocol for a BF₃·OEt₂ Catalyzed Reaction with Minimized Polymerization
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A nitrogen or argon balloon or a Schlenk line is recommended.
-
Reagent Addition: To a stirred solution of the substrate in the chosen anhydrous solvent at the desired low temperature (e.g., -20 °C), slowly add the BF₃·OEt₂ catalyst dropwise via a dry syringe.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).[13][14][15]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C or lower and slowly add a pre-chilled quenching solution (e.g., triethylamine in THF) until the reaction is neutralized.
-
Workup: Proceed with the appropriate aqueous workup and extraction.
-
Purification: Purify the desired product from any oligomeric or polymeric byproducts, typically via column chromatography or distillation.
Visualizing the Problem: Troubleshooting and Mechanisms
Mechanism of Unwanted Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chain termination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. This compound etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound etherate - Wikipedia [en.wikipedia.org]
- 11. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Controlled polymerization: From monomers to plastics | analytica [analytica.de]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
Technical Support Center: Boron Trifluoride (BF3) Catalyst Deactivation
Welcome to the Technical Support Center for Boron Trifluoride (BF3) catalyst deactivation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with BF3 and its complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (BF3) catalyst deactivation?
A1: this compound catalyst deactivation primarily occurs through three main pathways:
-
Hydrolysis: BF3 readily reacts with water to form boric acid (H₃BO₃) and hydrogen fluoride (B91410) (HF), both of which are catalytically inactive for most applications.[1][2] This is the most common cause of deactivation, as even trace amounts of moisture in reagents or solvents can consume the catalyst.
-
Poisoning by Impurities: Certain impurities in the reaction mixture can act as catalyst poisons by forming strong, irreversible complexes with BF3, rendering it inactive. Common poisons include sulfur-containing compounds like sulfur dioxide (SO₂).[3]
-
Formation of Inactive Complexes: While BF3 is often used as a complex (e.g., with diethyl ether or methanol) to moderate its reactivity, it can also form overly stable, inactive complexes with certain Lewis bases present in the reaction mixture, such as some nitrogen-containing compounds. This effectively removes the BF3 from the catalytic cycle.
Q2: My reaction with BF3·OEt₂ (this compound etherate) is sluggish or has completely stalled. What are the likely causes?
A2: A sluggish or stalled reaction is a common issue. The most probable causes include:
-
Moisture Contamination: The BF3·OEt₂ may have been deactivated by water present in your solvents, reagents, or glassware.[2]
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction, especially if there are trace impurities that consume a portion of the catalyst.
-
Inhibitory Byproducts: The reaction itself might be generating byproducts that complex with the BF3 and inhibit its catalytic activity.
-
Low Reaction Temperature: Some BF3-catalyzed reactions require a specific temperature to proceed at a reasonable rate. Ensure your reaction temperature is optimal.
-
Poor Solubility of Catalyst Complex: In some cases, the initiator-diol-BF3 complex may have poor solubility, leading to a long induction period in polymerization reactions.[4]
Q3: How can I determine the active concentration of my BF3 catalyst?
A3: You can determine the active concentration of BF3 in a solution (e.g., BF3·OEt₂) through acid-base titration. A common method involves hydrolyzing the BF3 to boric acid and then titrating the boric acid with a standardized sodium hydroxide (B78521) solution in the presence of mannitol (B672).[1][5] Mannitol forms a complex with boric acid, enhancing its acidity and allowing for a sharp endpoint.[1]
Q4: Is it possible to regenerate a deactivated BF3 catalyst?
A4: Regeneration is sometimes possible, depending on the deactivation mechanism.
-
For catalysts deactivated by the formation of weakly bound, inactive complexes, heating the reaction mixture can sometimes break the complex and restore catalytic activity.
-
For catalysts poisoned by certain impurities, specific chemical treatments may be required. For instance, sulfur-poisoned catalysts can sometimes be regenerated by thermal treatment or chemical washing.[6][7][8]
-
Catalysts deactivated by hydrolysis are generally not regenerated in situ. However, the BF3 can be recovered from the reaction mixture through various methods and purified for reuse.[9][10][11][12]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). 2. Use anhydrous solvents and reagents. Consider distilling solvents over an appropriate drying agent. 3. Handle BF3 and its complexes under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Poisoning | 1. Purify starting materials to remove potential poisons like sulfur compounds. 2. If the source of poisoning is unknown, consider passing reagents through a plug of activated alumina (B75360) or silica (B1680970) gel. |
| Insufficient Catalyst | 1. Increase the catalyst loading incrementally. 2. Determine the active concentration of your BF3 solution via titration to ensure accurate dosing. |
| Suboptimal Temperature | 1. Gradually increase the reaction temperature and monitor the reaction progress. 2. Consult the literature for the optimal temperature range for your specific reaction. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions Catalyzed by BF3 | 1. Lower the reaction temperature to improve selectivity. 2. Reduce the catalyst loading. 3. Consider using a less reactive BF3 complex (e.g., an amine complex instead of an etherate complex). |
| Reaction with Impurities | 1. Analyze starting materials for impurities using techniques like GC-MS or NMR. 2. Purify reagents as necessary. |
| Isomerization or Rearrangement | 1. Adjust reaction conditions (temperature, solvent) to disfavor rearrangement pathways. 2. Monitor the reaction at earlier time points to isolate the desired product before it isomerizes. |
Experimental Protocols
Protocol 1: Titration to Determine Active BF3 Concentration
Objective: To quantify the active amount of this compound in a sample, such as BF3·OEt₂.
Principle: BF3 is hydrolyzed to boric acid, which is a weak acid. The acidity of boric acid is enhanced by the addition of mannitol, allowing for accurate titration with a standard solution of sodium hydroxide using a phenolphthalein (B1677637) indicator.[1]
Materials:
-
BF3 sample (e.g., BF3·OEt₂)
-
Deionized water
-
0.1 N Sodium hydroxide (NaOH) solution, standardized
-
Mannitol
-
Phenolphthalein indicator solution
-
200 mL stoppered flask
-
Burette
Procedure:
-
Accurately weigh approximately 200 mg of the BF3 sample and transfer it to a 200 mL stoppered flask containing 50 mL of deionized water.
-
Stopper the flask and allow it to stand for 5 minutes to ensure complete hydrolysis.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 N NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
Add 200-300 mg of mannitol to the flask. The pink color will likely disappear.
-
Continue the titration with 0.1 N NaOH until the pink color remains stable. Record the total volume of NaOH used.
Calculation:
The percentage of BF3 in the sample can be calculated using the following formula:
% BF3 = (V * N * 67.81) / (w * 10)
Where:
-
V = volume of NaOH solution used in mL
-
N = normality of the NaOH solution
-
67.81 = molecular weight of BF3
-
w = weight of the sample in grams
Protocol 2: Analysis of Reaction Byproducts by GC-MS
Objective: To identify potential byproducts in a BF3-catalyzed reaction that may be contributing to catalyst deactivation or reduced yield.
Principle: Gas chromatography-mass spectrometry (GC-MS) separates the volatile components of a reaction mixture and provides mass spectra for their identification.
Materials:
-
Aliquots of the reaction mixture at different time points
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture.
-
Quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the organic components with an appropriate solvent.
-
Dry the organic layer over a drying agent.
-
Filter and carefully concentrate the sample.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a suitable temperature program to separate the components.
-
Analyze the resulting mass spectra to identify the starting materials, desired product, and any byproducts. Comparison of the mass spectra with library data can aid in identification.[13][14][15]
-
Visualizations
Caption: Major deactivation pathways for this compound catalysts.
Caption: Troubleshooting workflow for slow or stalled BF3-catalyzed reactions.
References
- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. US4943423A - Process for recovering this compound from an impure gaseous this compound residue - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103063665A - Determination method for content of this compound in formaldehyde copolymerization catalyst - Google Patents [patents.google.com]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. mdpi.com [mdpi.com]
- 9. Removal of BF3-catalyst from synthetic hydrocarbon resins - Student Theses Faculty of Science and Engineering [fse.studenttheses.ub.rug.nl]
- 10. CN102382260A - Method for removing BF3 catalyst in petroleum resin production - Google Patents [patents.google.com]
- 11. US4454366A - Method of recovering and recycling this compound catalyst - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boron Trifluoride Catalyzed Esterification
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize yields in boron trifluoride (BF₃) catalyzed esterification reactions.
Troubleshooting Guide
Issue 1: Low or No Ester Yield
Question: My esterification reaction has run to completion, but the final yield is significantly lower than expected. What are the common causes and how can I fix this?
Answer:
Low yields in BF₃-catalyzed esterification are most commonly due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1] To improve your yield, consider the following troubleshooting steps:
-
Water Removal: The presence of water is a primary cause of low yields as it can prevent the reaction from reaching completion.
-
Action: Ensure all reactants and solvents are anhydrous. If your sample is in an aqueous solution, evaporate it to dryness before adding the BF₃ reagent.
-
Action: Employ a method for continuous water removal during the reaction. This can be achieved using a Dean-Stark apparatus, adding a water scavenger like 2,2-dimethoxypropane (B42991), or using molecular sieves.[1]
-
-
Equilibrium Limitation: The reaction may have simply reached its natural equilibrium point, with significant amounts of starting material still present.[1][2]
-
Action: Drive the equilibrium toward the product by using a large excess of one reactant, typically the alcohol, as it is often easier and more cost-effective to remove after the reaction.[2]
-
-
Catalyst Inactivity: The BF₃ catalyst may be old, have been exposed to moisture, or be present in an insufficient concentration.
-
Action: Use a fresh, anhydrous BF₃ catalyst. This compound etherate can be purified by distillation.[3] Ensure you are using the appropriate catalytic amount for your specific reaction.
-
-
Sub-optimal Reaction Conditions: The reaction temperature or time may not be optimal for your specific substrates.
-
Action: Increase the reaction temperature to improve the reaction rate, but be cautious as excessive heat can lead to side reactions.[1] Alternatively, increase the reaction time and monitor progress using an appropriate analytical technique like TLC or GC until no further increase in the product peak is observed.
-
Issue 2: Formation of Byproducts and Purification Difficulties
Question: My reaction is producing significant byproducts, complicating the purification process and reducing the overall yield. What could be causing this and how can I minimize side reactions?
Answer:
Side reactions can be a significant issue, often stemming from high temperatures or the inherent reactivity of the starting materials. BF₃ is a strong Lewis acid and can catalyze other reactions.[4][5]
-
High Reaction Temperature: Elevated temperatures can sometimes promote decomposition or unwanted side reactions, such as the formation of ethers from the alcohol.[1][6]
-
Action: Attempt the reaction at a lower temperature. This may require a longer reaction time or a higher catalyst loading to achieve a reasonable conversion rate.[2]
-
-
Catalyst-Induced Side Reactions: While BF₃ is generally a clean catalyst, it can cause isomerization in certain unsaturated fatty acids.[7]
-
Action: Carefully choose your catalyst. While BF₃ has advantages over other catalysts like sulfuric acid (e.g., fewer charring effects), it's important to be aware of potential side reactions with your specific substrate.
-
-
Purification Challenges: Boronic esters can sometimes adhere strongly to silica (B1680970) gel during column chromatography, making isolation difficult.[8]
-
Action: If you are experiencing issues with column chromatography, consider alternative purification methods such as crystallization or distillation. For chromatography, using a very short silica gel column or treating the silica gel with boric acid has been suggested to improve outcomes.[8] After the reaction, a common workup involves adding saturated NaCl solution to the reaction mixture before extracting the ester with a nonpolar solvent like hexane (B92381) to improve phase separation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (BF₃) in the esterification reaction? A1: this compound acts as a Lewis acid catalyst.[5][10] It coordinates to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol, thereby accelerating the rate of the esterification reaction.[4][10]
Q2: Which BF₃ complex should I use (e.g., BF₃·OEt₂, BF₃·MeOH)? A2: this compound is available in complexes with various reagents like diethyl ether (BF₃·OEt₂), methanol (B129727) (BF₃·MeOH), and acetic acid.[11] The choice depends on your specific application. BF₃·MeOH is commonly used for preparing methyl esters. BF₃·OEt₂ is a versatile liquid reagent that is often easier to handle than gaseous BF₃.[3][10] The choice of complex can influence reaction rates and outcomes.
Q3: Is it possible to achieve quantitative yields with BF₃-catalyzed esterification? A3: While achieving a 100% yield is rare in practice, it is possible to obtain near-quantitative yields by carefully controlling the reaction conditions. Key strategies to maximize yield include the effective removal of water as it is formed and using a large excess of the alcohol to shift the reaction equilibrium to favor the product.[2]
Q4: What are the primary safety concerns when working with this compound and its complexes? A4: this compound is a toxic and corrosive gas that forms dense white fumes in the presence of moisture.[11][12][13] Its complexes, like BF₃·OEt₂, are also toxic, corrosive, and react violently with water.[3] It is crucial to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][14] Ensure that you are familiar with the specific safety data sheet (SDS) for the reagent you are using.[12]
Q5: How do I properly quench and work up a BF₃-catalyzed reaction? A5: After the reaction is complete, the mixture is typically cooled. The workup often involves adding water or an aqueous solution to quench the catalyst.[15][16] An aqueous wash with a saturated sodium chloride solution is often used to facilitate the separation of the organic layer.[9] The desired ester product is then extracted into a nonpolar organic solvent (e.g., hexane, ether). The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) before the solvent is removed.
Data Presentation
Table 1: Optimization of Reaction Conditions for Transesterification This table summarizes data on the effect of catalyst amount on the yield of transesterification reactions, demonstrating the importance of optimizing catalyst loading.
| Entry | Substrate | Catalyst (BF₃·OEt₂) Amount (mol%) | Time (h) | Yield (%) |
| 1 | Methyl acetoacetate | 1.0 | 4.5 | 88 |
| 2 | Methyl acetoacetate | 2.0 | 4.5 | 90 |
| 3 | Methyl acetoacetate | 3.0 | 4.5 | 92 |
| 4 | Methyl acetoacetate | 4.0 | 4.5 | 92 |
| 5 | Methyl acetoacetate | 5.0 | 4.5 | 93 |
| 6 | Ethyl benzoylacetate | 5.0 | 5.0 | 92 |
Data adapted from studies on transesterification of β-ketoesters.[17] The specific conditions and yields may vary depending on the substrates.
Experimental Protocols
General Protocol for Methyl Esterification using BF₃-Methanol
This protocol provides a general guideline for the preparation of fatty acid methyl esters (FAMEs) for analysis, such as by gas chromatography (GC).
Materials:
-
Carboxylic acid sample (1-25 mg)
-
BF₃-methanol solution (~10-14%)
-
Nonpolar organic solvent (e.g., hexane, toluene)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., 5 mL vial with screw cap)
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the carboxylic acid sample into the reaction vessel. If the sample is not a neat oil or solid, dissolve it in a minimal amount of a suitable nonpolar organic solvent. If the sample is in an aqueous solution, it must be evaporated to complete dryness first.
-
Reagent Addition: Add 2 mL of the BF₃-methanol solution to the reaction vessel. For samples sensitive to water, a water scavenger such as 2,2-dimethoxypropane can be added at this stage.
-
Reaction: Tightly seal the vessel and heat it at an appropriate temperature (e.g., 60-100 °C) for the required time (typically ranging from a few minutes to several hours). The optimal time and temperature should be determined empirically for each substrate.
-
Workup & Extraction: a. Cool the reaction vessel to room temperature. b. Add 1 mL of saturated NaCl solution to the vessel to quench the reaction and aid in phase separation. c. Add 1-2 mL of hexane (or another suitable nonpolar solvent) to extract the methyl esters. d. Shake the vessel vigorously to ensure the esters transfer into the organic layer.
-
Isolation: a. Allow the layers to separate. b. Carefully transfer the upper organic layer to a clean vial. c. Dry the organic layer over anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting solution containing the fatty acid methyl esters is now ready for analysis by GC or other methods. It is recommended to analyze an aliquot at selected time intervals during optimization to determine when the derivatization is complete.
Visualizations
Caption: A typical experimental workflow for BF₃ catalyzed esterification.
Caption: A troubleshooting workflow for addressing low esterification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US4262138A - Preparation of carboxylic acid esters with BF3 complex catalyst - Google Patents [patents.google.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. nbinno.com [nbinno.com]
- 11. BF3 Chemistry/Compound, BF3 Gas, BF3 Chemical Compound Introduction | Heyi Gas [heyigasglobal.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. US4311851A - Preparation of carboxylic acid esters with BF3 -alcohol complex catalyst - Google Patents [patents.google.com]
- 16. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Boron Trifluoride vs. Other Lewis Acids in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid is a critical decision in optimizing organic syntheses. This guide provides an objective comparison of boron trifluoride (BF₃) with other common Lewis acids, supported by experimental data, to aid in catalyst selection for key organic transformations.
This compound, a versatile and widely used Lewis acid, demonstrates distinct advantages and disadvantages when compared to other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and scandium(III) triflate (Sc(OTf)₃). Its efficacy is highly dependent on the specific reaction, substrate, and desired outcome. This guide delves into a comparative analysis of these catalysts in three fundamental reactions: Friedel-Crafts acylation, the Mukaiyama aldol (B89426) reaction, and the Diels-Alder reaction.
Friedel-Crafts Acylation: A Balance of Reactivity and Selectivity
Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in aromatic chemistry. The choice of Lewis acid significantly impacts yield, regioselectivity, and reaction conditions.
Comparative Performance in Friedel-Crafts Acylation
| Lewis Acid | Substrate | Acylating Agent | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| BF₃·OEt₂ | p-Cresol (B1678582) | Acetic Acid | - | - | 1.7 | 98 | [1] |
| SnCl₄ | p-Cresol | Acetic Acid | - | - | 3 | 95 | [1] |
| ZnCl₂ | p-Cresol | Acetic Acid | - | - | 2 | 95 | [1] |
| FeCl₃ | p-Cresol | Acetic Acid | - | - | 2 | 95 | [1] |
| AlCl₃ | p-Cresol | Acetic Acid | - | - | 2 | 0 | [1] |
| AlCl₃ | 1,2-Difluorobenzene | Succinic Anhydride (B1165640) | Dichloroethane | 80 | 4 h | ~90 | [2] |
| FeCl₃ | 1,2-Difluorobenzene | Succinic Anhydride | Nitrobenzene | 100 | 6 h | ~75 | [2] |
As the data indicates, for the acylation of phenols, this compound etherate (BF₃·OEt₂) can provide excellent yields in a short reaction time. Notably, under the specified conditions for p-cresol acylation, the strong Lewis acid AlCl₃ was ineffective, highlighting that catalyst choice is substrate-dependent. In contrast, for less activated substrates like 1,2-difluorobenzene, AlCl₃ is a highly effective catalyst.
Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542) with Propionyl Chloride using FeCl₃
This protocol provides a representative procedure for a Lewis acid-catalyzed Friedel-Crafts acylation.
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add propionyl chloride (0.41 mL, 4.6 mmol) to the mixture.
-
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow addition of ice-cold water (5 mL), adding the first 1 mL dropwise.
-
Stir for another 5 minutes and transfer the mixture to a separatory funnel.
-
Add 10 mL of water to the separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Wash the combined organic layers with 5% aq. NaOH solution (10 mL) and dry over anhydrous MgSO₄ for ~5 minutes.
-
Gravity filter the solution and remove the solvent by evaporation to obtain the crude product.
Experimental workflow for Friedel-Crafts acylation.
Mukaiyama Aldol Reaction: Stereoselectivity and Reaction Conditions
The Mukaiyama aldol reaction, the addition of a silyl (B83357) enol ether to a carbonyl compound, is a powerful tool for constructing β-hydroxy carbonyl compounds. The choice of Lewis acid is crucial for controlling the diastereoselectivity of the reaction.
Diastereoselectivity in the Mukaiyama Aldol Reaction of α-Alkoxy Aldehydes
| Entry | Lewis Acid | R¹ | R² | Yield (%) | syn:anti | Reference |
| 1 | TiCl₄ | Me | Ph | 93 | 96:4 | [3] |
| 2 | TiCl₄ | Me | i-Pr | 85 | 95:5 | [3] |
| 3 | SnCl₄ | Me | Ph | 93 | 97:3 | [3] |
| 4 | SnCl₄ | Me | i-Pr | 91 | 96:4 | [3] |
| 9 | BF₃ | Me | Ph | 94 | 15:85 | [3] |
The data clearly demonstrates that while TiCl₄ and SnCl₄ strongly favor the syn-diastereomer, this compound promotes the formation of the anti-diastereomer. This highlights the ability to tune the stereochemical outcome of the Mukaiyama aldol reaction by selecting the appropriate Lewis acid.
Experimental Protocol: this compound-Mediated Mukaiyama Aldol Reaction
This protocol describes a BF₃·OEt₂-catalyzed Mukaiyama aldol reaction.
Materials:
-
Aldehyde
-
Silyl enol ether
-
This compound diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂) (dry)
-
Aqueous workup solution (e.g., saturated NaHCO₃)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aldehyde in dry CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ dropwise to the cooled solution.
-
Slowly add a solution of the silyl enol ether in dry CH₂Cl₂ to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by adding the aqueous workup solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanism of the Mukaiyama aldol reaction.
Diels-Alder Reaction: Rate Acceleration and Selectivity
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Lewis acids are often employed to accelerate the reaction and enhance its regio- and stereoselectivity.
Theoretical Comparison of Lewis Acid Catalysis in the Diels-Alder Reaction
A computational study on the Diels-Alder reaction between isoprene (B109036) and methyl acrylate (B77674) revealed the following trend in catalytic activity based on calculated activation energies:
I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃
This trend indicates that stronger Lewis acids, such as AlCl₃ and BF₃, are more effective at lowering the activation energy and thus accelerating the reaction.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene (B3395910) and Maleic Anhydride
This is a general protocol for an uncatalyzed Diels-Alder reaction. For a Lewis acid-catalyzed version, the Lewis acid would be added to the dienophile before the addition of the diene, typically at a reduced temperature.
Materials:
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Cyclopentadiene (freshly cracked)
Procedure:
-
Dissolve maleic anhydride (2 g) in ethyl acetate (8 mL) by warming on a hot plate in a 50-mL Erlenmeyer flask.
-
Add hexane (8 mL) and cool the solution in an ice bath.
-
Add freshly cracked cyclopentadiene (2 mL) to the maleic anhydride solution and swirl to mix.
-
Allow the product to crystallize from the solution.
-
Heat the mixture to redissolve the product and then allow it to recrystallize slowly.
-
Collect the product by suction filtration.
Catalytic cycle of a Lewis acid-catalyzed Diels-Alder reaction.
Conclusion
This compound is a highly effective Lewis acid catalyst for a range of organic transformations. Its performance, however, is context-dependent. In Friedel-Crafts acylations of activated substrates, it can outperform stronger Lewis acids like AlCl₃. In the Mukaiyama aldol reaction, BF₃ uniquely favors the formation of the anti-diastereomer, offering a valuable tool for stereocontrol. Theoretical studies suggest that BF₃ is a highly active catalyst for the Diels-Alder reaction, surpassed only by AlCl₃ in the series studied. The choice between this compound and other Lewis acids should be guided by the specific requirements of the synthesis, including substrate reactivity, desired stereochemistry, and reaction conditions. Newer catalysts, such as scandium(III) triflate, also offer advantages like water stability, which can be a critical factor in certain applications. Careful consideration of these factors will enable researchers to select the optimal Lewis acid for their synthetic goals.
References
A Head-to-Head Battle of Lewis Acids: Boron Trifluoride Etherate vs. Pure BF3 Gas in Catalysis
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the realm of Lewis acid catalysis, boron trifluoride (BF₃) is a powerful and versatile tool, driving a wide array of chemical transformations. However, its application in the laboratory and industry is bifurcated into two common forms: the convenient liquid complex, this compound etherate (BF₃·OEt₂), and the highly reactive, pure this compound gas. This guide provides a detailed, data-driven comparison of these two catalytic systems to inform the selection process for researchers and professionals in chemistry and drug development.
At a Glance: Key Differences and Physicochemical Properties
This compound is a colorless, pungent, and toxic gas that is notoriously difficult to handle.[1] Its complexation with diethyl ether yields this compound etherate, a more manageable liquid.[2] This fundamental difference in their physical states dictates their handling requirements, safety protocols, and ultimately, their application in various catalytic reactions.
| Property | This compound (BF₃) Gas | This compound Etherate (BF₃·OEt₂) |
| Formula | BF₃ | BF₃·O(C₂H₅)₂ |
| Molar Mass | 67.81 g/mol [1] | 141.93 g/mol |
| Appearance | Colorless gas[1] | Colorless to brown liquid |
| Boiling Point | -100.3 °C[3] | 126 °C |
| Handling | Requires specialized gas handling equipment, including lecture bottles, regulators, and flow controllers.[4] | Handled as a liquid, typically with syringes or cannulas under an inert atmosphere. |
| Safety | Highly toxic and corrosive gas; reacts violently with moisture to form corrosive byproducts.[1] | Corrosive liquid; moisture-sensitive, releasing toxic fumes upon decomposition. |
Catalytic Performance: A Comparative Analysis
While both forms of BF₃ serve as potent Lewis acids, their catalytic activity can differ due to the influence of the ether ligand in BF₃·OEt₂. The etherate must first dissociate to release the active BF₃ catalyst, a process that can be influenced by the reaction conditions and the Lewis basicity of the reactants and solvent.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation, a cornerstone of C-C bond formation, is frequently catalyzed by BF₃. While direct comparative studies are not abundant, the available literature suggests that both catalysts are effective. The choice between them often hinges on the desired reaction control and the scale of the operation. BF₃ gas, being more reactive, may lead to faster reaction rates but can also result in over-alkylation or isomerization side products. The gradual release of BF₃ from the etherate complex can sometimes offer better control and selectivity.
Hypothetical Comparative Data for Friedel-Crafts Alkylation of Benzene with Ethylene
| Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Ethylbenzene Yield (%) | Diethylbenzene Selectivity (%) |
| BF₃ Gas | 50 | 10 | 1 | 85 | 15 |
| BF₃·OEt₂ | 50 | 10 | 3 | 80 | 10 |
Polymerization of Olefins
In the cationic polymerization of olefins, such as isobutylene (B52900), both BF₃ gas and BF₃·OEt₂ are utilized as initiators. The kinetics and the properties of the resulting polymer can be influenced by the choice of catalyst. Studies on isobutylene polymerization have shown that BF₃ gas, often with a co-catalyst, can initiate rapid polymerization.[4] BF₃·OEt₂ is also a widely used initiator, offering the advantage of easier handling, particularly in laboratory-scale polymerizations.[5]
Illustrative Comparison for Isobutylene Polymerization
| Catalyst | Solvent | Temperature (°C) | Polymerization Rate (relative) | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| BF₃ Gas | Heptane | -80 | High | 1.5 x 10⁵ | 2.1 |
| BF₃·OEt₂ | Heptane | -80 | Moderate | 1.2 x 10⁵ | 1.9 |
This table presents hypothetical data based on general trends observed in polymerization literature, as direct side-by-side comparative studies are not extensively documented.
Lewis Acidity: A Theoretical Perspective
The catalytic activity of both species stems from the Lewis acidity of the boron center. Pure BF₃ is a strong Lewis acid due to the electron-deficient nature of the boron atom.[6] In BF₃·OEt₂, the boron atom is coordinated to the oxygen of the diethyl ether, which acts as a Lewis base. This coordination partially satisfies the electron deficiency of the boron, thereby moderating its Lewis acidity compared to the free gas.[1] However, in a reaction medium, the etherate exists in equilibrium with free BF₃ and diethyl ether, making the "effective" Lewis acidity dependent on the specific reaction conditions.
The relative Lewis acidity of boron trihalides is a topic of much discussion, with the generally accepted order being BF₃ < BCl₃ < BBr₃.[3] This trend is often explained by the degree of π-backbonding from the halogen to the boron atom.
Experimental Protocols: Handling and Safety Considerations
The significant disparity in the physical state and reactivity of BF₃ gas and BF₃·OEt₂ necessitates distinct experimental setups and safety protocols.
Using this compound Etherate (BF₃·OEt₂)
BF₃·OEt₂ is a moisture-sensitive liquid and should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
General Protocol for a BF₃·OEt₂ Catalyzed Reaction:
-
A flame-dried reaction flask equipped with a magnetic stir bar is placed under a positive pressure of an inert gas.
-
The solvent and reactants are added to the flask via syringe.
-
The reaction mixture is brought to the desired temperature.
-
BF₃·OEt₂ is added dropwise via syringe.
-
The reaction is monitored by an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, the reaction is quenched, typically with water or a basic aqueous solution, and the product is isolated.
Using Pure this compound (BF₃) Gas
Handling BF₃ gas requires a dedicated setup to ensure safety and accurate dispensing. This typically involves a lecture bottle of the gas connected to a regulator, a mass flow controller or a calibrated rotameter, and a delivery tube leading into the reaction vessel. The entire setup must be leak-proof and operated within a well-ventilated fume hood.
General Protocol for a BF₃ Gas Catalyzed Reaction:
-
Assemble a reaction apparatus in a fume hood, ensuring all joints are properly sealed.
-
Connect the BF₃ gas cylinder to the reaction vessel through a regulator and a flow metering device.
-
Purge the entire system with an inert gas.
-
Introduce the solvent and reactants into the reaction flask.
-
Establish the desired reaction temperature.
-
Slowly introduce a measured amount of BF₃ gas into the reaction mixture, either by bubbling it through the solution or by maintaining a positive pressure in the headspace.
-
Monitor the reaction progress.
-
Upon completion, stop the flow of BF₃ gas and purge the system with an inert gas to remove any residual BF₃.
-
Quench the reaction and isolate the product.
Logical Comparison of Key Features
Conclusion: Making the Right Choice
The decision to use this compound etherate versus pure BF₃ gas is a multifaceted one, balancing catalytic activity with practical considerations of safety, handling, and cost.
-
This compound etherate is the preferred choice for most laboratory-scale syntheses due to its ease of handling as a liquid, which allows for precise addition and control using standard laboratory equipment. While its reactivity is moderated by the ether complex, it is sufficient for a vast range of catalytic transformations.
-
Pure this compound gas is generally reserved for industrial-scale processes or specific laboratory applications where its high reactivity is essential and the investment in specialized handling equipment is justified. Its use demands stringent safety protocols and a thorough understanding of gas handling techniques.
For researchers in drug development and other scientific fields, BF₃·OEt₂ offers a practical and effective means to harness the catalytic power of this compound without the significant hazards and infrastructure requirements associated with the gaseous form. However, for processes where reaction kinetics are paramount and can be safely managed, pure BF₃ gas remains a viable, albeit more challenging, option.
References
- 1. quora.com [quora.com]
- 2. BF3 Chemistry/Compound, BF3 Gas, BF3 Chemical Compound Introduction | Heyi Gas [heyigasglobal.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Gas (BF3) from EFC [efcgases.com]
- 5. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 6. Acidity of B{F_3} can be explained on the basis of which of the follo - askIITians [askiitians.com]
A Comparative Guide to the Spectroscopic Analysis of Boron Trifluoride Reaction Intermediates
Boron trifluoride (BF₃) is a highly versatile Lewis acid that is widely employed as a catalyst in a multitude of organic reactions, including polymerization, alkylation, and Friedel-Crafts reactions. The transient and often reactive nature of the intermediates formed during these reactions necessitates the use of sophisticated analytical techniques for their characterization. Spectroscopic methods provide invaluable insights into reaction mechanisms, kinetics, and the structure of these fleeting species. This guide offers a comparative overview of key spectroscopic techniques used to analyze BF₃ reaction intermediates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of BF₃ reaction intermediates in solution. Multinuclear NMR (¹H, ¹¹B, ¹³C, ¹⁹F) provides detailed information about the electronic environment of atoms within a molecule as BF₃ coordinates to Lewis bases, forming adducts and other intermediates.
¹⁹F NMR is particularly sensitive to changes in the coordination sphere of the boron atom and is extensively used to monitor the exchange between free and complexed BF₃.[1] Similarly, ¹¹B NMR offers a direct probe into the boron center. The chemical shifts and coupling constants observed in these spectra are indicative of the strength of the Lewis acid-base interaction and the geometry of the resulting complex.[2][3] NMR can be used to determine the stoichiometry and relative stabilities of complexes in solution.
Quantitative Data: NMR Chemical Shifts of BF₃ Intermediates
The following table summarizes characteristic NMR chemical shifts for various BF₃ adducts and related species, providing a reference for the identification of intermediates.
| Nucleus | Species / Intermediate | Solvent | Chemical Shift (δ) in ppm | Reference Species | Citation |
| ¹⁹F | BF₃·OEt₂ | - | -153.0 | CCl₃F | [1] |
| ¹⁹F | BF₃·MeOH | - | -148.0 | CCl₃F | [1] |
| ¹⁹F | [BF₄]⁻ | Aqueous | -150.7 | External BF₃·OEt₂ | [4] |
| ¹¹B | BF₃·OEt₂ | CD₃CN | 0.0 | External BF₃·OEt₂ | [4] |
| ¹H | BF₃·OEt₂ | - | 1.29 (t), 3.82 (q) | TMS | [5] |
| ¹³C | Et₂O·BF₃ | CH₂Cl₂ | 14.2, 68.9 | TMS | [6] |
Experimental Protocol: NMR Analysis of BF₃ Adducts
This protocol provides a general methodology for the characterization of N-Heterocycle-BF₃ adducts.[2][4]
-
Sample Preparation:
-
All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as BF₃ adducts can be sensitive to moisture.
-
The N-heterocycle starting material is dissolved in a dry, deuterated solvent (e.g., CD₃CN, CD₂Cl₂).
-
This compound diethyl etherate (BF₃·OEt₂) is added dropwise to the solution at room temperature while stirring.
-
The reaction mixture is stirred for a specified period (e.g., 4 hours) to ensure complete formation of the adduct.
-
If a precipitate forms, it is filtered, washed with a dry solvent (e.g., CH₂Cl₂), and dried under vacuum.
-
-
NMR Spectroscopy:
-
NMR spectra are recorded on a suitable spectrometer (e.g., 400 or 500 MHz) at ambient temperature.[4]
-
¹H and ¹³C chemical shifts are referenced to residual solvent signals.[4]
-
¹¹B and ¹⁹F NMR chemical shifts are referenced to an external standard of BF₃·OEt₂.[4]
-
Data acquisition parameters (e.g., pulse sequences, relaxation delays, number of scans) are optimized to obtain high-quality spectra for all relevant nuclei.
-
Visualization: NMR Exchange Study Workflow
The following diagram illustrates a typical workflow for studying the exchange dynamics of BF₃ complexes using NMR spectroscopy.
Caption: Workflow for a variable-temperature NMR exchange study of BF₃ complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a highly effective method for investigating the vibrational properties of molecules and is particularly useful for studying the formation of BF₃ adducts and weakly bound van der Waals complexes.[7][8] Upon complexation, the geometry of the BF₃ molecule changes from trigonal planar (D₃h symmetry) to pyramidal (C₃v symmetry), leading to significant and observable shifts in its vibrational frequencies.[9] This technique is sensitive enough to detect intermediates even in cryosolutions at low temperatures.[7]
The asymmetric B-F stretching mode (ν₃) is particularly diagnostic. In free BF₃, this mode is observed at a higher frequency. Upon formation of a Lewis acid-base adduct, this bond weakens, causing a red shift (shift to lower wavenumber) of the stretching frequency.
Quantitative Data: Vibrational Frequencies of BF₃ Complexes
The table below presents key IR absorption frequencies for free BF₃ and several of its complexes, highlighting the shifts that occur upon adduct formation.
| Species / Intermediate | Medium | Vibrational Mode | Frequency (cm⁻¹) | Citation |
| BF₃ | Gas Phase | B-F Asymmetric Stretch (ν₃) | 1454 | [10] |
| BF₃·N₂ | Liquefied Argon | B-F Asymmetric Stretch | ~1415 | [7] |
| (CH₃)₃N·¹⁰BF₃ | Solid State | B-F Asymmetric Stretch | 1171.5 | [9] |
| (CH₃)₃N·¹¹BF₃ | Solid State | B-F Asymmetric Stretch | 1125.7 | [9] |
| (CH₃)₃N·¹¹BF₃ | Solid State | B-N Stretch | 693.3 | [9] |
| BF₃·H₂O | Neon Matrix | B-O Stretch | 827.4 | [11] |
| BF₂OH | Neon Matrix | B-O Stretch | 1373.1 | [11] |
Experimental Protocol: Cryosolution FTIR Spectroscopy
This protocol outlines the methodology for studying BF₃ van der Waals complexes in liquefied noble gases, as described in the literature.[7][8]
-
Materials:
-
This compound (CP grade).
-
Solvent gases (e.g., Argon, Nitrogen) of high purity (99.9999%).[7]
-
Gases are used without further purification, but their purity is verified by vapor-phase spectra.
-
-
Instrumentation:
-
A cryostat capable of reaching temperatures of liquefied gases (e.g., LAr, ~87 K).
-
An FTIR spectrometer equipped with a suitable detector (e.g., MCT).
-
A gas-handling manifold for controlled mixing and condensation of gases into the cryostat's sample cell.
-
-
Procedure:
-
The cryostat cell is evacuated to a high vacuum.
-
A precise mixture of BF₃ and the solvent gas (e.g., Ar with a known concentration of N₂) is prepared in the manifold.
-
The gas mixture is slowly condensed into the pre-cooled cryostat cell.
-
FTIR spectra are recorded at various temperatures, allowing for the measurement of temperature-dependent equilibria.
-
The spectrum of the pure liquefied solvent is recorded separately and subtracted from the solution spectra to obtain the spectrum of the solute and its complexes.
-
Spectra are typically recorded at a resolution of 0.5 to 1.0 cm⁻¹.
-
Visualization: BF₃ Adduct Formation and Vibrational Analysis
This diagram illustrates the formation of a simple Lewis acid-base adduct and the key vibrational modes monitored by IR spectroscopy.
Caption: Conceptual diagram of BF₃ adduct formation and its analysis by FTIR.
Other Spectroscopic Techniques
While NMR and FTIR are the primary tools for studying BF₃ intermediates, other methods provide complementary information.
-
Raman Spectroscopy: As a vibrational spectroscopy technique, Raman is complementary to IR. For molecules with a center of symmetry, vibrational modes that are IR-inactive may be Raman-active, and vice-versa. It has been used alongside IR to provide more complete vibrational assignments for BF₃ complexes.[9]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions. When combined with techniques like Gas Electron Diffraction (GED), it can help determine the composition of vapor over BF₃ adducts.[12] However, the interpretation of mass spectra for dative-bonded complexes can be challenging, as molecular ions may be unstable and fragment during ionization, not accurately reflecting the gas-phase composition.[12]
Conclusion
The spectroscopic analysis of this compound reaction intermediates is crucial for understanding the mechanisms of BF₃-catalyzed reactions. NMR spectroscopy excels at providing detailed structural and dynamic information for species in solution, allowing for the characterization of stable adducts and the measurement of exchange rates. FTIR spectroscopy is highly sensitive to the geometric and electronic changes that occur upon the formation of both strong and weak BF₃ complexes and is a primary tool for identifying new vibrational modes associated with these intermediates. While less commonly reported for this specific application, Raman spectroscopy and mass spectrometry offer valuable complementary data. The choice of technique depends on the specific reaction, the phase of the system, and the nature of the intermediate being investigated. A multi-technique approach often provides the most comprehensive understanding of these complex reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Strength of Lewis acid–Lewis base interactions. A 13C NMR study of the ether interchange in this compound complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. This compound [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Studies of Boron Trifluoride Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of boron trifluoride (BF₃) as a catalyst in the polymerization of various monomers. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for professionals in drug development and polymer science.
Introduction to this compound Catalyzed Polymerization
This compound (BF₃), a strong Lewis acid, is a widely used catalyst for cationic polymerization. It typically requires a co-initiator, such as water or an alcohol, to generate a protonic acid that initiates the polymerization process. The general mechanism involves the formation of a carbocationic active center, which then propagates by sequential addition of monomer units. The kinetics of these reactions are highly dependent on the monomer structure, reaction conditions, and the presence of impurities. Cationic polymerizations are known for their rapid reaction rates, often orders of magnitude faster than free radical or anionic polymerizations.[1]
Comparative Kinetic Data
The following table summarizes key kinetic parameters for the BF₃ catalyzed polymerization of various monomers. This data allows for a direct comparison of the reactivity of different monomer classes under cationic conditions.
| Monomer Class | Monomer | Catalyst System | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reaction Order | Reference |
| Styrenics | p-Hydroxystyrene | BF₃OEt₂ / Water Adduct | -15 to 60 | Not Specified | First order w.r.t. monomer and catalyst | [2] |
| Styrene | BF₃ / Silica-Supported | 40 | 40.59 ± 1.11 | Not Specified | [3] | |
| Cyclic Ethers | 3,3-Bis(chloromethyl)oxetane | Gaseous BF₃ | -60 to 20 | 75.3 | First order w.r.t. monomer, catalyst, and co-catalyst (for H₂O/BF₃ < 0.5) | [4] |
| Phenyl Glycidyl Ether | BF₃ | Not Specified | Not Specified | Dependent on BF₃ and monomer concentration | [4] | |
| Other | ε-Caprolactone | BF₃ / Glycerol | 80 | Not Specified | Rate increases with BF₃ concentration | [5] |
Note: The absence of a value indicates that it was not specified in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in studying the kinetics of BF₃ catalyzed polymerization.
General Polymerization Procedure
A typical polymerization is conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer, a temperature probe, and a port for sampling is dried in an oven and then purged with dry nitrogen or argon.
-
Solvent and Monomer Preparation: The solvent and monomer are purified to remove inhibitors and water. This often involves distillation over a drying agent.
-
Initiator/Co-initiator System: The initiator (e.g., an alcohol) and co-initiator (BF₃ or its etherate complex) are prepared as stock solutions in a dry solvent.
-
Reaction Initiation: The solvent and monomer are added to the reactor and brought to the desired reaction temperature. The polymerization is initiated by the sequential addition of the initiator and co-initiator solutions.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at specific time intervals to monitor monomer conversion and polymer molecular weight.
-
Termination: The polymerization is terminated by adding a quenching agent, such as methanol (B129727) or an amine, which reacts with the active cationic species.[6]
-
Polymer Isolation and Purification: The polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Kinetic Analysis Techniques
1. Dilatometry: This technique measures the volume contraction of the reaction mixture as the monomer is converted to the denser polymer.[7]
-
Apparatus: A dilatometer, which is a glass vessel with a precision-bore capillary tube, is used.
-
Procedure:
-
The dilatometer is filled with the reaction mixture, ensuring no air bubbles are present.
-
The dilatometer is then placed in a constant-temperature bath.
-
The change in the liquid level in the capillary is monitored over time using a cathetometer.[8]
-
The monomer conversion at a given time can be calculated from the change in volume.
-
2. In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to directly monitor the disappearance of monomer signals and the appearance of polymer signals in real-time.[9][10][11][12]
-
Sample Preparation: The reaction is carried out directly in an NMR tube. A capillary insert containing a deuterated solvent for locking may be used to separate the reaction mixture from the lock solvent.[9][10][11]
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals throughout the polymerization.
-
Data Analysis: The monomer conversion is determined by integrating the signals corresponding to the monomer and polymer and comparing their relative areas.
3. Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer at different stages of the reaction.
-
Sample Preparation: The quenched polymer samples are dissolved in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Instrumentation: A GPC system equipped with a refractive index (RI) or UV detector is used.
-
Analysis: The elution of the polymer through a series of columns packed with porous gel separates the polymer chains by size. The molecular weight distribution is determined by comparing the sample's elution profile to that of known molecular weight standards.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying the kinetics of BF₃ catalyzed polymerization and a simplified representation of the cationic polymerization mechanism.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Dilatometry2013eng [pol.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Polymerization Synthesis of Graphdiyne Nanosheets as Electrode Material and Its Application in NMR Spectroelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Product Formation in BF3-Catalyzed Cyclization Reactions
Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) are highly versatile and widely used Lewis acids in organic synthesis. They are particularly effective in catalyzing cyclization reactions to form complex carbocyclic and heterocyclic structures, which are often key intermediates in the development of pharmaceuticals and natural products. The validation of product formation in these reactions is a critical step, requiring a combination of robust analytical techniques to confirm the structure, quantify the yield, and determine the stereochemistry of the products.
This guide provides a comparative overview of the methods used to validate products from BF₃-catalyzed cyclization reactions, compares the performance of BF₃ with alternative catalysts using published experimental data, and offers detailed experimental protocols for key procedures.
Analytical Techniques for Product Validation
A multi-pronged analytical approach is essential for the unambiguous validation of cyclization products. The primary methods involve a combination of spectroscopy for structural elucidation and chromatography for separation and quantification.
| Analytical Technique | Primary Purpose | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | - ¹H & ¹³C NMR: Provides detailed information on the carbon-hydrogen framework, confirming connectivity and the formation of the cyclic structure.- 2D NMR (COSY, HSQC, HMBC): Establishes through-bond and through-space correlations to solve complex structures.- ¹⁹F & ¹¹B NMR: Can be used for mechanistic studies involving the BF₃ catalyst. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | - GC-MS, LC-MS, ESI-MS: Confirms the molecular weight of the product and helps identify byproducts by their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula. |
| High-Performance Liquid Chromatography (HPLC/UHPLC) | Quantification & Purity Analysis | - Determines the purity of the product and quantifies the reaction yield by comparing the peak area to a standard.- Chiral HPLC: Separates and quantifies enantiomers to determine enantiomeric excess (ee), a critical metric in asymmetric catalysis.[1][2] |
| Gas Chromatography (GC) | Purity and Byproduct Analysis | - Suitable for volatile and thermally stable compounds. It is often coupled with Mass Spectrometry (GC-MS) for rapid identification of components in a reaction mixture. |
A typical workflow for validating the product of a cyclization reaction involves initial purification followed by a suite of these analytical techniques to build a complete profile of the synthesized molecule.
Performance Comparison: BF₃ vs. Alternative Lewis Acids
The choice of catalyst is crucial for the success of a cyclization reaction. While BF₃·OEt₂ is effective, other Lewis or Brønsted acids are often considered. The synthesis of Schweinfurthin G, a natural product, provides an excellent case study for comparing catalyst performance in a cascade cyclization reaction initiated by epoxide ring-opening.[1]
In this synthesis, various Lewis acids were screened to optimize the yield of the desired tricyclic intermediate. The results clearly demonstrate the superior performance of BF₃·OEt₂ under mild conditions.
| Catalyst | Equivalents | Temperature (°C) | Time (min) | Yield of Tricycle (%) | Observations |
| Ti(OiPr)₄ | 4.0 | -78 to 25 | 180 | 0 | Starting material recovered unchanged.[1] |
| TiCl₄ | 4.0 | -78 | 5 | 0 | No isolable compounds or starting material recovered.[1] |
| SnCl₄ | 4.0 | -78 | 5 | 0 | No isolable compounds or starting material recovered.[1] |
| In(OTf)₃ | 0.2 | -78 to 0 | 49 | 11 | Formed the desired product, meriting further study.[1] |
| Protic Acid (reported) | - | - | - | ~30-40 | Best reported yields from similar protic acid-catalyzed systems.[1] |
| BF₃·OEt₂ | 4.2 | -78 | 16 | 68 | Total yield of ~75% including a related byproduct; nearly double the protic acid yield.[1] |
Key Findings:
-
Efficacy: BF₃·OEt₂ was the most effective Lewis acid, providing the highest yield of the desired cyclized product.[1][3]
-
Reaction Conditions: The reaction with BF₃·OEt₂ proceeded efficiently at a low temperature (-78 °C) and in a short time frame.[1]
-
Byproducts: The primary byproduct in the BF₃·OEt₂-mediated reaction was a methoxymethyl (MOM) ether derivative, which could be hydrolyzed to the target compound, contributing to a high total yield.[1][4]
-
Ineffective Catalysts: Stronger Lewis acids like TiCl₄ and SnCl₄ led to decomposition, while the milder Ti(OiPr)₄ was unreactive.[1]
This comparison highlights that BF₃·OEt₂ offers a powerful combination of reactivity and mild conditions, making it an excellent choice for complex cascade cyclizations.
Detailed Experimental Protocols
Precise and reproducible experimental methods are fundamental to chemical research. Below are representative protocols for conducting a BF₃-catalyzed cyclization and analyzing the product.
Protocol 1: BF₃·OEt₂ Mediated Cascade Cyclization
This protocol is adapted from the synthesis of the tricyclic core of Schweinfurthin G.[1]
Materials:
-
Epoxide starting material (e.g., compound 19 in the source literature)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
This compound diethyl etherate (BF₃·OEt₂)
-
Triethylamine (B128534) (Et₃N)
-
Water, Brine, Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the epoxide starting material (e.g., 320 mg, 0.66 mmol) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (0.35 mL, 2.8 mmol) dropwise to the cooled solution.
-
Stir the resulting solution at -78 °C for 16 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding triethylamine (0.5 mL, 4 mmol).
-
Allow the mixture to stir for an additional 10 minutes.
-
Add water (75 mL) and allow the mixture to warm to room temperature.
-
Separate the organic and aqueous phases. Extract the aqueous phase with CH₂Cl₂.
-
Combine the organic phases, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel to isolate the desired cyclized product(s).
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is a general procedure for analyzing the stereochemical outcome of an asymmetric cyclization.
Materials:
-
Purified cyclization product
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Prepare a stock solution of the purified product at a known concentration (e.g., 1 mg/mL) in a suitable HPLC solvent.
-
Prepare a sample of the corresponding racemic mixture (if not already available) to identify the retention times of both enantiomers.
-
Set up the HPLC system with the appropriate chiral column and a mobile phase determined through method development (e.g., 98:2 Hexane:Isopropanol). Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength.
-
Inject the racemic sample to confirm the separation of the two enantiomer peaks and record their retention times.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for both enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively.
References
- 1. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BF3 x Et2O-mediated cascade cyclizations: synthesis of schweinfurthins F and G. | Sigma-Aldrich [sigmaaldrich.com]
- 4. BF3 x Et2O-mediated cascade cyclizations: synthesis of schweinfurthins F and G. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Lewis Acidity in Boron Trihalides: BF₃ vs. BCl₃ vs. BBr₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lewis acidity of three common boron trihalides—boron trifluoride (BF₃), boron trichloride (B1173362) (BCl₃), and boron tribromide (BBr₃). The information presented herein is supported by experimental data to aid in the selection of the appropriate Lewis acid for various research and development applications.
Introduction to Lewis Acidity in Boron Trihalides
Boron trihalides are archetypal Lewis acids, characterized by an electron-deficient boron center with a vacant p-orbital, making them potent electron-pair acceptors. Naively, one might predict the order of Lewis acidity to be BF₃ > BCl₃ > BBr₃ based on the high electronegativity of fluorine, which should withdraw the most electron density from the boron atom, rendering it most electron-deficient. However, experimental evidence consistently demonstrates the reverse trend:
BF₃ < BCl₃ < BBr₃
This guide delves into the theoretical underpinnings of this counterintuitive trend and presents quantitative experimental data to substantiate it.
Theoretical Framework
The observed order of Lewis acidity is primarily explained by the interplay of two key factors: pπ-pπ back-bonding and rehybridization energy.
1. pπ-pπ Back-bonding:
In the planar BX₃ molecule, the boron atom is sp² hybridized, leaving a vacant 2p orbital perpendicular to the molecular plane. The halogen atoms possess filled p orbitals that can overlap with this empty boron p orbital, donating electron density back to the boron. This phenomenon is known as pπ-pπ back-bonding.
The extent of this back-bonding is most significant in BF₃. This is because the overlapping orbitals (boron 2p and fluorine 2p) are of similar size and energy, leading to effective orbital overlap.[1][2] This back-donation of electron density from fluorine to boron partially alleviates the electron deficiency of the boron center, thereby reducing its Lewis acidity.[3]
As we move down the halogen group to chlorine and bromine, the p orbitals (3p for Cl and 4p for Br) become larger and more diffuse.[2] Consequently, the overlap with the compact 2p orbital of boron is less effective, resulting in weaker pπ-pπ back-bonding.[4] This diminished back-bonding leaves the boron atom in BCl₃ and BBr₃ more electron-deficient and thus more potent Lewis acids.[5]
2. Rehybridization Energy:
Upon forming an adduct with a Lewis base, the geometry of the boron trihalide changes from trigonal planar (sp² hybridized boron) to tetrahedral (sp³ hybridized boron). This geometric and electronic reorganization requires an input of energy, known as the rehybridization or reorganization energy. A portion of this energy is needed to break the partial π-bond character arising from back-bonding. Since the B-F bond has the most significant double-bond character due to strong back-bonding, BF₃ has the highest rehybridization energy.[6] This higher energy barrier to forming a tetrahedral adduct contributes to its weaker Lewis acidity compared to BCl₃ and BBr₃.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of the boron trihalides has been quantified using various experimental and computational methods. Below are summaries of data from two prominent techniques: the Gutmann-Beckett method and calorimetric measurements of adduct formation enthalpies, along with computational data on Fluoride Ion Affinity.
Data Presentation
| Parameter | BF₃ | BCl₃ | BBr₃ |
| Gutmann-Beckett Acceptor Number (AN) | 88.5 (for BF₃·Et₂O) | 96.6 | 106.3 |
| Enthalpy of Adduct Formation with Pyridine (B92270) (-ΔH in kcal/mol) | 33.0 | 41.1 | 45.4 |
| Computed Fluoride Ion Affinity (FIA) (kJ/mol) | 349.7 | Not readily available | Not readily available |
Note: The AN value for BF₃ is for its diethyl ether adduct, as gaseous BF₃ is difficult to handle directly in this method. The trend is consistent with the established order of Lewis acidity.
Experimental Protocols
Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used technique to experimentally determine the Lewis acidity of a substance by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Principle: The method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a strong Lewis base. The phosphorus atom in Et₃PO is sensitive to its electronic environment. When Et₃PO forms an adduct with a Lewis acid, the electron density is withdrawn from the phosphorus atom, leading to a downfield shift in its ³¹P NMR signal. The magnitude of this chemical shift is correlated to the strength of the Lewis acid and is used to calculate a dimensionless "Acceptor Number" (AN).[8]
Experimental Workflow:
-
Preparation of the Probe Solution: A solution of triethylphosphine oxide (Et₃PO) is prepared in an inert, deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Reference Spectrum: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free probe molecule.
-
Addition of Lewis Acid: A known amount of the Lewis acid (e.g., BCl₃ or BBr₃) is added to the Et₃PO solution. For gaseous Lewis acids like BF₃, a stable adduct like BF₃·Et₂O is often used.
-
Adduct Spectrum: The ³¹P NMR spectrum of the mixture is recorded. The new chemical shift corresponding to the Et₃PO-Lewis acid adduct is measured.
-
Calculation of Acceptor Number (AN): The AN is calculated using the following formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[7]
Calorimetric Measurement of Enthalpy of Adduct Formation
This method provides a direct thermodynamic measure of the strength of the Lewis acid-base interaction.
Principle: The formation of an adduct between a Lewis acid and a Lewis base is an exothermic process. The heat released during this reaction (enthalpy of formation, -ΔH) is a direct measure of the stability of the adduct and, consequently, the strength of the Lewis acid. A more negative enthalpy of formation indicates a stronger Lewis acid.
Experimental Workflow:
-
Calorimeter Setup: A sensitive calorimeter is used to measure the heat changes during the reaction.
-
Preparation of Reactants: Solutions of the Lewis acid (e.g., BF₃, BCl₃, or BBr₃) and a chosen Lewis base (e.g., pyridine or trimethylamine) are prepared in a suitable, non-coordinating solvent.
-
Titration: The solution of the Lewis base is titrated into the solution of the Lewis acid within the calorimeter.
-
Heat Measurement: The heat evolved at each addition of the titrant is measured.
-
Data Analysis: The cumulative heat released is plotted against the molar ratio of the reactants. The stoichiometry of the adduct and the enthalpy of formation (-ΔH) are determined from this plot.
Visualizations
Caption: Factors influencing the Lewis acidity of BF₃ and BBr₃.
References
- 1. researchgate.net [researchgate.net]
- 2. magritek.com [magritek.com]
- 3. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. BCl3..F anion [webbook.nist.gov]
A Comparative Guide to the Selectivity of Lewis Acid Catalysts: BF₃ vs. SnCl₄ vs. TiCl₄
For researchers, scientists, and drug development professionals, the choice of a Lewis acid catalyst is pivotal in directing the stereochemical outcome of a reaction. This guide provides an objective comparison of the selectivity of three commonly used Lewis acids: boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄), with a focus on their application in aldol (B89426), Friedel-Crafts, and Diels-Alder reactions. The information presented is supported by experimental data to aid in catalyst selection for specific synthetic challenges.
The selectivity of a Lewis acid catalyst is fundamentally linked to its ability to coordinate with substrates, influencing the transition state geometry of a reaction. A key differentiator among BF₃, SnCl₄, and TiCl₄ is their capacity for chelation. SnCl₄ and TiCl₄ are known to act as chelating agents, capable of coordinating to two or more donor atoms within a substrate. This chelation leads to a more rigid and organized transition state, often resulting in high diastereoselectivity. In contrast, BF₃ is a non-chelating Lewis acid, interacting with only one heteroatom, which leads to different stereochemical outcomes.
Aldol Reactions: A Tale of Chelation vs. Non-chelation Control
In the Mukaiyama aldol reaction, the choice of Lewis acid profoundly impacts the diastereoselectivity of the carbon-carbon bond formation. With substrates possessing a chelating moiety, such as an α- or β-alkoxy group, TiCl₄ and SnCl₄ can form a six-membered chelate, leading to the preferential formation of the syn-aldol product. This is a classic example of chelation control. Conversely, the non-chelating nature of BF₃ results in an "open" transition state, often favoring the formation of the anti-aldol product.
Quantitative Comparison of Catalyst Selectivity in Aldol Reactions
| Catalyst | Substrate 1 | Substrate 2 | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| TiCl₄ | Silyl (B83357) enol ether of acetophenone | Acetone | - | 91 | [1] |
| SnCl₄ | Silyl enol ether | Aldehyde with β-alkoxy group | High syn-selectivity | - | [2] |
| BF₃·OEt₂ | Silyl enol ether | Aldehyde with β-alkoxy group | Predominantly anti-product | - | [2] |
| TiCl₄ | Silyl enol ether of a ketone | Benzaldehyde | 92 | - | [3] |
| BF₃·OEt₂ | Silyl enol ether of an α-hydroxy methyl ketone | Isobutyraldehyde | High diastereoselectivity | Low | [4] |
| TiCl₄ | Pivaloyl-protected silyl enol ether | Aldehyde | up to 98:2 | High | [4] |
Note: A direct comparison under identical conditions is often unavailable in the literature. The data presented is from various sources and should be interpreted with consideration of the specific reaction conditions in each study.
Experimental Protocols
General Procedure for TiCl₄-mediated Aldol Reaction of a Silyl Enol Ether with a Ketone: [1]
-
A flask is charged with dry methylene (B1212753) chloride and cooled in an ice bath.
-
Titanium tetrachloride is added via syringe with stirring.
-
A solution of the ketone in methylene chloride is added dropwise.
-
A solution of the silyl enol ether in methylene chloride is then added dropwise.
-
The mixture is stirred for a specified time at the appropriate temperature (e.g., 15 minutes at 0 °C for acetone).
-
The reaction is quenched with an aqueous solution.
-
The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.
General Procedure for BF₃·OEt₂-mediated Aldol Reaction:
A solution of the aldehyde and the silyl enol ether in a non-nucleophilic solvent like dichloromethane (B109758) is cooled to -78 °C. This compound etherate is then added dropwise, and the reaction mixture is stirred for several hours at this temperature. The reaction is subsequently quenched, and the product is isolated and purified.
Signaling Pathways and Experimental Workflows
The differing selectivities of these catalysts can be visualized through their proposed transition states.
References
A Comparative Guide to Alkylation Catalysts: Benchmarking BF₃ Efficiency
For researchers, scientists, and drug development professionals engaged in alkylation reactions, the choice of catalyst is paramount to optimizing yield, selectivity, and process safety. Boron trifluoride (BF₃) has historically been a widely used Lewis acid catalyst in Friedel-Crafts alkylation. However, concerns regarding its corrosive nature, toxicity, and difficulty in separation have spurred the development of alternative catalysts. This guide provides an objective comparison of BF₃'s efficiency against other prominent catalysts—zeolites, sulfuric acid, and ionic liquids—supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the performance of BF₃ and its alternatives in various alkylation reactions. It is important to note that a direct comparison under identical conditions is often unavailable in the literature; therefore, this table presents representative data from different studies to highlight the general performance characteristics of each catalyst.
| Catalyst System | Alkylation Reaction | Reactants | Temperature (°C) | Pressure | Olefin Conversion (%) | Selectivity to Mono-alkylated Product (%) | Key Observations |
| BF₃/Al₂O₃ (UOP Alkar Process - Historical) | Benzene Alkylation | Benzene, Ethylene | 100-130 | 35-50 atm | High | ~90% to Ethylbenzene | Effective but corrosive and hazardous. Difficult catalyst recovery. |
| Zeolite (H-Beta) | Benzene Alkylation | Benzene, Ethylene | 190-220 | Liquid Phase | >99% | >93% to Ethylbenzene | High activity and selectivity, regenerable, and environmentally benign.[1] |
| Zeolite (ZSM-5) | Benzene Alkylation | Benzene, Ethylene | 300-450 | Atmospheric | High | 73-85.5% to Ethylbenzene | High stability, but may require higher temperatures.[2] |
| Sulfuric Acid (H₂SO₄) | Isobutane Alkylation | Isobutane, Butenes | 5-10 | ~4 atm | High | High (produces high-octane alkylate) | Well-established technology, but corrosive, requires refrigeration, and has high acid consumption.[3] |
| Ionic Liquid ([bmim]Br-AlCl₃) | Olefin Removal from Aromatics | Aromatics, Trace Olefins | Room Temp. | Atmospheric | >99% | High | "Green" alternative, mild reaction conditions, recyclable.[4] |
| Ionic Liquid (Et₃NHCl-AlCl₃) | Isobutane Alkylation | Isobutane, 2-Butene | 30 | 0.5 MPa | High | High | Safer alternative to traditional liquid acids.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key alkylation reactions cited in the comparative data.
Liquid-Phase Benzene Alkylation with Ethylene over Zeolite Catalyst
Objective: To synthesize ethylbenzene from benzene and ethylene using a zeolite catalyst.
Materials:
-
Benzene (anhydrous)
-
Ethylene (polymer grade)
-
Zeolite catalyst (e.g., H-Beta or ZSM-5), activated prior to use by calcination.
Apparatus:
-
A fixed-bed continuous flow reactor.
-
High-pressure liquid pump for benzene feed.
-
Mass flow controller for ethylene feed.
-
Back-pressure regulator to maintain system pressure.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
The zeolite catalyst is loaded into the reactor and activated in situ by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture.
-
The reactor is brought to the desired reaction temperature (e.g., 190-220°C for H-Beta) and pressure.[1]
-
Anhydrous benzene is pumped into the reactor at a specific weight hourly space velocity (WHSV).
-
Ethylene is introduced into the reactor at a controlled flow rate to achieve the desired benzene-to-ethylene molar ratio (e.g., 6-8).[1]
-
The reaction is allowed to proceed, and the product stream is periodically sampled and analyzed by GC to determine the conversion of ethylene and the selectivity to ethylbenzene and other byproducts.
Isobutane Alkylation with Butenes using Sulfuric Acid
Objective: To produce high-octane alkylate from isobutane and butenes using sulfuric acid as a catalyst.
Materials:
-
Isobutane
-
Butene feedstock
-
Concentrated sulfuric acid (88-98 wt%)
Apparatus:
-
A stirred tank reactor or a specialized contactor reactor (e.g., STRATCO contactor).
-
Refrigeration system to maintain low reaction temperatures.
-
Acid settler for phase separation.
-
Fractionation columns for product separation.
Procedure:
-
The reactor is cooled to the operating temperature, typically between 5-10°C.[3]
-
A mixture of isobutane and the butene feedstock is fed into the reactor.
-
Concentrated sulfuric acid is continuously added to the reactor to maintain a high acid-to-hydrocarbon ratio.
-
The mixture is vigorously agitated to ensure good contact between the hydrocarbon and acid phases.
-
The reactor effluent flows to a settler where the acid phase is separated from the hydrocarbon phase. The acid is recycled back to the reactor.
-
The hydrocarbon phase is sent to a series of distillation columns to separate unreacted isobutane (which is recycled), propane, n-butane, and the final alkylate product.
Mandatory Visualization
BF₃-Catalyzed Friedel-Crafts Alkylation of Benzene with Ethylene
The following diagram illustrates the generally accepted mechanism for the Friedel-Crafts alkylation of benzene with ethylene, catalyzed by this compound. The process involves the formation of a carbocation intermediate which then attacks the aromatic ring.
Caption: Mechanism of BF₃-catalyzed benzene alkylation.
Experimental Workflow for Catalyst Comparison
This diagram outlines a logical workflow for the comparative evaluation of different catalysts in an alkylation reaction.
Caption: Workflow for comparing alkylation catalysts.
Conclusion
While BF₃ is an effective catalyst for alkylation, its hazardous properties have driven the adoption of cleaner and more sustainable alternatives. Zeolites have emerged as a leading technology in large-scale industrial processes like ethylbenzene production, offering high activity, selectivity, and regenerability.[6][7] Ionic liquids represent a promising frontier, with the potential for highly selective reactions under mild conditions and catalyst recyclability. Sulfuric acid remains a workhorse in specific applications like isobutane alkylation but is also associated with significant environmental and safety challenges. The optimal choice of catalyst will ultimately depend on the specific alkylation reaction, desired product, and process constraints, with a clear trend towards more environmentally benign and efficient catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. portal.tpu.ru [portal.tpu.ru]
- 4. researchgate.net [researchgate.net]
- 5. US9096487B2 - Alkylation method using ionic liquid as catalyst - Google Patents [patents.google.com]
- 6. exxonmobilchemical.com [exxonmobilchemical.com]
- 7. EBMax Benzene Alkylation | ExxonMobil Product Solutions [exxonmobilchemical.com]
A Comparative Guide to Computational Modeling of Boron Trifluoride Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to elucidate the reaction mechanisms of boron trifluoride (BF₃), a versatile and widely used Lewis acid catalyst in organic synthesis. By presenting quantitative data from computational studies alongside supporting experimental evidence, this document aims to offer researchers a comprehensive overview of the current state of modeling BF₃-catalyzed reactions and a comparison with alternative Lewis acid catalysts.
Introduction to this compound Catalysis
This compound is a powerful Lewis acid, characterized by the electron-deficient nature of its boron center. This deficiency allows it to accept electron pairs from Lewis bases, thereby activating substrates for a variety of chemical transformations. It is extensively used in reactions such as Friedel-Crafts acylation and alkylation, ether cleavage, and polymerization.[1] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of these reactions at a molecular level. These models allow for the characterization of transient species like transition states and intermediates, which are often difficult to observe experimentally.
Comparative Analysis of Lewis Acid Catalysis: BF₃ vs. AlCl₃
A common alternative to BF₃ in many synthetic applications is aluminum trichloride (B1173362) (AlCl₃). While both are effective Lewis acids, their catalytic activities can differ significantly. Computational studies provide valuable insights into these differences. A key area of comparison is their ability to lower the activation energy barriers of reactions.
The Diels-Alder reaction, a fundamental carbon-carbon bond-forming reaction, serves as an excellent model for comparing the efficacy of these catalysts. Computational studies have shown that both BF₃ and AlCl₃ significantly accelerate this reaction by lowering the activation barriers compared to the uncatalyzed process.
Data Presentation: Calculated Activation Energies
The following table summarizes the computationally determined activation barriers for the Diels-Alder reaction between isoprene (B109036) and methyl acrylate, both uncatalyzed and catalyzed by BF₃ and AlCl₃.
| Reaction | Catalyst | Computational Method | Calculated Activation Barrier (ΔE‡) in kcal/mol |
| Isoprene + Methyl Acrylate (1,4-addition) | None | ZORA-BP86/TZ2P | 13.6 |
| Isoprene + Methyl Acrylate (1,4-addition) | BF₃ | ZORA-BP86/TZ2P | 6.1 |
| Isoprene + Methyl Acrylate (1,4-addition) | AlCl₃ | ZORA-BP86/TZ2P | 5.2 |
| 2-aza-1,3-butadiene + Styrene (4-phenyl product) | None | B3LYP/6-311++G | 22.5 (representative value for uncatalyzed) |
| 2-aza-1,3-butadiene + Styrene (4-phenyl product) | BF₃ | B3LYP/6-311++G | 14.8 (representative value for catalyzed) |
Data sourced from computational studies.[2][3]
As the data indicates, both Lewis acids substantially lower the activation energy. Notably, AlCl₃ is computationally predicted to be slightly more effective than BF₃ in this specific reaction, resulting in a lower activation barrier.[2] This is consistent with the general understanding that AlCl₃ is often a stronger Lewis acid. The primary role of the Lewis acid in these reactions is to coordinate with the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and reducing the Pauli repulsion between the reactants.[2]
Reaction Mechanisms and Pathways
Computational modeling allows for the detailed visualization of reaction pathways. Below are representations of a generic computational workflow and a BF₃-catalyzed reaction pathway.
Computational Workflow for Mechanism Investigation
BF₃-Catalyzed Reaction Pathway Example
Experimental and Computational Protocols
A robust computational study is always supported by experimental validation. Here, we detail typical protocols for both computational and experimental investigations of a Lewis acid-catalyzed reaction, such as the Friedel-Crafts acylation of anisole (B1667542).
Computational Protocol
A common approach for modeling reaction mechanisms involves the following steps using a quantum chemistry software package like Gaussian:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized. A widely used method is the B3LYP functional with a basis set such as 6-311++G**.[3]
-
Transition State (TS) Search: Initial guesses for transition state structures can be generated using methods like QST2 or QST3, which require reactant and product structures as input. The structure is then optimized using an algorithm like the Berny optimization (keyword: OPT=(TS, CalcFC)).
-
Frequency Calculation: A frequency calculation is performed on all optimized structures. A key criterion for a true transition state is the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. Reactants and products should have no imaginary frequencies.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the identified transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding energy minima.
-
Energy Calculation: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. These energies are used to calculate the activation energy (ΔG‡) and the overall reaction energy (ΔGr).
Experimental Protocol: Friedel-Crafts Acylation of Anisole
The following is a generalized procedure for the AlCl₃-catalyzed Friedel-Crafts acylation of anisole with acetyl chloride, which can be adapted for BF₃ catalysis. Reaction progress and product identity are typically determined by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Apparatus Setup: A round-bottom flask equipped with a reflux condenser and an addition funnel is assembled and dried to exclude moisture, as Lewis acids are water-sensitive. The system is kept under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: The aromatic substrate (e.g., anisole) and a solvent (e.g., dichloromethane) are placed in the flask and cooled in an ice bath. The Lewis acid (e.g., AlCl₃ or BF₃ etherate) is added cautiously. The acylating agent (e.g., acetyl chloride) is then added dropwise from the addition funnel with stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.
-
Workup: The reaction is quenched by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid. The organic layer is separated, washed (e.g., with sodium bicarbonate solution and brine), dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Analysis and Purification: The solvent is removed from the crude product using a rotary evaporator. The product's identity and purity are confirmed using GC-MS and NMR spectroscopy. The primary products are typically 4-methoxyacetophenone and 2-methoxyacetophenone. Further purification can be achieved by distillation or column chromatography.
Conclusion
Computational modeling, particularly with DFT methods, provides powerful insights into the mechanisms of BF₃-catalyzed reactions. These theoretical studies allow for the determination of reaction pathways and activation energies, offering a basis for comparing catalyst performance, as demonstrated with BF₃ and AlCl₃. While computational models are invaluable, their predictions must be benchmarked against and validated by experimental data to ensure their accuracy and relevance to real-world chemical systems. The synergy between computational and experimental approaches is crucial for the rational design of new catalysts and the optimization of synthetic routes in academic and industrial research.
References
A Comparative Guide to Analytical Methods for Determining Boron Trifluoride Concentration in Air
For researchers, scientists, and drug development professionals, accurate measurement of airborne boron trifluoride (BF3) is critical for ensuring workplace safety and process control. This guide provides a detailed comparison of the primary analytical methods used for this purpose: Ion-Selective Electrode (ISE), Fourier Transform Infrared (FTIR) Spectroscopy, and Ion Chromatography (IC).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the concentration of this compound in the air depends on various factors, including the required sensitivity, potential for interfering compounds, and whether real-time monitoring is necessary. The following table summarizes the key performance characteristics of the three main analytical techniques.
| Feature | Ion-Selective Electrode (ISE) | Fourier Transform Infrared (FTIR) Spectroscopy | Ion Chromatography (IC) |
| Principle | Potentiometric measurement of fluoroborate (BF4-) or fluoride (B91410) (F-) ions in a solution. | Absorption of infrared radiation by BF3 molecules at specific wavelengths. | Separation and quantification of the tetrafluoroborate (B81430) (BF4-) ion from a solution. |
| Sampling Method | Active sampling: Air is bubbled through an impinger containing a collection solution (e.g., ammonium (B1175870) fluoride).[1] | Direct, real-time analysis of air, or analysis of a collected air sample in a gas cell. | Active sampling: Air is bubbled through an impinger containing a collection solution (e.g., sodium carbonate).[2][3] |
| Detection Limit | Approx. 10 µg per sample.[1][4] | 40 ppb to 10 ppm, depending on the specific instrument and configuration.[5][6] | 7 x 10-3 mg/L to 10 µg/L for tetrafluoroborate in solution.[7][8][9] |
| Working Range | 12.5 µg to 2500 µg of BF4- per sample.[4] | Dependent on the instrument's path length and detector sensitivity. | 0.1 to 12.0 mg/L for tetrafluoroborate in solution.[7] |
| Precision (RSD) | 1.7% for fluoride measurement.[2][10] | Generally high, with RSDs often below 2%.[11] | 2.8% for tetrafluoroborate measurement.[7] |
| Analysis Time | Relatively fast once the sample is prepared. | Real-time to near real-time. | Typically longer due to chromatographic separation. |
| Interferences | Positive interference from hydroxide (B78521) ions. Negative interference from Fe3+, Si4+, and Al3+.[2][12] | Spectral overlap with other compounds that absorb in the same infrared region. Water vapor can be a significant interferent.[13] | Co-eluting anions can interfere with the tetrafluoroborate peak.[7][8] |
| Advantages | Well-established and validated method (OSHA ID-216SG, NIOSH 7902). Relatively low cost.[1][14][15] | Real-time, continuous monitoring. Ability to measure multiple gases simultaneously.[5][16] | High selectivity and sensitivity for the tetrafluoroborate ion. |
| Disadvantages | Involves wet chemistry and sample preparation. Not suitable for real-time monitoring. | Higher initial instrument cost. Potential for interference from water vapor and other gases. | Requires sample collection and preparation. Not a real-time method. |
Experimental Protocols
Ion-Selective Electrode (ISE) Method (Based on OSHA Method ID-216SG)
This method involves the collection of airborne this compound in an impinger solution and subsequent analysis using a fluoroborate ion-selective electrode.
1.1. Sampling:
-
Apparatus: Midget fritted glass impinger, personal sampling pump calibrated to a flow rate of 1.0 L/min.[1]
-
Collection Solution: 10 mL of 0.1 M ammonium fluoride (NH4F) solution.[1]
-
Procedure:
-
Draw a known volume of air (maximum recommended air volume is 480 liters) through the impinger containing the NH4F solution at a flow rate of 1.0 L/min.[1]
-
After sampling, transfer the solution from the impinger to a 20-mL glass vial with a Teflon-lined cap.[1]
-
Rinse the impinger with 2-3 mL of the collection solution and add the rinsings to the vial.[1]
-
Seal the vial and ship it to the laboratory for analysis.[1]
-
1.2. Analysis:
-
Apparatus: Fluoroborate ion-selective electrode (e.g., Orion Model 93-05), reference electrode, and a millivolt meter.
-
Reagents: 0.1 M NH4F solution, 1000 µg/mL BF4- standard solution.
-
Procedure:
-
Prepare a series of standards by diluting the 1000 µg/mL BF4- stock solution with 0.1 M NH4F.
-
Measure the potential of the standards and the sample solution using the fluoroborate ISE and a reference electrode.
-
Construct a calibration curve by plotting the potential (in mV) versus the logarithm of the BF4- concentration.
-
Determine the concentration of BF4- in the sample from the calibration curve.
-
Calculate the concentration of this compound in the air sample, taking into account the volume of air sampled and the volume of the collection solution.
-
Fourier Transform Infrared (FTIR) Spectroscopy Method
FTIR spectroscopy allows for the direct, real-time measurement of this compound in the air by detecting its characteristic infrared absorption spectrum.
2.1. Sampling and Analysis (Direct Reading):
-
Apparatus: A portable or stationary FTIR spectrometer equipped with a gas cell.
-
Procedure:
-
The FTIR spectrometer continuously draws ambient air into the gas cell.
-
The instrument measures the infrared spectrum of the air sample.
-
The concentration of this compound is determined by comparing the sample spectrum to a reference spectrum of BF3 and applying a quantitative analysis algorithm.[16]
-
Modern FTIR analyzers can provide real-time concentration readings and can be set up to log data over time.
-
2.2. Key Considerations:
-
Path Length: The length of the gas cell influences the detection limit; a longer path length provides greater sensitivity.
-
Resolution: A spectral resolution of 0.5 cm-1 is often recommended for exhaust gas measurements to minimize interferences, particularly from water vapor.
-
Interferences: The presence of other gases that absorb in the same infrared region as this compound can cause spectral overlap and interfere with the measurement. Water vapor is a common interferent that needs to be accounted for in the analysis.[13]
Ion Chromatography (IC) Method
Similar to the ISE method, the IC method involves collecting airborne this compound in a solution, where it is converted to the tetrafluoroborate ion (BF4-), which is then analyzed by ion chromatography.[7][8]
3.1. Sampling:
-
Apparatus: Midget impinger, personal sampling pump.
-
Collection Solution: A suitable absorbing solution such as a sodium carbonate/sodium bicarbonate buffer (as used in NIOSH Method 7906 for fluorides).[3]
-
Procedure:
-
Draw a known volume of air through the impinger containing the collection solution.
-
Transfer the solution to a clean vial for transport to the laboratory.
-
3.2. Analysis:
-
Apparatus: Ion chromatograph equipped with a conductivity detector, an anion-exchange column (e.g., IonPac AS4A), a guard column, and a suppressor.[3]
-
Eluent: A common eluent for anion analysis is a mixture of sodium carbonate and sodium bicarbonate.[17]
-
Procedure:
-
Prepare a series of tetrafluoroborate standards in the eluent.
-
Inject a known volume of the sample and standards into the ion chromatograph.
-
The tetrafluoroborate ion is separated from other anions on the analytical column and its conductivity is measured.
-
A calibration curve is generated by plotting the peak area or height versus the concentration of the standards.
-
The concentration of tetrafluoroborate in the sample is determined from the calibration curve.
-
The airborne concentration of this compound is calculated based on the air volume sampled and the volume of the collection solution.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for BF3 analysis.
Caption: Wet chemistry workflow for BF3 analysis.
Caption: Real-time analysis workflow using FTIR.
References
- 1. osha.gov [osha.gov]
- 2. cdc.gov [cdc.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. epa.gov [epa.gov]
- 5. airhygiene.com [airhygiene.com]
- 6. FTIR Testing Services | Air Hygiene [airhygiene.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. Determination of tetrafluoroborate in wastewaters by ion chromatography after ion pair liquid-liquid dispersive microextraction [amecj.com]
- 9. researchgate.net [researchgate.net]
- 10. Page:NIOSH Manual of Analytical Methods - 7902.pdf/4 - Wikisource, the free online library [en.wikisource.org]
- 11. mdpi.com [mdpi.com]
- 12. Page:NIOSH Manual of Analytical Methods - 7902.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 13. researchgate.net [researchgate.net]
- 14. OSHA Method ID216SG: this compound (BF3) | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of the ion chromatographic quantification of airborne fluoride, acetate and formate in the Metropolitan Museum of Art, New York - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Boron Trifluoride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Boron trifluoride (BF₃), a versatile Lewis acid pivotal in various chemical syntheses, requires meticulous handling and disposal due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe disposal of this compound and its complexes, ensuring the well-being of laboratory personnel and compliance with safety regulations.
This compound is a colorless, pungent gas that is toxic upon inhalation.[1] It reacts exothermically with water to form hydrofluoric acid and boric acid, posing a significant corrosion hazard.[1][2] Its complexes, such as those with diethyl ether (BF₃·OEt₂) and methanol (B129727) (BF₃·MeOH), are more commonly used in laboratory settings as they are easier to handle than the gas. However, these complexes still present considerable risks, including flammability and corrosivity, and react violently with water.[3] Therefore, proper disposal is not merely a recommendation but a critical safety mandate.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Engineering Controls: All handling and disposal of this compound and its complexes must be conducted within a certified chemical fume hood with a face velocity of 80–125 feet per minute.[4] An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE for handling this compound waste.
| Body Part | Required Protection | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended; wearing two pairs is advisable.[4] |
| Eyes | Safety glasses or goggles | ANSI-approved, properly fitting chemical splash goggles are required. A face shield should be worn in conjunction with goggles for maximum protection.[4] |
| Body | Laboratory coat | A flame-resistant lab coat, fully buttoned, is mandatory.[4] |
| Legs & Feet | Full-length pants and closed-toe shoes | Ensure no skin is exposed between the shoe and ankle.[4] |
Disposal Plan: Two Primary Approaches
There are two primary methods for the disposal of this compound waste in a laboratory setting: in-house neutralization and professional waste disposal services. The choice depends on the quantity of waste, available facilities, and institutional policies.
1. Professional Hazardous Waste Disposal (Recommended for most laboratories): For the majority of research and development settings, utilizing a licensed hazardous waste disposal contractor is the safest and most compliant method.
-
Step 1: Segregation and Storage: Store waste containing this compound in a designated, closed, and properly labeled hazardous waste container.[4] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as aqueous solutions, bases, and oxidizers.[4]
-
Step 2: Labeling: Clearly label the container with "Hazardous Waste," the full chemical name (e.g., "this compound Etherate Waste"), and the associated hazards (e.g., "Corrosive," "Flammable," "Reacts Violently with Water").
-
Step 3: Arrange for Pickup: Complete a chemical waste pickup request form as per your institution's environmental health and safety (EHS) procedures to arrange for collection by a certified waste disposal company.[4]
2. In-House Neutralization (For experienced personnel with appropriate facilities): This method involves the chemical neutralization of small quantities of this compound waste. This procedure should only be performed by trained personnel in a well-equipped laboratory.
Experimental Protocol: Laboratory-Scale Neutralization of this compound Complexes
This protocol outlines a general procedure for neutralizing residual this compound complexes (e.g., BF₃·OEt₂) after a chemical reaction.
Materials:
-
This compound complex waste in an organic solvent.
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
An ice bath.
-
A neutralizing agent: either a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) aqueous solution of sodium hydroxide (B78521) (NaOH).
-
pH indicator paper or a calibrated pH meter.
Procedure:
-
Preparation: Place the reaction vessel in an ice bath to cool the contents. Ensure the mechanical stirrer is functioning correctly to provide efficient mixing. The entire apparatus should be placed within a chemical fume hood.
-
Dilution: If the waste is concentrated, dilute it with a water-miscible organic solvent (e.g., tetrahydrofuran, THF) that is unreactive to the neutralizing agent. This helps to better control the reaction temperature.
-
Slow Addition of Neutralizing Agent: Slowly add the neutralizing solution dropwise from the dropping funnel into the stirred, cooled waste. The reaction is exothermic, and slow addition is crucial to prevent a runaway reaction and excessive fuming. Be prepared for the evolution of gas (carbon dioxide if using sodium bicarbonate).[5]
-
Temperature Monitoring: Monitor the temperature of the reaction mixture throughout the addition. If the temperature rises significantly, pause the addition and allow the mixture to cool.
-
pH Check: After the addition is complete, continue stirring for a short period to ensure the reaction has gone to completion. Carefully check the pH of the aqueous layer using pH paper or a pH meter. The target pH should be between 6 and 8. If the solution is still acidic, add more neutralizing agent until the desired pH is reached.
-
Final Disposal: Once neutralized, the aqueous and organic layers can be separated. The organic layer should be disposed of as flammable organic waste. The neutralized aqueous layer, after confirming it meets local regulations, may be suitable for drain disposal, though it is often preferable to collect it as aqueous hazardous waste.
A patent for a larger-scale process provides specific quantitative data for a more robust neutralization and solidification procedure. While this is an industrial method, the principles can be adapted for laboratory consideration where feasible.
| Parameter | Value |
| Neutralizing Agent | Calcium Hydroxide (Ca(OH)₂) |
| Stoichiometry | 1.5 moles of Ca(OH)₂ per mole of BF₃ |
| Reaction Temperature | 150°C (in a sealed pressure vessel) |
| Reaction Time | 1.5 hours |
| Final pH | 13 |
| Solidifying Agent | Portland Cement |
| Source: US Patent 4,911,758[6] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Logical workflow for this compound disposal.
By adhering to these stringent safety and disposal protocols, researchers can mitigate the risks associated with this compound, fostering a secure and productive laboratory environment. Always consult your institution's specific safety guidelines and Safety Data Sheets (SDS) before handling any hazardous chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Boron Trifluoride
For Immediate Reference: Essential Safety and Logistical Information for Handling Boron Trifluoride
This guide provides critical information for researchers, scientists, and drug development professionals on the selection and use of personal protective equipment (PPE) when handling this compound (BF₃). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks associated with this highly toxic and corrosive gas.
Core Tenets of this compound Safety
This compound is a colorless gas with a pungent, suffocating odor that forms white fumes in moist air. It is a strong Lewis acid and reacts violently with water and bases.[1] The primary hazards include severe skin and eye burns, and it can be fatal if inhaled.[2][3][4] Therefore, a multi-faceted approach to safety, combining engineering controls, stringent work practices, and appropriate PPE, is paramount.
Engineering Controls: The First Line of Defense
Whenever possible, this compound should be handled in a closed system.[5] For laboratory applications, a certified chemical fume hood with a face velocity between 80 and 125 feet per minute or a glove box is mandatory.[4][6] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[3][7]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard, PPE is crucial for protecting personnel from potential exposure during routine handling, as well as in the event of a spill or leak. The following sections provide detailed guidance on selecting the appropriate PPE for working with this compound.
Respiratory Protection
Due to the severe inhalation hazards of this compound, respiratory protection is a critical component of a comprehensive safety plan. The selection of an appropriate respirator depends on the airborne concentration of the gas.
| Concentration Level | Required Respiratory Protection | Assigned Protection Factor (APF) |
| Up to 10 ppm | Supplied-air respirator (SAR) | 10 |
| Up to 25 ppm | Continuous-flow supplied-air respirator | 25 |
| Above 25 ppm or unknown | Full-facepiece self-contained breathing apparatus (SCBA) | 50 |
Table 1: Respiratory Protection Requirements for this compound. This table outlines the minimum respiratory protection required at different concentrations of this compound. Data sourced from CloudSDS.[2]
Eye and Face Protection
Given that this compound can cause severe eye burns and potential blindness, robust eye and face protection is non-negotiable.[2][6]
| Protection Level | Equipment | Application |
| Primary | ANSI-approved, tight-fitting chemical splash goggles | Required for all handling of this compound to protect against splashes and vapors. |
| Secondary | Face shield | Must be worn in conjunction with chemical splash goggles, especially when there is a higher risk of splashes or sprays.[6][8] |
Table 2: Eye and Face Protection for this compound. This table details the necessary eye and face protection to prevent ocular exposure.
Hand Protection
| Recommended Glove Material | General Performance Characteristics |
| Viton®/Butyl Rubber | Excellent resistance to a wide range of chemicals, including corrosive acids.[9] |
| Neoprene | Good resistance to acids and caustics.[9][10] |
| Polyvinyl Chloride (PVC) | Resistant to many acids, fats, and petroleum hydrocarbons.[7][10] |
Table 3: Recommended Glove Materials for Handling this compound. This table provides a summary of glove materials with good anticipated resistance to this compound.
It is recommended to wear two pairs of nitrile gloves as a minimum precaution for incidental contact within a fume hood, though their resistance to direct exposure is limited.[6]
Skin and Body Protection
Protecting the skin from this compound exposure is critical. Appropriate protective clothing should be selected based on the potential for contact.
| Level of Protection | Protective Clothing | When to Use |
| Standard Laboratory Use | Flame-resistant laboratory coat, fully buttoned | For all work with this compound in a controlled environment like a fume hood.[6] |
| Potential for Splashes or Leaks | Chemical-resistant protective clothing (e.g., Tychem® BR, CSM, TK) | When handling larger quantities or in situations with a higher risk of exposure.[9] |
| Emergency Response | Gas-tight, chemical-protective suit | For responding to spills or leaks.[5] |
Table 4: Skin and Body Protection for this compound. This table outlines the appropriate levels of skin and body protection for various scenarios involving this compound.
Personnel must also wear long pants and closed-toe shoes in any area where this compound is handled.[6]
Operational and Disposal Plans
Safe Handling Procedures:
-
Training: Only trained and experienced personnel should handle this compound.[2]
-
Ventilation: Always use this compound in a well-ventilated area, preferably within a chemical fume hood or glove box.[2][6]
-
Compatibility: Keep this compound away from incompatible materials such as water, oxidizing agents, and organic materials.[6]
-
Cylinder Handling: Secure cylinders in an upright position. Use a suitable hand truck for moving cylinders; do not drag, roll, or slide them.
Decontamination and Disposal of PPE:
-
Single-Use Items: Dispose of single-use gloves and other disposable PPE as hazardous waste after contamination.
-
Reusable Items: Thoroughly clean and decontaminate reusable PPE according to the manufacturer's instructions before reuse. Contaminated clothing should be laundered by trained personnel.[3]
-
Disposal Regulations: All contaminated waste must be disposed of in accordance with local, state, and federal regulations.[3]
Experimental Protocols: Testing of Personal Protective Equipment
The primary standard for evaluating the resistance of protective clothing materials to permeation by liquid or gaseous chemicals is ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact .
Methodology Overview:
-
Test Cell: The test cell consists of two chambers separated by the protective clothing material to be tested.
-
Challenge Chemical: The outer side of the material is exposed to the challenge chemical (in this case, this compound gas).
-
Collection Medium: The inner side of the material is in contact with a collection medium (gas or liquid) which is continuously monitored for the presence of the challenge chemical.
-
Breakthrough Time: The time it takes for the chemical to be detected in the collection medium is the breakthrough time. This indicates how long the material can provide a barrier against the chemical.
-
Permeation Rate: The rate at which the chemical passes through the material is also measured.
Researchers should request permeation data from PPE manufacturers that have been tested according to this standard to ensure the selected equipment provides adequate protection.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE) for handling this compound.
By following these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training before working with this hazardous chemical.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. dsafety.com [dsafety.com]
- 3. images-eu.ssl-images-amazon.com [images-eu.ssl-images-amazon.com]
- 4. purdue.edu [purdue.edu]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. myusf.usfca.edu [myusf.usfca.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. starlabgroup.com [starlabgroup.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
